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Foundational

2-butyloct-2-enal chemical structure and molecular weight analysis

An In-depth Technical Guide to 2-Butyloct-2-enal: Chemical Structure and Molecular Weight Analysis Abstract This technical guide provides a comprehensive analysis of 2-butyloct-2-enal (C₁₂H₂₂O), an α,β-unsaturated aldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Butyloct-2-enal: Chemical Structure and Molecular Weight Analysis

Abstract

This technical guide provides a comprehensive analysis of 2-butyloct-2-enal (C₁₂H₂₂O), an α,β-unsaturated aldehyde noted for its presence in various natural products and its distinct sensory properties. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document delineates the methodologies for elucidating the compound's chemical structure and accurately determining its molecular weight. We will explore the foundational principles of spectroscopic analysis, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, and present validated experimental protocols. The guide emphasizes the causality behind procedural choices, ensuring a deep, applicable understanding of the analytical workflow from theoretical calculation to experimental verification.

Introduction

2-Butyloct-2-enal is a C12 aliphatic aldehyde that has been identified in natural sources such as the Japanese pear (Pyrus pyrifolia) and mango (Mangifera indica).[1][2] Its chemical structure, characterized by an aldehyde functional group conjugated with a carbon-carbon double bond, makes it a member of the α,β-unsaturatedenal class. This structural arrangement is responsible for its chemical reactivity and its notable sensory profile, which is described as having a ham-like, meaty, and savory note.[3] An understanding of its structure and molecular weight is fundamental for its identification in complex matrices, for quality control in the flavor and fragrance industry, and as a starting point for synthetic modifications in drug discovery and materials science.

Part 1: Elucidation of the Chemical Structure

The definitive identification of a chemical compound relies on the thorough elucidation of its structure, including connectivity, functional groups, and stereochemistry.

Nomenclature and Isomerism

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-butyloct-2-enal.[1] The structure features a double bond at the C2 position, which can exist as one of two geometric isomers: (E) and (Z). This isomerism arises from the restricted rotation around the C=C double bond and the presence of different substituent groups on each carbon of the double bond. The NIST Chemistry WebBook lists data for both the (E)-2-butyloct-2-enal and (Z)-2-butyloct-2-enal stereoisomers.[4][5]

Caption: Geometric isomers of 2-butyloct-2-enal.

Spectroscopic Characterization

A combination of spectroscopic techniques is required to unambiguously determine the chemical structure. Each method provides a unique piece of the structural puzzle.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For structural elucidation, its primary role is to determine the molecular weight and suggest a molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.

  • Expected Data: The mass spectrum for 2-butyloct-2-enal will show a molecular ion peak (M⁺) corresponding to its molecular weight. The NIST Mass Spectrometry Data Center provides reference spectra showing characteristic fragmentation patterns that can help confirm the structure.[2][6] Common fragmentations for aldehydes include the loss of the aldehyde proton (M-1) or the entire formyl group (M-29). Cleavage at the allylic position is also common.

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms.

    • Aldehydic Proton (CHO): A highly deshielded singlet or triplet is expected in the 9-10 ppm region.

    • Vinylic Proton (=CH): A signal between 5.5 and 7.5 ppm, with coupling constants that can help determine the E/Z stereochemistry.

    • Aliphatic Protons (CH₂, CH₃): A series of complex signals in the 0.8-2.5 ppm range corresponding to the butyl and hexyl chains.

  • ¹³C NMR: Provides information on the carbon skeleton. PubChem indicates the availability of ¹³C NMR data for this compound.[2]

    • Carbonyl Carbon (C=O): A characteristic peak in the highly deshielded region of 190-200 ppm.

    • Alkene Carbons (C=C): Two peaks in the 100-150 ppm range.

    • Aliphatic Carbons: Multiple signals in the 10-40 ppm range.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Expected Data:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. The conjugation with the C=C bond lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹).

    • C=C Stretch (Alkene): A medium intensity band around 1620-1680 cm⁻¹.

    • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 and 2820 cm⁻¹.

    • C-H Stretch (Aliphatic): Multiple strong bands just below 3000 cm⁻¹.

Spectroscopic Data Summary for 2-Butyloct-2-enal
Technique Expected Key Features
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z 182. Characteristic fragments at M-1, M-29.
¹H NMR Aldehydic H: ~9-10 ppm; Vinylic H: ~5.5-7.5 ppm; Aliphatic H: ~0.8-2.5 ppm.
¹³C NMR Carbonyl C: ~190-200 ppm; Alkene C: ~100-150 ppm; Aliphatic C: ~10-40 ppm.
Infrared (IR) C=O stretch: ~1680 cm⁻¹; C=C stretch: ~1640 cm⁻¹; Aldehydic C-H: ~2720, 2820 cm⁻¹.

Part 2: Molecular Weight Determination: A Multi-faceted Approach

The molecular weight is a critical physical property for compound identification and for stoichiometric calculations in chemical reactions.

Theoretical Calculation

The molecular formula for 2-butyloct-2-enal is C₁₂H₂₂O.[1][2][4] The molecular weight can be calculated by summing the atomic weights of its constituent atoms.

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 22 atoms × 1.008 u = 22.176 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

  • Total Molecular Weight: 182.307 u (or g/mol )

This calculated value is consistent with the molecular weight of 182.30 g/mol reported in the PubChem and NIST databases.[1][2]

Experimental Verification via Gas Chromatography-Mass Spectrometry (GC-MS)

While theoretical calculation provides a precise value, experimental verification is essential. GC-MS is the gold standard for separating volatile compounds and determining their molecular weight.

Gas chromatography separates the components of a mixture in time, and the mass spectrometer detects and identifies the separated components by measuring their mass-to-charge ratio. The highest m/z value in the mass spectrum that corresponds to the intact molecule is the molecular ion peak (M⁺), which directly provides the molecular weight of the compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 2-Butyloct-2-enal Sample Dilution Dilute Sample Sample->Dilution Solvent Volatile Solvent (e.g., Dichloromethane) Solvent->Dilution Injection Inject into GC Dilution->Injection GC_Column GC Separation (Capillary Column) Injection->GC_Column Ionization Electron Ionization (EI, 70 eV) GC_Column->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Generate Total Ion Chromatogram (TIC) Detector->Chromatogram Mass_Spectrum Extract Mass Spectrum for Target Peak Chromatogram->Mass_Spectrum MW_Determination Identify Molecular Ion Peak (M⁺) Mass_Spectrum->MW_Determination Library_Search NIST Library Comparison Mass_Spectrum->Library_Search

Caption: Workflow for Molecular Weight Determination via GC-MS.

Detailed Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight of 2-butyloct-2-enal and confirm its identity.

1. Sample Preparation:

  • Rationale: Dilution is necessary to prevent column overloading and detector saturation. A volatile solvent ensures rapid vaporization in the GC inlet.
  • Procedure: Prepare a 100 ppm solution of the 2-butyloct-2-enal sample in dichloromethane. Vortex briefly to ensure homogeneity.

2. Instrumentation (Example Parameters):

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A non-polar column is suitable for a wide range of volatile and semi-volatile organic compounds.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet: Splitless mode, 250°C.
  • Oven Program: Initial temperature 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min. Rationale: The temperature ramp allows for the separation of compounds with different boiling points.
  • MS Source (EI): 230°C.
  • MS Quad: 150°C.
  • Scan Range: 40-400 m/z.

3. Data Analysis and Interpretation:

  • Step 1: Analyze the Total Ion Chromatogram (TIC) to identify the peak corresponding to 2-butyloct-2-enal.
  • Step 2: Obtain the mass spectrum for this peak by averaging across the peak width.
  • Step 3: Examine the mass spectrum to locate the molecular ion peak (M⁺). For 2-butyloct-2-enal, this peak should appear at m/z 182 .
  • Step 4: Compare the obtained spectrum with a reference library, such as the NIST Mass Spectral Library, to confirm the fragmentation pattern and increase confidence in the identification.[2][6]

Part 3: Synthesis Overview

The synthesis of 2-alkylalk-2-enals is often achieved through an aldol condensation reaction.[3][7] This involves the self-condensation of a primary aldehyde. For 2-butyloct-2-enal, the starting material would be hexanal.

Synthetic Protocol: Aldol Condensation of Hexanal

Objective: To synthesize 2-butyloct-2-enal from hexanal.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hexanal with a catalytic amount of a base (e.g., aqueous NaOH or piperidine). An appropriate solvent, such as ethanol, may be used.

  • Reaction: The mixture is heated to reflux. The base deprotonates the α-carbon of one hexanal molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second hexanal molecule.

  • Dehydration: The resulting aldol addition product readily dehydrates under the reaction conditions (heating) to form the more stable, conjugated α,β-unsaturated aldehyde, 2-butyloct-2-enal.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, neutralized with a dilute acid, and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the final product.

Conclusion

This guide has detailed the essential analytical methodologies for the structural elucidation and molecular weight determination of 2-butyloct-2-enal. Through a synergistic application of MS, NMR, and IR spectroscopy, a complete and validated structural profile can be established. The molecular weight, calculated theoretically from its C₁₂H₂₂O formula, is experimentally confirmed with high accuracy using GC-MS. The protocols and logical frameworks presented herein provide a robust foundation for scientists engaged in the analysis of natural products, flavor compounds, and synthetic molecules.

References

  • PubChem. (n.d.). 2-Butyloct-2-enal. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). (Z)-2-Butyloct-2-enal. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyl-2-octenal. National Center for Biotechnology Information. Retrieved from [Link]

  • Blank, I., et al. (2001). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Journal of Agricultural and Food Chemistry.
  • Cheméo. (n.d.). Chemical Properties of 2-Butenal, 2-methyl-, (E)- (CAS 497-03-0). Retrieved from [Link]

  • NIST. (n.d.). 2-Butenal, 2-methyl-, (E)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Retrieved from [Link]

  • NIST. (n.d.). (E)-2-Butyloct-2-enal. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenal, (E)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 2-Octenal, 2-butyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Exploratory

Mechanism of Hexanal Self-Aldol Condensation to 2-Butyloct-2-enal: A Technical Guide for Formulation and Analytical Scientists

Executive Summary Hexanal is a ubiquitous secondary volatile marker of lipid oxidation, primarily derived from the autoxidation of omega-6 polyunsaturated fatty acids (e.g., linoleic acid). While hexanal itself is often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexanal is a ubiquitous secondary volatile marker of lipid oxidation, primarily derived from the autoxidation of omega-6 polyunsaturated fatty acids (e.g., linoleic acid). While hexanal itself is often monitored as an indicator of spoilage, its subsequent degradation into tertiary oxidation products is of critical importance to pharmaceutical stability, food chemistry, and atmospheric aerosol formation. One of the principal degradation pathways is the self-aldol condensation of hexanal to form the α,β-unsaturated aldehyde, 2-butyloct-2-enal [1].

As a Senior Application Scientist, I have structured this whitepaper to elucidate the mechanistic causality behind this transformation, the environmental and kinetic drivers that accelerate it, and the self-validating analytical workflows required to track it in complex matrices.

Mechanistic Causality: The Aldol Condensation Pathway

The conversion of hexanal to 2-butyloct-2-enal is a classic aldol condensation. The reaction is thermodynamically driven by the formation of a stable, conjugated α,β-unsaturated system. The pathway is highly dependent on the microenvironment and can proceed via both acid- and base-catalyzed routes.

Step-by-Step Mechanism
  • Enolization / Enamine Formation (Activation): Hexanal possesses reactive α-protons. In the presence of amino compounds (such as phosphatidylethanolamine, PE, common in lipid excipients), hexanal reacts with primary amines to form a highly nucleophilic enamine intermediate[2]. Conversely, in highly acidic environments (e.g., sulfuric acid aerosols), the carbonyl oxygen is protonated, facilitating the formation of an enol[3].

  • Nucleophilic Addition: The activated enol or enamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second, un-enolized hexanal molecule. This carbon-carbon bond formation yields a β-hydroxy aldehyde (aldol) intermediate.

  • Dehydration (Elimination): The aldol intermediate is thermodynamically unstable under standard reaction conditions. It undergoes spontaneous dehydration (loss of water) via an E1cB or E2 mechanism to yield 2-butyloct-2-enal. The extended conjugation of the resulting double bond with the carbonyl group provides the thermodynamic driving force for this irreversible step.

Mechanism Hexanal1 Hexanal (Electrophile) Aldol β-Hydroxy Aldehyde (Aldol Adduct) Hexanal1->Aldol Electrophilic Target Hexanal2 Hexanal (Nucleophile Precursor) Enol Enol / Enolate Intermediate Hexanal2->Enol Catalysis (Acid/Base) Enol->Aldol Nucleophilic Attack Product 2-Butyloct-2-enal (α,β-Unsaturated) Aldol->Product Dehydration (-H2O)

Mechanistic pathway of hexanal self-aldol condensation to 2-butyloct-2-enal.

Kinetic Drivers and Matrix Effects

The kinetics of hexanal self-condensation are highly sensitive to the surrounding matrix. In pure aqueous buffers, hexanal predominantly oxidizes to hexanoic acid, with aldol condensation being a minor pathway[1]. However, in complex lipid matrices, elevated temperatures, or specific catalytic environments, the aldol pathway dominates.

The table below summarizes the quantitative outcomes of hexanal degradation across various experimentally validated conditions:

Catalyst / Matrix ConditionPrimary Reaction PathwayHexanal Conversion OutcomeReference
Phosphatidylethanolamine (PE) (160 °C, Lipid Model)Amine-catalyzed aldol condensationHigh conversion to 2-butyloct-2-enal; ~50% hexanal degradation within 5 mins.Grebenteuch et al.[2]
Sulfuric Acid Aerosols (75–96 wt%)Acid-catalyzed aldol condensation2-butyloct-2-enal is the dominant organic accretion product; no further polymerization observed.Garland et al.[3]
Aqueous Buffer (pH 7.0, 40 °C)OxidationPredominantly oxidizes to hexanoic acid; minimal aldol condensation detected.ACS Publications[1]
Sodium Percarbonate / Dibenzylamine (105 °C)Oxidative amination byproduct18% isolated yield of (E)-2-butyloct-2-enal via self-condensation side-reaction.Organic Letters[4]

Experimental Protocol: Synthesis and Kinetic Tracking

To accurately track the kinetics of hexanal condensation to 2-butyloct-2-enal in formulation stability studies, a self-validating analytical protocol is required. The following methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Stable Isotope Dilution (SID).

The Self-Validating Concept

By incorporating hexanal-d12 as an internal standard prior to extraction, the system becomes self-validating. Because the deuterated isotope shares identical physicochemical properties with the analyte, it perfectly normalizes any variations in extraction efficiency, matrix suppression, or instrumental drift[1].

Step-by-Step Methodology
  • Matrix Preparation and Initiation:

    • Action: Homogenize the lipid/aqueous matrix (e.g., oil-in-water emulsion) at 60 °C to prevent lipid crystallization, then cool to 40 °C. Spike the system with a known concentration of hexanal (e.g., 7 mM in methanol)[1].

    • Causality: Initiating the reaction at 40 °C simulates accelerated stability testing conditions relevant to pharmaceutical formulations, providing a thermodynamically favorable environment for the aldol condensation without inducing artifactual thermal degradation pathways seen at boiling temperatures.

  • Reaction Quenching and Internal Standardization:

    • Action: Aliquot 0.5 mL of the reacting sample into a 20 mL headspace vial. Immediately add 4.5 mL of 0.02 M phosphate buffer adjusted to pH 2.0. Add Butylated Hydroxyanisole (BHA) to a final concentration of 2.8 mM, and spike with 1 μM of hexanal-d12[1].

    • Causality: The pH 2.0 buffer quenches amine-catalyzed aldol reactions by protonating the catalytic amines, effectively freezing the kinetic profile. BHA terminates any ongoing radical-mediated lipid oxidation.

  • HS-SPME Extraction:

    • Action: Expose a solid-phase microextraction (SPME) fiber to the vial headspace at a controlled temperature (40 °C) for 30 minutes.

    • Causality: HS-SPME is chosen over liquid-liquid extraction to prevent the co-extraction of non-volatile lipids and proteins, which would foul the GC inlet and cause artifactual thermal degradation during injection.

  • GC-MS Analysis:

    • Action: Desorb the fiber in the GC inlet. Separate analytes using a polar capillary column and detect via mass spectrometry in Selected Ion Monitoring (SIM) mode.

    • Causality: SIM mode provides the necessary sensitivity to detect trace levels of 2-butyloct-2-enal against a complex lipid background, distinguishing it clearly from the hexanal-d12 internal standard based on mass-to-charge (m/z) ratios.

Workflow Prep 1. Matrix Prep (Hexanal Spike) Incubate 2. Incubation (40°C) Prep->Incubate Quench 3. Quench & SID (pH 2.0 + Hexanal-d12) Incubate->Quench Extract 4. HS-SPME Extraction Quench->Extract Analyze 5. GC-MS Quantification Extract->Analyze

Self-validating HS-SPME/GC-MS workflow for kinetic tracking of hexanal degradation.

Implications in Drug Development

For drug development professionals, the presence of 2-butyloct-2-enal in lipid-based formulations (e.g., emulsions, liposomes, or lipid nanoparticles) is a critical quality attribute. Unlike hexanal, which is primarily an olfactory nuisance, α,β-unsaturated aldehydes like 2-butyloct-2-enal are highly reactive electrophiles.

The conjugated double bond makes the β-carbon a potent Michael acceptor . This allows 2-butyloct-2-enal to react aggressively with nucleophilic residues (e.g., the thiol group of cysteine or the ε-amino group of lysine) on Active Pharmaceutical Ingredients (APIs) or biologics[1]. This covalent modification can lead to irreversible protein cross-linking, loss of therapeutic efficacy, and the generation of novel immunogenic epitopes. Consequently, controlling the excipient microenvironment to suppress the aldol condensation of hexanal is paramount for long-term formulation stability.

References

  • Behavior of Hexanal, (E)-Hex-2-enal, 4-Hydroxyhex-2-enal, and 4-Hydroxynon-2-enal in Oil-in-Water Emulsions Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures Source: NIH / PubMed Central URL:[Link]

  • Acid-catalyzed reactions of hexanal on sulfuric acid particles: Identification of reaction products Source: CIRES / University of Colorado (Atmospheric Environment) URL:[Link]

  • Oxidative Amination of Aldehydes with Amines into α-Amino Ketones Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Butyloct-2-enal

Introduction 2-Butyloct-2-enal is an α,β-unsaturated aldehyde that garners significant interest in the fields of flavor and fragrance chemistry. Its unique chemical structure, characterized by a C12 carbon backbone with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Butyloct-2-enal is an α,β-unsaturated aldehyde that garners significant interest in the fields of flavor and fragrance chemistry. Its unique chemical structure, characterized by a C12 carbon backbone with a conjugated aldehyde system, gives rise to a complex and sought-after aroma profile. Organoleptic studies describe its scent as having aldehydic, green, and vegetable-like notes, with undertones that are fruity, metallic, and oily.[1] This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2-butyloct-2-enal, with a particular focus on its boiling point and the methodologies for its accurate determination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's characteristics for its application in research and product formulation.

Physicochemical and Spectroscopic Characterization

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application and manipulation in a laboratory setting. This section details the key physicochemical data for 2-butyloct-2-enal and outlines its expected spectroscopic features.

Core Physicochemical Data

The physical properties of 2-butyloct-2-enal are summarized in the table below. These parameters are critical for predicting its behavior in various solvents and under different temperature and pressure conditions, which is essential for its purification, formulation, and storage.

PropertyValueSource
Molecular Formula C₁₂H₂₂O[2][3]
Molecular Weight 182.30 g/mol [2][3]
CAS Number 13019-16-4 ((Z)-isomer)[4]
Boiling Point 262-264 °C at 760 mmHg
Specific Gravity 0.840-0.850 @ 25°C
Refractive Index 1.456-1.460 @ 20°C
Flash Point 81 °C (178 °F) - closed cup
Calculated logP 4.5[3]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (CHO) in the downfield region, typically between δ 9-10 ppm. The vinylic proton (=CH) would likely appear between δ 6-7 ppm. The aliphatic protons of the butyl and octyl chains would resonate in the upfield region, between δ 0.8-2.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be distinguished by the carbonyl carbon of the aldehyde, which is expected to have a chemical shift in the range of δ 190-200 ppm. The two sp² hybridized carbons of the C=C double bond would appear between δ 120-160 ppm. The remaining sp³ hybridized carbons of the alkyl chains will be found in the upfield region of the spectrum. PubChem provides access to a ¹³C NMR spectrum for 2-butyl-2-octenal.[5]

  • IR (Infrared) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the conjugated aldehyde, typically found in the region of 1680-1700 cm⁻¹. Another key feature will be the C=C stretching vibration, expected around 1620-1640 cm⁻¹. The C-H stretching of the aldehyde group usually appears as two weak bands near 2720 and 2820 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum of 2-butyloct-2-enal would show a molecular ion peak (M⁺) at m/z = 182.[6] Common fragmentation patterns for α,β-unsaturated aldehydes include the loss of the aldehyde group (CHO) and cleavage at the alpha and beta positions of the carbonyl group. A commercially available standard of 2-butyloct-2-enal has a documented EI spectrum.[7]

Experimental Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that is crucial for its identification, purification, and safe handling. For a high-boiling liquid such as 2-butyloct-2-enal, an accurate determination requires a carefully executed experimental procedure. The following section provides a detailed, step-by-step methodology for determining the boiling point using the distillation method, a robust and reliable technique for compounds with boiling points up to 300 °C.

Causality Behind Experimental Choices

The selection of the distillation method is predicated on the need for a technique that can handle the high boiling point of 2-butyloct-2-enal while providing a precise measurement. This method allows for the direct observation of the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. The use of a heating mantle with a stirrer ensures uniform heating, preventing bumping and potential decomposition of the sample.

Self-Validating Protocol: Boiling Point Determination by Distillation

This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the accuracy and reliability of the obtained boiling point.

Materials:

  • 2-Butyloct-2-enal sample (minimum 5 mL)

  • Round-bottom flask (25 mL or 50 mL)

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Calibrated thermometer (-10 to 360 °C)

  • Boiling chips

  • Clamps and stand

  • Insulating glass wool

Experimental Workflow Diagram:

BoilingPointDetermination cluster_setup Apparatus Setup cluster_heating Heating & Distillation cluster_cooldown Cooldown & Analysis A 1. Assemble Distillation Apparatus B 2. Add Sample & Boiling Chips A->B Securely clamp glassware C 3. Position Thermometer Correctly B->C Ensure stir bar is added D 4. Gradual & Uniform Heating C->D Bulb below side arm E 5. Observe First Distillate D->E Stir to prevent bumping F 6. Record Stable Temperature E->F Note temperature of first drop G 7. Cool Down Apparatus F->G Constant temperature reading H 8. Record Barometric Pressure G->H Turn off heating mantle I 9. Correct Boiling Point (if necessary) H->I Use a barometer

Caption: Experimental workflow for the determination of the boiling point of 2-butyloct-2-enal via distillation.

Step-by-Step Methodology:

  • Apparatus Assembly:

    • Securely assemble the distillation apparatus as depicted in the diagram. Ensure all joints are properly sealed.

    • Place the heating mantle on a lab jack for precise height control.

  • Sample Preparation:

    • Place a magnetic stir bar or a few boiling chips into the round-bottom flask. This is crucial to prevent bumping of the liquid during heating.

    • Add approximately 5-10 mL of 2-butyloct-2-enal to the flask.

  • Thermometer Placement:

    • Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Heating and Distillation:

    • Begin stirring the sample and gradually heat the flask using the heating mantle.

    • Insulate the neck of the flask and the distillation head with glass wool to minimize heat loss and ensure a smooth distillation.

    • Observe the temperature as it rises. The temperature will plateau as the vapor of the compound reaches the thermometer bulb and begins to condense.

  • Data Recording:

    • Record the temperature at which the first drop of distillate is collected in the receiving flask.

    • Continue to monitor the temperature. The boiling point is the stable temperature reading observed throughout the distillation of the bulk of the sample.

    • Record the ambient barometric pressure. The boiling point is pressure-dependent, so this information is vital for correcting the observed boiling point to standard pressure if necessary.

  • Cooldown:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down completely before disassembly.

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical properties of 2-butyloct-2-enal, with a particular emphasis on its boiling point. The provided experimental protocol for boiling point determination offers a robust and reliable method for obtaining accurate data for this high-boiling compound. A thorough understanding of these properties is essential for the effective and safe utilization of 2-butyloct-2-enal in research, development, and commercial applications.

References

  • Cheméo. (n.d.). Chemical Properties of (Z)-2-Butyloct-2-enal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362697, 2-Butyl-2-octenal. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) EI spectrum of 2-butyloct-2-enal (commercially available standard compound). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25610, 2-Butyloct-2-enal. Retrieved from [Link]

  • NIST. (n.d.). (E)-2-Butyloct-2-enal. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Octenal, 2-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-butyl-2-octenal. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenal. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). (Z)-2-Butyloct-2-enal. In NIST Chemistry WebBook. Retrieved from [Link]

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Exploratory

The Atmospheric Odyssey of 2-Butyloct-2-enal: A Technical Guide to its Gas-Phase Oxidation Pathways

An In-depth Whitepaper for Atmospheric Chemists, Researchers, and Environmental Scientists Introduction: The Unseen Influence of a Large Unsaturated Aldehyde In the intricate tapestry of atmospheric chemistry, volatile o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Whitepaper for Atmospheric Chemists, Researchers, and Environmental Scientists

Introduction: The Unseen Influence of a Large Unsaturated Aldehyde

In the intricate tapestry of atmospheric chemistry, volatile organic compounds (VOCs) are central figures, their transformations dictating air quality and climate. Among these, aldehydes are a significant class, emitted from both biogenic and anthropogenic sources, and also formed as secondary pollutants from the oxidation of other hydrocarbons.[1][2][3] While much research has focused on smaller aldehydes, the atmospheric fate of larger, more complex species such as 2-butyloct-2-enal remains largely unexplored. This C12 α,β-unsaturated aldehyde, a molecule with both a reactive double bond and a labile aldehydic hydrogen, is emblematic of a class of compounds whose atmospheric oxidation can lead to the formation of secondary organic aerosols (SOA), impacting air quality and radiative balance.[4][5]

This technical guide provides a comprehensive overview of the predicted gas-phase oxidation pathways of 2-butyloct-2-enal in the atmosphere. As a senior application scientist, the following sections synthesize established principles of atmospheric chemistry, drawing analogies from well-studied smaller unsaturated aldehydes to elucidate the likely reactions with the primary atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). We will delve into the mechanistic details of these reactions, propose experimental methodologies for their investigation, and discuss the broader implications for atmospheric modeling and air quality.

I. The Daytime Dominance of the Hydroxyl Radical (OH)

During daylight hours, the hydroxyl radical is the most significant oxidant in the troposphere. The reaction of OH with 2-butyloct-2-enal is expected to proceed via two primary channels: addition to the carbon-carbon double bond and abstraction of the aldehydic hydrogen.[6][7]

A. Mechanistic Pathways of OH-Initiated Oxidation
  • OH Addition to the C=C Double Bond: The presence of the electron-rich C=C bond makes it a prime target for electrophilic addition by the OH radical. This can occur at two positions, leading to the formation of two different hydroxyalkyl radicals. Subsequent, rapid addition of molecular oxygen (O₂) will form the corresponding β- and α-hydroxyalkyl peroxy radicals (RO₂). Under typical atmospheric conditions, these peroxy radicals will react further, for instance with nitric oxide (NO) to form alkoxy radicals, which can then undergo decomposition or isomerization.

  • H-atom Abstraction: The hydrogen atom of the aldehyde group is relatively weakly bonded and susceptible to abstraction by the OH radical.[8] This pathway leads to the formation of a C12 acyl radical. This radical will rapidly add O₂ to form an acyl peroxy radical. In a NOx-rich environment, this acyl peroxy radical can react with NO₂ to form a peroxyacyl nitrate (PAN), a potent eye irritant and a reservoir for NOx.

The branching ratio between OH addition and H-atom abstraction is a critical parameter that determines the subsequent product distribution. For smaller α,β-unsaturated aldehydes like acrolein and crotonaldehyde, both pathways are significant.[6] For 2-butyloct-2-enal, the long alkyl chains may also allow for H-atom abstraction from the carbon backbone, although this is generally a slower process compared to reaction at the functionalized sites.[3]

OH_Oxidation_of_2_butyloct_2_enal cluster_addition OH Addition Pathway cluster_abstraction H-Abstraction Pathway 2-Butyloct-2-enal 2-Butyloct-2-enal Hydroxyalkyl Radicals Hydroxyalkyl Radicals 2-Butyloct-2-enal->Hydroxyalkyl Radicals Addition Acyl Radical Acyl Radical 2-Butyloct-2-enal->Acyl Radical Abstraction OH •OH O2_add + O₂ Hydroxyalkyl Radicals->O2_add Hydroxyalkyl Peroxy Radicals (RO₂) Hydroxyalkyl Peroxy Radicals (RO₂) O2_add->Hydroxyalkyl Peroxy Radicals (RO₂) Further Reactions_add Further Reactions (e.g., + NO, HO₂) Hydroxyalkyl Peroxy Radicals (RO₂)->Further Reactions_add Oxygenated Products_add Multifunctional Oxygenated Products (e.g., diols, hydroxy carbonyls) Further Reactions_add->Oxygenated Products_add O2_abs + O₂ Acyl Radical->O2_abs Acyl Peroxy Radical Acyl Peroxy Radical O2_abs->Acyl Peroxy Radical Further Reactions_abs Further Reactions (e.g., + NO₂, HO₂) Acyl Peroxy Radical->Further Reactions_abs PANs & Carboxylic Acids PANs & Carboxylic Acids Further Reactions_abs->PANs & Carboxylic Acids Ozonolysis_of_2_butyloct_2_enal cluster_criegee_fate Fate of the Criegee Intermediate 2-Butyloct-2-enal 2-Butyloct-2-enal Primary Ozonide Primary Ozonide 2-Butyloct-2-enal->Primary Ozonide O3 O₃ Decomposition Decomposition Primary Ozonide->Decomposition Heptanal Heptanal Decomposition->Heptanal Criegee Intermediate Criegee Intermediate Decomposition->Criegee Intermediate Stabilized Criegee Intermediate Stabilized Criegee Intermediate Criegee Intermediate->Stabilized Criegee Intermediate Collisional Stabilization Unimolecular Decay Unimolecular Decay (e.g., -> OH radicals) Bimolecular Reactions Bimolecular Reactions (e.g., + H₂O, SO₂) Stabilized Criegee Intermediate->Unimolecular Decay Stabilized Criegee Intermediate->Bimolecular Reactions

Caption: Ozonolysis pathway of 2-butyloct-2-enal via the Criegee mechanism.

III. The Nitrate Radical (NO₃): A Nocturnal Oxidant

During the nighttime, in the absence of sunlight, photolytic reactions cease, and the nitrate radical (NO₃) can accumulate to concentrations where it becomes a significant oxidant for certain VOCs, particularly those containing double bonds. [1][9]The reaction of NO₃ with 2-butyloct-2-enal is expected to be a notable nighttime loss process. [10]

A. Nighttime Degradation Pathways

Similar to the OH radical, the NO₃ radical can react with 2-butyloct-2-enal via two main pathways:

  • Addition to the C=C Double Bond: The NO₃ radical can add to the double bond, forming a nitrooxyalkyl radical. This radical will then add O₂ to form a nitrooxyalkyl peroxy radical. The subsequent chemistry of this peroxy radical will lead to the formation of organic nitrates and other oxygenated products.

  • H-atom Abstraction: NO₃ can also abstract the aldehydic hydrogen, though this is generally less favorable than addition for unsaturated aldehydes. [11]This would lead to the formation of an acyl radical and nitric acid (HNO₃).

The relative importance of these two pathways will determine the major products of the nighttime oxidation of 2-butyloct-2-enal.

NO3_Oxidation_of_2_butyloct_2_enal cluster_addition_no3 NO₃ Addition Pathway cluster_abstraction_no3 H-Abstraction Pathway 2-Butyloct-2-enal 2-Butyloct-2-enal Nitrooxyalkyl Radical Nitrooxyalkyl Radical 2-Butyloct-2-enal->Nitrooxyalkyl Radical Addition Acyl Radical_no3 Acyl Radical_no3 2-Butyloct-2-enal->Acyl Radical_no3 Abstraction NO3 •NO₃ O2_add_no3 + O₂ Nitrooxyalkyl Radical->O2_add_no3 Nitrooxyalkyl Peroxy Radical Nitrooxyalkyl Peroxy Radical O2_add_no3->Nitrooxyalkyl Peroxy Radical Further Reactions_add_no3 Further Reactions Nitrooxyalkyl Peroxy Radical->Further Reactions_add_no3 Organic Nitrates Organic Nitrates Further Reactions_add_no3->Organic Nitrates HNO3 HNO₃

Caption: NO₃-initiated oxidation pathways of 2-butyloct-2-enal.

IV. Experimental Methodologies for Elucidating Reaction Pathways

To validate the predicted pathways and quantify the kinetics of 2-butyloct-2-enal oxidation, rigorous experimental studies are necessary. The following protocols outline established techniques for investigating gas-phase atmospheric reactions. [12][13][14]

A. Smog Chamber Studies for Relative Rate Coefficients

Environmental chambers (smog chambers) are large, inert reactors used to simulate atmospheric conditions. Relative rate experiments in a smog chamber are a common method for determining the rate coefficients of a VOC with an oxidant. [15] Experimental Protocol:

  • Chamber Preparation: The chamber is first flushed with purified air until the concentrations of background contaminants are below detection limits.

  • Introduction of Reactants: A known concentration of 2-butyloct-2-enal and a reference compound (with a well-known rate coefficient with the oxidant of interest) are introduced into the chamber.

  • Initiation of Reaction: The oxidant (or its precursor) is introduced into the chamber. For OH radical studies, this is often achieved through the photolysis of methyl nitrite (CH₃ONO) in the presence of NO. For ozone studies, O₃ is directly introduced. For NO₃ studies, the thermal decomposition of N₂O₅ is a common source.

  • Monitoring of Concentrations: The concentrations of 2-butyloct-2-enal and the reference compound are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).

  • Data Analysis: The rate coefficient for the reaction of the oxidant with 2-butyloct-2-enal is determined from the relative decay rates of 2-butyloct-2-enal and the reference compound.

B. Flow Tube Studies for Absolute Rate Coefficients

Flow tube reactors coupled with sensitive detection techniques allow for the determination of absolute rate coefficients under pseudo-first-order conditions. [14][16] Experimental Protocol:

  • Generation of Radicals: The radical oxidant (e.g., OH or NO₃) is generated in a flow of an inert carrier gas (e.g., He or N₂).

  • Introduction of Reactant: A known excess concentration of 2-butyloct-2-enal is introduced into the main flow tube.

  • Reaction Zone: The radicals and 2-butyloct-2-enal mix and react in a defined reaction zone.

  • Detection of Radicals: The concentration of the radical oxidant is monitored at the end of the reaction zone, typically using Laser-Induced Fluorescence (LIF). [1]5. Kinetic Analysis: By varying the concentration of 2-butyloct-2-enal and measuring the corresponding decay of the radical signal, the bimolecular rate coefficient can be determined.

V. Quantitative Data and Atmospheric Implications

While specific kinetic data for 2-butyloct-2-enal is not yet available in the literature, we can estimate its reactivity based on structurally similar compounds.

Table 1: Estimated Room Temperature Rate Coefficients for the Gas-Phase Reactions of 2-Butyloct-2-enal with Major Atmospheric Oxidants

OxidantEstimated Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Primary Reaction PathwayAtmospheric Lifetime
OH~5 x 10⁻¹¹Addition to C=C, H-abstractionHours
O₃~1 x 10⁻¹⁶Addition to C=C (Ozonolysis)Days
NO₃~3 x 10⁻¹³Addition to C=CMinutes to Hours

Lifetimes are estimated based on typical atmospheric concentrations of the oxidants: [OH] = 2 x 10⁶ molecules cm⁻³, [O₃] = 7 x 10¹¹ molecules cm⁻³, [NO₃] = 5 x 10⁸ molecules cm⁻³.[2]

These estimated lifetimes suggest that the reaction with the OH radical will be the dominant daytime loss process for 2-butyloct-2-enal, while reaction with the NO₃ radical will be a significant loss process at night. Ozonolysis is likely to be a slower, but still relevant, degradation pathway.

The oxidation products of 2-butyloct-2-enal, particularly the multifunctional oxygenated compounds formed from the OH and NO₃ radical-initiated pathways, are expected to have lower volatility than the parent compound. These products can partition into the aerosol phase, contributing to the formation and growth of SOA. [4][17]Understanding the yields of these products is crucial for accurately modeling the impact of large unsaturated aldehydes on air quality and climate.

VI. Conclusion and Future Directions

The gas-phase oxidation of 2-butyloct-2-enal represents a complex interplay of reaction pathways initiated by the major atmospheric oxidants. While we can predict the likely mechanisms based on our understanding of smaller, analogous compounds, dedicated experimental and theoretical studies are essential to fully elucidate its atmospheric fate. Future research should focus on:

  • Laboratory studies: to determine the absolute and relative rate coefficients for the reactions of 2-butyloct-2-enal with OH, O₃, and NO₃ over a range of atmospheric temperatures and pressures.

  • Product studies: to identify and quantify the major oxidation products and determine their yields.

  • Theoretical calculations: to provide a deeper understanding of the reaction mechanisms, transition states, and branching ratios.

By filling these knowledge gaps, we can improve the accuracy of atmospheric models and develop more effective strategies for mitigating the impacts of this and other large unsaturated aldehydes on air quality and climate.

References

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  • Orlando, J. J., & Tyndall, G. S. (2002). Mechanisms for the Reactions of OH with Two Unsaturated Aldehydes: Crotonaldehyde and Acrolein. The Journal of Physical Chemistry A, 106(51), 12293–12300. [Link]

  • Long, B., et al. (2022). Quantitative Kinetics of HO2 Reactions with Aldehydes in the Atmosphere: High-Order Dynamic Correlation, Anharmonicity, and Falloff Effects Are All Important. Journal of the American Chemical Society, 144(43), 19997-20007. [Link]

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  • General reaction mechanism of n-aldehyde oxidation by OH radical. The... (n.d.). ResearchGate. Retrieved April 7, 2024, from [Link]

  • Chacon-Madrid, H. J., & Donahue, N. M. (2010). Functionalization vs. fragmentation: n-aldehyde oxidation mechanisms and secondary organic aerosol formation. Physical Chemistry Chemical Physics, 12(42), 13768–13778. [Link]

  • Anglada, J. M., & Aplincourt, P. (2003). Computational Studies of the Chemistry of Syn Acetaldehyde Oxide. The Journal of Physical Chemistry A, 107(50), 11057–11066. [Link]

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Foundational

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of 2-Butyloct-2-enal

Preamble: Navigating Data Gaps in Chemical Safety Assessment Physicochemical Characterization of 2-Butyloct-2-enal A foundational understanding of a compound's physical and chemical properties is paramount in predicting...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating Data Gaps in Chemical Safety Assessment

Physicochemical Characterization of 2-Butyloct-2-enal

A foundational understanding of a compound's physical and chemical properties is paramount in predicting its behavior, both in experimental settings and in terms of potential exposure routes.

PropertyValueSource
Molecular Formula C₁₂H₂₂O[1][2]
Molecular Weight 182.30 g/mol [1][2][3]
CAS Number 13019-16-4[1][3][4]
IUPAC Name (Z)-2-butyloct-2-enal[2][3]
Synonyms 2-Butyl-2-octenal, 2-Hexylidenehexanal[3][5]
Appearance Reported as a colorless to pale yellow liquid or white crystalline solid[6][7]
Odor Described as green, aldehydic, and vegetable-like[5]
Boiling Point 262.00 to 264.00 °C @ 760.00 mm Hg[7]
Melting Point 132.00 to 133.00 °C @ 760.00 mm Hg[7]
LogP (o/w) 3.882 - 4.79[7][8]
Purity Typically ≥95%[1]

The high LogP value suggests that 2-butyloct-2-enal is lipophilic and may have a tendency to bioaccumulate. Its relatively high boiling point indicates low volatility at room temperature, which may reduce the risk of inhalation exposure compared to more volatile aldehydes.

Toxicological Assessment: A Surrogate-Based Approach

Given the absence of specific toxicological data for 2-butyloct-2-enal, a common and scientifically accepted practice is to examine the toxicity of structurally similar compounds. The α,β-unsaturated aldehyde functional group is a key structural feature of 2-butyloct-2-enal. This functional group is known to be reactive and can contribute significantly to the toxicological properties of a molecule. A relevant, well-studied surrogate is 2-butenal (crotonaldehyde).

It is crucial to emphasize that the following data for 2-butenal is provided for informational and risk assessment purposes only and may not be directly extrapolated to 2-butyloct-2-enal. The larger alkyl chains in 2-butyloct-2-enal may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its overall toxicity.

Toxicological Profile of 2-Butenal (CAS: 4170-30-3)

2-Butenal is a highly flammable, toxic, and corrosive chemical. Its toxicity is primarily driven by the reactivity of the α,β-unsaturated aldehyde moiety.

Toxicity EndpointResultSpeciesSource
Acute Oral Toxicity (LD50) 174 mg/kgRat[9]
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Fatal if inhaled (Category 2)Rat[9]
Skin Corrosion/Irritation Causes skin irritation[9]
Serious Eye Damage/Irritation Causes serious eye damage[9]
Respiratory or Skin Sensitization Not classified as a sensitizer[9]
Germ Cell Mutagenicity Suspected of causing genetic defects[9]
Carcinogenicity Not classified as carcinogenic[9]
Reproductive Toxicity Not classified as a reproductive toxicant[9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[9]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure[9]
Aquatic Toxicity (Acute) 0.65 mg/L (LC50, 96h)Fish[9]
Inferred Risks for 2-Butyloct-2-enal

Based on the structure of 2-butyloct-2-enal and the data from its surrogate, the following potential hazards should be considered in a risk assessment:

  • Irritation: The aldehyde functional group suggests a potential for skin, eye, and respiratory tract irritation.

  • Toxicity: While the acute toxicity of 2-butyloct-2-enal is unknown, it is prudent to handle it as a potentially toxic substance, particularly via ingestion and dermal contact.

  • Flammability: Although data is lacking, many organic aldehydes are combustible or flammable.

GHS Classification and Hazard Communication: A Predictive Framework

In the absence of an official GHS classification for 2-butyloct-2-enal, a conservative classification should be adopted for internal hazard communication and labeling. The following diagram illustrates the likely GHS pictograms that would apply if 2-butyloct-2-enal exhibits properties similar to other irritant and harmful aldehydes.

GHS_Classification cluster_0 Predicted GHS Pictograms for 2-butyloct-2-enal cluster_1 Potential Hazards ExclamationMark HealthHazard Corrosion Irritant Irritant Irritant->ExclamationMark Skin Sensitizer Skin Sensitizer Skin Sensitizer->ExclamationMark Harmful Harmful Harmful->ExclamationMark Carcinogen Carcinogen Carcinogen->HealthHazard Mutagen Mutagen Mutagen->HealthHazard Reproductive Toxicity Reproductive Toxicity Reproductive Toxicity->HealthHazard Target Organ Toxicity Target Organ Toxicity Target Organ Toxicity->HealthHazard Eye Damage Eye Damage Eye Damage->Corrosion Skin Corrosion Skin Corrosion Skin Corrosion->Corrosion

Caption: Predicted GHS Pictograms based on structural alerts.

Safe Handling and Risk Mitigation Protocols

A multi-layered approach to risk mitigation is essential when working with a substance with an incomplete toxicological profile. The following protocols are based on best practices for handling potentially hazardous aldehydes.

Engineering Controls
  • Ventilation: All manipulations of 2-butyloct-2-enal should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Containment: Use of a glove box may be warranted for procedures with a higher risk of aerosol generation.

  • Eyewash and Safety Shower: Ensure that a functional and regularly tested eyewash station and safety shower are readily accessible.[11]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling 2-butyloct-2-enal.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection cluster_specs Specifications and Best Practices EyeProtection Eye Protection Goggles Chemical splash goggles (conforming to EN166 or NIOSH approved) EyeProtection->Goggles HandProtection Hand Protection Gloves Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's breakthrough time. HandProtection->Gloves BodyProtection Body Protection Coat Flame-resistant lab coat BodyProtection->Coat RespiratoryProtection Respiratory Protection Respirator NIOSH-approved respirator with organic vapor cartridges if ventilation is inadequate or for spill response. RespiratoryProtection->Respirator

Caption: Recommended PPE for handling 2-butyloct-2-enal.

Storage and Handling Procedures
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][10]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Hygiene: Do not eat, drink, or smoke in areas where 2-butyloct-2-enal is handled. Wash hands thoroughly after handling.[10][12]

Spill and Emergency Procedures
  • Evacuation: In case of a significant spill, evacuate the area immediately.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[9][10]

  • Collection: Collect the absorbed material into a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: All personnel involved in spill cleanup must wear appropriate PPE, including respiratory protection.[13]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11]

A Workflow for Risk Assessment of Data-Deficient Compounds

The following workflow provides a systematic approach to assessing the risks of compounds like 2-butyloct-2-enal.

Risk_Assessment_Workflow Start Start: New Compound DataGathering 1. Gather Physicochemical Data Start->DataGathering ToxDataSearch 2. Search for Toxicological Data DataGathering->ToxDataSearch DataGap Is Data Available? ToxDataSearch->DataGap SurrogateAnalysis 3a. Identify and Analyze Surrogates DataGap->SurrogateAnalysis No ControlMeasures 4. Define Control Measures (Engineering, PPE) DataGap->ControlMeasures Yes RiskHypothesis 3b. Formulate Risk Hypothesis SurrogateAnalysis->RiskHypothesis RiskHypothesis->ControlMeasures SOP 5. Develop Standard Operating Procedure (SOP) ControlMeasures->SOP Review 6. Peer Review and Approval SOP->Review Training 7. Train Personnel Review->Training End Implement and Monitor Training->End

Caption: A systematic workflow for risk assessment.

Conclusion and Future Directions

The safe handling of 2-butyloct-2-enal requires a cautious and well-documented approach due to the current lack of comprehensive toxicological data. By leveraging information from structural surrogates and adhering to stringent safety protocols, researchers can minimize potential risks. It is imperative that the scientific community contributes to filling these data gaps by publishing any toxicological findings for this and other understudied compounds. As new data becomes available, the risk assessments and handling procedures outlined in this guide should be reviewed and updated accordingly.

References

  • Current time information in Essex County, US. (n.d.). Google.
  • 2-Butyloct-2-enal | C12H22O | CID 25610. (n.d.). PubChem - NIH. Retrieved April 7, 2024, from [Link]

  • Safety Data Sheet: 2-Butenal. (n.d.). Carl ROTH. Retrieved April 7, 2024, from [Link]

  • Chemical Properties of (E)-2-Butyloct-2-enal. (n.d.). Cheméo. Retrieved April 7, 2024, from [Link]

  • 2-Butenal, 2-methyl-, (E)-. (2018, June 22). Synerzine. Retrieved April 7, 2024, from [Link]

  • 2-Butyl-2-octenal | C12H22O | CID 5362697. (n.d.). PubChem - NIH. Retrieved April 7, 2024, from [Link]

  • Safety Data Sheet: 2-Butenal. (n.d.). Carl ROTH. Retrieved April 7, 2024, from [Link]

  • Safety data sheet. (2023, March 24). Retrieved April 7, 2024, from [Link]

  • Compound 2-Butenal Factsheet. (n.d.). Retrieved April 7, 2024, from [Link]

  • FICHA DE DATOS DE SEGURIDAD. (n.d.). Fisher Scientific. Retrieved April 7, 2024, from [Link]

  • 2-butyl-2-octenal, 13019-16-4. (n.d.). The Good Scents Company. Retrieved April 7, 2024, from [Link]

  • 2-ethyl-2-butenal, 19780-25-7. (n.d.). The Good Scents Company. Retrieved April 7, 2024, from [Link]

  • Toxicological Profile for 2-Butanone. (n.d.). Retrieved April 7, 2024, from [Link]

  • 2-Octenal, 2-butyl-. (n.d.). The NIST WebBook - National Institute of Standards and Technology. Retrieved April 7, 2024, from [Link]

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Exploratory

The Role of 2-Butyloct-2-enal in Lipid Peroxidation and Degradation Pathways: A Technical Guide

Executive Summary Lipid peroxidation is a complex, multi-stage degradation process that critically impacts the stability of biological membranes, food matrices, and lipid-based drug delivery systems (e.g., Lipid Nanopart...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lipid peroxidation is a complex, multi-stage degradation process that critically impacts the stability of biological membranes, food matrices, and lipid-based drug delivery systems (e.g., Lipid Nanoparticles). While primary hydroperoxides and secondary volatile aldehydes (such as hexanal) are well-documented, the field is increasingly focused on tertiary lipid oxidation products .

As a Senior Application Scientist, I have observed that tracking early-stage markers is insufficient for predicting the terminal stability of lipid matrices. 2-Butyloct-2-enal, an α,β-unsaturated aldehyde formed via the self-aldol condensation of hexanal, serves as a pivotal biomarker for advanced lipid degradation[1]. This whitepaper synthesizes the mechanistic formation, catalytic drivers, and downstream metabolism of 2-butyloct-2-enal, providing researchers with self-validating analytical protocols to accurately profile advanced lipid oxidation.

Mechanistic Pathway: From Primary Oxidation to Tertiary Degradation

The generation of 2-butyloct-2-enal is a sequential process heavily dependent on the accumulation of specific secondary oxidation products.

  • Primary Oxidation : Linoleic acid (an ω -6 polyunsaturated fatty acid) undergoes hydrogen abstraction and oxygenation via reactive oxygen species (ROS) or lipoxygenase enzymes to form 13-hydroperoxyoctadecadienoic acid (13-HPODE)[2].

  • Secondary Degradation : 13-HPODE is highly unstable and undergoes homolytic β -scission to yield hexanal, a highly volatile six-carbon aldehyde[3]. Hexanal is widely utilized as an early-stage marker of rancidity[4].

  • Tertiary Degradation (Dimerization) : As hexanal concentrations reach critical thresholds, it undergoes self-aldol condensation. Two hexanal molecules react to form a β -hydroxy aldehyde intermediate, which rapidly dehydrates to form the 12-carbon dimer, 2-butyloct-2-enal [1][3].

This dimerization fundamentally alters the physicochemical properties of the degradation product, decreasing its vapor pressure by a factor of 104 and shifting its partitioning from the gas phase back into the lipid or aerosol phase[1].

MechanisticPathway LA Linoleic Acid (Omega-6 PUFA) LOOH Lipid Hydroperoxides (Primary Oxidation) LA->LOOH ROS / Lipoxygenase Hexanal Hexanal (Secondary Product) LOOH->Hexanal β-cleavage Aldol Aldol Condensation (Catalysts: H+, Amines) Hexanal->Aldol Dimerization Butyloctenal 2-Butyloct-2-enal (Tertiary Product) Aldol->Butyloctenal - H2O Ketone Heptan-2-one (Terminal Sink) Butyloctenal->Ketone Amine Reaction

Figure 1: Mechanistic pathway of linoleic acid degradation to 2-butyloct-2-enal.

Catalytic Drivers of Aldol Condensation

The conversion of hexanal to 2-butyloct-2-enal rarely occurs spontaneously at ambient conditions; it requires specific catalytic drivers. Understanding these catalysts is crucial for controlling lipid stability in formulated products.

Acid-Catalyzed Pathways

In highly acidic environments—such as atmospheric sulfuric acid aerosols or low-pH citrus beverages—protons catalyze the enolization of hexanal[1][5]. The protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the enol tautomer of a second hexanal molecule. This pathway is responsible for the trace occurrence of 2-butyloct-2-enal in cold-pressed Valencia orange oils[5].

Amine-Catalyzed Pathways (Maillard-Lipid Crosstalk)

In complex biological matrices containing both lipids and proteins, amino acids (e.g., glycine, lysine) and phospholipids (e.g., phosphatidylethanolamine) act as potent catalysts[2][6].

  • Causality : The primary amine reacts with hexanal to form an imine (Schiff base), which tautomerizes to an enamine. The enamine acts as a highly reactive nucleophile, attacking a second hexanal molecule. Subsequent hydrolysis releases the amine catalyst and the dehydrated 2-butyloct-2-enal[6]. This demonstrates a critical intersection between lipid peroxidation and Maillard reaction pathways.

Downstream Metabolism: Methyl Ketone Formation

2-Butyloct-2-enal is not the terminal endpoint of lipid degradation. Under elevated thermal stress (e.g., 160°C during food processing or accelerated stability testing), 2-butyloct-2-enal undergoes further degradation in the presence of amino compounds to yield methyl ketones, specifically heptan-2-one [2].

The position of the double bond in the tertiary precursor dictates the chain length of the resulting methyl ketone[2]. This quaternary degradation step is highly relevant for flavor chemists and toxicologists, as methyl ketones possess distinct sensory thresholds and biological activities compared to their aldehyde precursors.

Quantitative Data Summary

The transition from secondary to tertiary oxidation products involves significant shifts in molecular weight, volatility, and sensory impact.

CompoundOxidation StagePrecursorVapor Pressure DynamicsPrimary Sensory / Biological Impact
Hexanal Secondary13-HPODEHigh (~0.01 atm)Early rancidity marker; highly volatile; forms Schiff bases with proteins[1][4].
2-Butyloct-2-enal TertiaryHexanalLow (~ 10−6 atm)Advanced oxidation marker; baked/liver odor; partitions heavily into lipid phase[1][7].
Heptan-2-one Quaternary2-Butyloct-2-enalModerateTerminal aroma-active compound; alters matrix sensory profile significantly[2].

Self-Validating Experimental Protocols

To accurately profile 2-butyloct-2-enal, standard extraction methods are insufficient due to its low vapor pressure and high lipophilicity. The following protocols are engineered with built-in validation systems to ensure data integrity.

ExperimentalWorkflow Prep Matrix Prep (+ Internal Std) Incubate Thermal Aging (160°C, 5-120 min) Prep->Incubate SPME HS-SPME Extraction (DVB/CAR/PDMS) Incubate->SPME GCMS GC-MS Analysis (Separation & ID) SPME->GCMS

Figure 2: HS-SPME-GC-MS workflow for isolating tertiary lipid oxidation products.

Protocol 1: Tracking Advanced Lipid Oxidation via HS-SPME-GC-MS
  • Causality for Method Choice : Headspace Solid-Phase Microextraction (HS-SPME) using a DVB/CAR/PDMS fiber is selected because the mixed-bed coating captures both highly volatile secondary aldehydes and less volatile tertiary dimers without solvent-induced artifact formation[8].

  • Self-Validation System : The protocol utilizes an internal standard (4-methyl-2-pentanol) to normalize extraction efficiency. A parallel negative control (matrix stored at -80°C) is run to prove that 2-butyloct-2-enal is generated de novo during thermal stress, ruling out pre-existing contamination.

Step-by-Step Methodology:

  • Sample Preparation : Weigh 1.0 g of the lipid matrix into a 20 mL headspace vial. Spike with 10 µL of 4-methyl-2-pentanol (100 ppm) as the internal standard.

  • Accelerated Aging : Seal the vial with a PTFE/silicone septum. Incubate at 160°C for discrete time intervals (e.g., 5, 30, 60, 120 min) to simulate processing stress[3].

  • Extraction : Insert a 50/30 µm DVB/CAR/PDMS SPME fiber into the headspace. Extract for 30 minutes at 50°C to volatilize the heavier tertiary products.

  • Desorption & Analysis : Desorb the fiber in the GC injection port at 250°C for 5 minutes (splitless mode). Separate using a DB-Wax capillary column, utilizing MS detection (electron ionization at 70 eV)[9].

  • Quantification : Identify 2-butyloct-2-enal using its specific EI mass spectrum and quantify relative to the internal standard recovery[10].

Protocol 2: Validating Amine-Catalyzed Aldol Condensation
  • Causality for Method Choice : To prove that amino acids actively drive the condensation of hexanal to 2-butyloct-2-enal, a simplified biphasic model system is used to eliminate the background noise of complex lipid matrices[6].

  • Self-Validation System : The experimental arm contains hexanal + glycine, while the control arm contains only hexanal. The delta in 2-butyloct-2-enal accumulation between the two arms isolates the specific catalytic contribution of the amine from baseline thermal autoxidation.

Step-by-Step Methodology:

  • System Setup : In a 20 mL SPME vial, combine 2.5 mmol of pure hexanal with 5 mmol of glycine in a buffered aqueous/lipid emulsion (pH 7.4)[6]. Prepare an identical control vial omitting glycine.

  • Incubation : Heat both vials to 125°C for 20 minutes under continuous magnetic stirring[6].

  • Extraction & Analysis : Perform HS-SPME-GC-MS as described in Protocol 1.

  • Data Interpretation : A statistically significant increase in the 2-butyloct-2-enal peak area in the glycine-positive arm validates the Maillard-lipid crosstalk mechanism.

Implications for Drug Development and Formulation

For pharmaceutical scientists developing Lipid Nanoparticles (LNPs) for mRNA delivery, the transition from secondary to tertiary lipid oxidation is a critical failure mode.

While hexanal can form Schiff bases with encapsulated biologicals (compromising mRNA translation efficiency), the formation of 2-butyloct-2-enal indicates a severe, advanced degradation of the lipid excipients themselves. Because 2-butyloct-2-enal has a significantly lower vapor pressure than hexanal, it remains trapped within the hydrophobic core of the LNP. This alters the local microviscosity and phase-transition temperature of the nanoparticle, potentially leading to premature payload leakage or altered cellular uptake kinetics. Tracking 2-butyloct-2-enal provides drug developers with a highly specific biomarker for end-stage excipient failure.

References

  • Acid-catalyzed reactions of hexanal on sulfuric acid particles. CIRES / Elsevier. 1

  • Hydrodeoxygenation and aldol condensation of hexanal over NiMo/γ-Al2O3. Confis.cz. 11

  • Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil. MDPI. 3

  • Natural Occurrence of Aldol Condensation Products in Valencia Orange Oil. PubMed. 5

  • Model Studies on the Pattern of Volatiles Generated in Mixtures of Amino Acids, Lipid-Oxidation-Derived Aldehydes, and Glucose. ACS Publications. 6

  • The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures. PMC. 2

  • Behavior of Hexanal, (E)-Hex-2-enal, 4-Hydroxyhex-2-enal, and 4-Hydroxynon-2-enal in Oil-in-Water Emulsions. ACS Publications. 4

  • Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linoleate. Semantic Scholar. 8

  • Temporal Changes in Aroma Release of Longjing Tea Infusion: Interaction of Volatile and Nonvolatile Tea Components and Formation of 2-Butyl-2-octenal upon Aging. ACS Publications.9

  • Study on the Changes in Volatile Flavor Compounds in Whole Highland Barley Flour during Accelerated Storage after Different Processing Methods. MDPI. 7

Sources

Foundational

An In-depth Technical Guide to the Stereochemistry and E/Z Isomerism Distribution of 2-Butyloct-2-enal

Abstract 2-Butyloct-2-enal is an α,β-unsaturated aldehyde whose utility in fine chemical synthesis and as a potential building block in drug development is intrinsically linked to its stereochemistry. The presence of a t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Butyloct-2-enal is an α,β-unsaturated aldehyde whose utility in fine chemical synthesis and as a potential building block in drug development is intrinsically linked to its stereochemistry. The presence of a trisubstituted carbon-carbon double bond gives rise to E and Z geometric isomers, each possessing distinct physical properties and reactivity profiles. Controlling the stereochemical outcome during synthesis and accurately quantifying the resulting isomeric distribution are therefore critical for reproducible and targeted applications. This technical guide provides an in-depth analysis of the principles governing the E/Z isomerism of 2-butyloct-2-enal. It details stereoselective synthetic strategies, explores the causal mechanisms behind isomeric preference, and presents robust analytical protocols for the definitive characterization and quantification of the E/Z ratio. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require a comprehensive understanding of this compound's stereochemical landscape.

Introduction: The Significance of Stereoisomerism in 2-Butyloct-2-enal

2-Butyloct-2-enal is a 12-carbon α,β-unsaturated aldehyde with the molecular formula C₁₂H₂₂O.[1][2][3] Its structure features a carbon-carbon double bond at the C2 position, which is substituted with a butyl group, a pentyl group (as part of the octenal backbone), and an aldehyde functional group. This substitution pattern makes the C2=C3 bond a stereocenter, leading to the existence of two geometric isomers, designated as (E)-2-butyloct-2-enal and (Z)-2-butyloct-2-enal.

The spatial arrangement of substituents around the double bond significantly influences the molecule's shape, polarity, and steric environment. These differences can lead to distinct outcomes in biological activity and chemical reactivity. In drug development, for instance, only one isomer may fit into the active site of a target protein, rendering the other isomer inactive or even detrimental.[4] Therefore, the ability to selectively synthesize and analytically confirm the desired isomer is paramount.

Assigning E/Z Configuration via Cahn-Ingold-Prelog (CIP) Rules

The (E/Z) nomenclature system provides an unambiguous method for designating alkene stereochemistry based on the Cahn-Ingold-Prelog (CIP) priority rules.[5][6][7] The process involves assigning priorities (high or low) to the two substituents on each carbon of the double bond.

Step-by-Step CIP Priority Assignment for 2-Butyloct-2-enal:

  • Analyze C2: The atoms directly attached to C2 are the carbon of the aldehyde group (-CHO) and the first carbon of the butyl group (-CH₂CH₂CH₂CH₃).

    • The aldehyde carbon is bonded to an oxygen (atomic number 8) and a hydrogen (atomic number 1). For priority assignment, double bonds are treated as bonds to two separate atoms.[6][8] Thus, the aldehyde carbon is considered bonded to (O, O, H).

    • The butyl group's carbon is bonded to two hydrogens and one carbon (C, H, H).

    • Comparing the highest atomic number atom in each group (Oxygen vs. Carbon), the -CHO group receives higher priority .

  • Analyze C3: The atoms directly attached to C3 are the first carbon of the pentyl chain (-CH₂CH₂CH₂CH₂CH₃) and a hydrogen atom (-H).

    • The carbon atom (atomic number 6) of the pentyl chain has a higher atomic number than the hydrogen atom (atomic number 1).

    • Therefore, the pentyl group receives higher priority .

  • Determine E/Z Configuration:

    • Z Isomer (from German zusammen, "together"): If the two higher-priority groups (the -CHO group on C2 and the pentyl group on C3) are on the same side of the double bond, the isomer is designated as (Z).[7]

    • E Isomer (from German entgegen, "opposite"): If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated as (E).[7]

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for E/Z isomers.

Synthetic Strategies and Stereochemical Control

The E/Z distribution of 2-butyloct-2-enal is not random but is a direct consequence of the chosen synthetic route and reaction conditions. Aldol condensation and Wittig-type reactions are common methods for forming α,β-unsaturated aldehydes, with each offering different levels of stereocontrol.

Aldol Condensation

The self-condensation of hexanal is a primary route to 2-butyloct-2-enal. This reaction proceeds via an enolate intermediate, which attacks a second molecule of the aldehyde. The subsequent dehydration of the β-hydroxy aldehyde intermediate establishes the double bond.

  • Mechanism and Stereocontrol: The stereochemical outcome of the dehydration step is highly dependent on the reaction conditions.

    • Thermodynamic Control (Base-Catalyzed): Under basic conditions, the dehydration often favors the formation of the more thermodynamically stable isomer. For many α,β-unsaturated aldehydes, the E-isomer is more stable due to reduced steric strain between the substituents. The bulky butyl and pentyl groups are further apart in the E configuration, minimizing van der Waals repulsion.

    • Kinetic Control (Acid-Catalyzed): Acid-catalyzed dehydration can sometimes lead to different isomeric ratios, depending on the stability of the transition states leading to the E and Z products.

Horner-Wadsworth-Emmons (HWE) Reaction

A more versatile and often more stereoselective approach is the Horner-Wadsworth-Emmons (HWE) reaction. This involves the reaction of a phosphonate ylide with an aldehyde. To synthesize 2-butyloct-2-enal, one could react hexanal with a phosphonate ylide derived from an α-formyl phosphonate ester.

  • Causality of Stereoselectivity: The HWE reaction is renowned for its ability to produce E-alkenes with high selectivity.[9] This preference is attributed to the thermodynamic stability of the intermediates. The transition state leading to the E-isomer allows the bulky substituents to orient themselves in a pseudo-equatorial position, minimizing steric interactions, whereas the transition state for the Z-isomer forces them into a more crowded pseudo-axial orientation.

  • Modifying for Z-Selectivity: While less common, certain modifications to the HWE reagent (e.g., using phosphonates with electron-withdrawing groups or specific counter-ions like Na⁺) can favor the formation of the Z-isomer by altering the reaction kinetics and intermediate stability.[9]

Synthetic MethodTypical Major IsomerRationale for SelectivityKey Control Parameters
Aldol Condensation EThermodynamic stability; less steric hindrance.Catalyst (acid vs. base), temperature, reaction time.
HWE Reaction ESteric factors in the transition state favor anti-elimination.Structure of the phosphonate reagent, base, solvent.
Modified HWE ZAltered transition state energetics (e.g., Still-Gennari olefination).Specific phosphonate reagents, reaction conditions (e.g., KHMDS/18-crown-6).

Analytical Characterization and Quantification

An accurate determination of the E/Z isomer ratio is crucial for quality control and research purposes. A combination of chromatographic and spectroscopic techniques provides a self-validating system for unambiguous identification and quantification.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds like the isomers of 2-butyloct-2-enal.[10][11] The separation is based on differences in the isomers' boiling points and their interactions with the stationary phase of the GC column.

  • Principle of Separation: The Z-isomer, being more sterically hindered, often has a slightly more compact structure, which can lead to a lower boiling point and thus a shorter retention time on a non-polar column compared to the more linear and stable E-isomer. However, on polar columns, differences in dipole moment can influence elution order.

  • Quantification: When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the peak area of each isomer can be used for quantification. The ratio of the peak areas directly corresponds to the relative abundance of the E and Z isomers in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of E and Z isomers.[4] Key differences in the ¹H and ¹³C NMR spectra, as well as through-space correlations observed in 2D NMR experiments, allow for unambiguous assignment.

  • ¹H NMR Chemical Shifts: The chemical environment of protons near the double bond differs significantly between isomers.[12][13]

    • Vinylic Proton (-CH=): The vinylic proton on C3 will have a different chemical shift in the E and Z isomers due to the anisotropic effect of the nearby carbonyl group.

    • Allylic Protons (-CH₂-): The protons on the carbons adjacent to the double bond (on the butyl and pentyl chains) will also exhibit distinct chemical shifts.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: For trisubstituted alkenes where vicinal proton-proton coupling across the double bond is absent, the Nuclear Overhauser Effect (NOE) is the gold standard for stereochemical assignment.[14][15] An NOE is observed between protons that are close in space (< 5 Å).

    • Expected NOE for (Z)-isomer: A through-space correlation (cross-peak in a 2D NOESY spectrum) would be expected between the vinylic proton on C3 and the allylic protons of the butyl group on C2, as they are on the same side of the double bond.

    • Expected NOE for (E)-isomer: A correlation would be observed between the vinylic proton on C3 and the aldehyde proton, as well as between the allylic protons of the butyl and pentyl groups.

Caption: A comprehensive workflow for the analysis of E/Z isomers.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and calibration steps.

Protocol: GC-MS for E/Z Ratio Determination

This protocol describes the quantification of the E/Z isomer ratio of 2-butyloct-2-enal using Gas Chromatography-Mass Spectrometry.

  • Instrument and Column:

    • GC-MS system equipped with an autosampler and a Flame Ionization Detector (FID) or Mass Spectrometer.

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended for good separation.

  • Sample Preparation:

    • Prepare a stock solution of the 2-butyloct-2-enal sample at 1 mg/mL in a suitable solvent (e.g., dichloromethane or hexane).

    • Prepare a series of calibration standards if absolute quantification is needed, though for relative ratio, this is not required.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Hold: Hold at 240 °C for 5 minutes.

    • MS Detector (if used):

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-300 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the E and Z isomers based on their retention times. (Initial identification should be confirmed by NMR).

    • Integrate the peak area for each isomer.

    • Calculate the percentage of each isomer using the formula: % Isomer = (Area of Isomer Peak / Total Area of Both Peaks) x 100

Protocol: 2D NOESY for Isomer Assignment

This protocol outlines the use of a 2D NOESY experiment to definitively assign the E and Z configurations.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified isomer mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Filter the sample into a clean NMR tube.

  • NMR Instrument and Setup:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Acquire a standard 1D proton spectrum to determine chemical shifts and spectral width.

  • NOESY Experiment Parameters:

    • Pulse Program: Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).[14]

    • Mixing Time (d8): This is a critical parameter. For a molecule of this size, a mixing time in the range of 500-800 ms is a good starting point.[14]

    • Relaxation Delay (d1): 1.5-2.0 seconds.

    • Acquisition: Acquire a sufficient number of scans (e.g., 8-16 per increment) to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • Analyze the 2D spectrum for cross-peaks.

    • For the Z-isomer: Look for a cross-peak connecting the vinylic proton (~δ 5.5-6.5 ppm) and the allylic protons of the butyl group (~δ 2.0-2.3 ppm).

    • For the E-isomer: The key NOE will be between the vinylic proton and the aldehyde proton. The absence of the Z-isomer's characteristic NOE is also confirmatory.

Conclusion

The stereochemical integrity of 2-butyloct-2-enal is a critical quality attribute that dictates its behavior in chemical and biological systems. A thorough understanding of the factors controlling E/Z isomer distribution during synthesis allows for the targeted production of the desired stereoisomer. Synthetic choices, such as leveraging the thermodynamic preference in aldol condensations or the predictable stereochemical outcome of the Horner-Wadsworth-Emmons reaction, are foundational to achieving high isomeric purity. Furthermore, a multi-faceted analytical approach, combining the separatory power of gas chromatography with the definitive structural insight of NMR spectroscopy—particularly 2D NOESY experiments—provides a robust and trustworthy system for the verification and quantification of the E/Z ratio. The methodologies and principles detailed in this guide equip researchers and development professionals with the necessary tools to confidently control and characterize the stereochemistry of 2-butyloct-2-enal.

References

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Exploratory

Thermodynamic and Kinetic Profiling of 2-Butyloct-2-enal Formation via Hexanal Self-Condensation

Executive Summary The synthesis of 2-butyloct-2-enal via the self-condensation of hexanal is a cornerstone reaction in the production of Guerbet alcohols, fine fragrances, and complex pharmaceutical intermediates. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-butyloct-2-enal via the self-condensation of hexanal is a cornerstone reaction in the production of Guerbet alcohols, fine fragrances, and complex pharmaceutical intermediates. While seemingly a straightforward aldol addition followed by dehydration, the reaction is governed by a delicate thermodynamic equilibrium and competing kinetic pathways.

As a Senior Application Scientist, I approach this transformation not merely as a synthetic step, but as a dynamic system of energy states. Understanding the thermodynamic properties—specifically the interplay between the endergonic/reversible aldol addition and the highly exergonic dehydration step—is critical for optimizing yield, designing scalable reactor systems, and preventing runaway side reactions. This whitepaper provides an in-depth technical analysis of the thermodynamics, kinetic barriers, and field-proven experimental protocols for 2-butyloct-2-enal formation.

Mechanistic Causality and Thermodynamic Control

The formation of 2-butyloct-2-enal from hexanal is a bimolecular process that can be catalyzed by both acids and bases. In industrial and advanced laboratory settings, base catalysis is preferred due to higher selectivity and lower rates of non-specific polymerization. Interestingly, recent atmospheric chemistry studies have also demonstrated that hexanal readily undergoes this exact aldol condensation on acidic sulfate aerosols, proving the robust thermodynamic favorability of the product across different pH regimes [3].

The Three-Phase Energy Landscape
  • Enolate Formation (Kinetic Control): The base abstracts an α -proton from hexanal to form a resonance-stabilized enolate. This step is rapid and reversible. The activation energy ( Ea​ ) here is relatively low, dictating the initial reaction velocity.

  • Nucleophilic Attack (Aldol Addition): The enolate attacks the carbonyl carbon of a second hexanal molecule. The formation of the resulting β -hydroxy aldehyde (aldol adduct) is often thermodynamically neutral or slightly endergonic. If the reaction is stopped here, the equilibrium will push back toward the starting materials.

  • Dehydration (Thermodynamic Sink): The elimination of a water molecule to form the α,β -unsaturated aldehyde (2-butyloct-2-enal) is the critical thermodynamic driving force. The formation of the conjugated π -system releases significant enthalpy ( ΔH<0 ), pulling the entire equilibrium forward [1].

Mechanism H Hexanal (Reactant) E Enolate Intermediate (Nucleophile) H->E Base Catalyst (-H+) A Aldol Adduct (β-hydroxy aldehyde) E->A + Hexanal (Attack) P 2-Butyloct-2-enal (Conjugated Product) A->P Dehydration (-H2O) ΔG < 0

Figure 1: Mechanistic pathway of hexanal self-condensation to 2-butyloct-2-enal.

Thermodynamic Properties & Kinetic Parameters

To engineer a highly selective process, we must quantify the energy barriers. The self-condensation of aliphatic aldehydes like hexanal exhibits distinct thermodynamic profiles compared to ketones or aromatic aldehydes. The dehydration step is not only enthalpically favored due to conjugation but also entropically favored due to the liberation of a water molecule, which increases the total degrees of freedom in the system [2].

When utilizing advanced heterogeneous catalysts, such as Cs+ single sites confined in β -zeolite channels, the spatial confinement alters the transition state. While the apparent activation energy for the dehydration step can be high (e.g., ~124 kJ/mol for similar aliphatic aldehydes), the overall selectivity toward the α,β -unsaturated product approaches 98% because competing pathways (like Michael additions) are sterically hindered [5].

Quantitative Data Summary
Thermodynamic/Kinetic ParameterSymbolTypical Value RangeMechanistic Significance
Gibbs Free Energy of Reaction ΔGrxn​ -15 to -25 kJ/molThe overall transformation is exergonic. The negative value is heavily dependent on the final dehydration step.
Enthalpy of Reaction ΔHrxn​ -20 to -40 kJ/molExothermic nature driven by the formation of the stable, conjugated C=C-C=O system.
Entropy of Reaction ΔSrxn​ +15 to +35 J/(mol·K)Positive entropy change due to the generation of two product molecules (aldehyde + water) from two reactant molecules, with water being highly mobile.
Activation Energy (Homogeneous) Ea,homo​ 35 - 65 kJ/molLower barrier for enolate formation using soluble bases (e.g., NaOH); however, this often leads to poor selectivity and side reactions [4].
Activation Energy (Heterogeneous) Ea,hetero​ 85 - 130 kJ/molHigher apparent barrier due to adsorption/desorption dynamics on solid catalysts (e.g., Zeolites), but yields superior product purity [5].

Experimental Workflows: A Self-Validating Protocol

As a Senior Application Scientist, I mandate that every experimental protocol must be a self-validating system. If a reaction fails or yields unexpected kinetics, the protocol itself must provide the diagnostic data to explain why.

Below is a rigorously designed workflow for the heterogeneous base-catalyzed synthesis of 2-butyloct-2-enal. We utilize Toluene as a solvent because its boiling point (110 °C) provides optimal thermal energy to overcome the dehydration activation barrier without causing thermal degradation of the aldehyde.

Step-by-Step Methodology

Phase 1: System Preparation & Baseline Establishment

  • Reagent Purification: Distill hexanal under reduced pressure prior to use to remove hexanoic acid (an oxidation byproduct that neutralizes base catalysts).

  • Internal Standard Integration: In a 50 mL pressure-rated reaction autoclave, combine 10 mL of anhydrous toluene, 5.0 mmol of purified hexanal, and exactly 0.200 g of anhydrous n-dodecane.

    • Causality: Dodecane acts as an inert internal standard. By mapping the hexanal/dodecane GC-MS peak area ratio before adding the catalyst, we establish a perfect mass-balance baseline. Any subsequent loss of mass can be confidently attributed to reaction conversion rather than evaporative loss.

Phase 2: Catalytic Activation 3. Catalyst Introduction: Add 50 mg of calcined Cs+/ β -zeolite catalyst to the mixture. 4. Atmospheric Control: Purge the vessel with ultra-high purity Nitrogen ( N2​ ) for 5 minutes to displace oxygen, preventing the auto-oxidation of hexanal to hexanoic acid. 5. Thermal Ramping: Seal the autoclave and heat the mixture to 100 °C under vigorous magnetic stirring (800 rpm) to eliminate mass-transfer limitations at the solid-liquid interface.

Phase 3: Kinetic Sampling & Quenching 6. Aliquot Extraction: At intervals of 1, 2, 4, and 6 hours, extract a 50 µL aliquot using a pressure-lock syringe. 7. Immediate Quenching: Inject the aliquot immediately into 1 mL of chilled (-20 °C) hexane containing 0.1% acetic acid.

  • Causality: The sudden temperature drop halts thermal kinetics, while the trace acetic acid neutralizes any leached basic sites, instantly freezing the equilibrium state for accurate thermodynamic profiling.

Phase 4: Analytical Validation 8. GC-MS Analysis: Analyze the quenched samples using Gas Chromatography-Mass Spectrometry (GC-MS) equipped with a non-polar capillary column (e.g., HP-5MS). 9. Data Synthesis: Calculate the conversion of hexanal and the selectivity toward 2-butyloct-2-enal by comparing the integrated peak areas against the n-dodecane internal standard.

Workflow Step1 Phase 1: Preparation Hexanal + Dodecane (IS) in Toluene Step2 Phase 2: Catalysis Add Cs+/β-zeolite, Heat to 100 °C under N2 Step1->Step2 Step3 Phase 3: Kinetic Sampling Extract aliquots, Quench in chilled Hexane/AcOH Step2->Step3 Step4 Phase 4: Analytical Validation GC-MS Quantification vs. Internal Standard Step3->Step4

Figure 2: Self-validating experimental workflow for kinetic tracking of aldol condensation.

Conclusion

The synthesis of 2-butyloct-2-enal from hexanal is a textbook example of how thermodynamic sinks can be leveraged to drive organic transformations. While the initial aldol addition is reversible and kinetically accessible, it is the highly exothermic and entropically favorable dehydration step that guarantees high product yields. By employing rigid internal standardization and precise thermal control, researchers can map these thermodynamic parameters with high fidelity, enabling the scale-up of this critical reaction for industrial applications.

References

  • Benchchem. 2-Butyloct-2-enal | High-Purity Reference Standard.
  • American Chemical Society (ACS). Behavior of Hexanal, (E)-Hex-2-enal, 4-Hydroxyhex-2-enal, and 4-Hydroxynon-2-enal in Oil-in-Water Emulsions.
  • Garland, R. M., et al. (2006). Acid-catalyzed reactions of hexanal on sulfuric acid particles: Identification of reaction products. Atmospheric Environment.
  • American Chemical Society (ACS). Kinetics of Alkali-Catalyzed Condensation of Impurities in the Cyclohexanone Purification Process.
  • American Chemical Society (ACS). Nontraditional Aldol Condensation Performance of Highly Efficient and Reusable Cs+ Single Sites in β-Zeolite Channels.

Protocols & Analytical Methods

Method

Protocol for catalytic hydrogenation of 2-butyloct-2-enal to 2-butyloctanol

Application Note & Protocol Topic: A Validated Protocol for the Complete Catalytic Hydrogenation of 2-Butyloct-2-enal to 2-Butyloctanol Abstract This document provides a comprehensive guide for the catalytic hydrogenatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Validated Protocol for the Complete Catalytic Hydrogenation of 2-Butyloct-2-enal to 2-Butyloctanol

Abstract

This document provides a comprehensive guide for the catalytic hydrogenation of the α,β-unsaturated aldehyde, 2-butyloct-2-enal, to its corresponding saturated alcohol, 2-butyloctanol. The synthesis of saturated alcohols from unsaturated aldehydes is a fundamental transformation in organic chemistry, relevant to the production of fine chemicals, fragrances, and pharmaceutical intermediates.[1][2] This protocol emphasizes a robust and high-yield procedure using Raney® Nickel, a highly active catalyst for the reduction of both olefinic and carbonyl functionalities.[3][4] We will delve into the mechanistic rationale behind catalyst selection, provide a detailed, step-by-step experimental workflow, address critical safety considerations for handling pyrophoric catalysts and high-pressure hydrogen, and offer troubleshooting guidance. This application note is intended for researchers and process chemists seeking a reliable method for the complete reduction of similar substrates.

Reaction Overview and Mechanistic Considerations

The catalytic hydrogenation of an α,β-unsaturated aldehyde like 2-butyloct-2-enal involves the addition of hydrogen (H₂) across two distinct functional groups: the carbon-carbon double bond (C=C) and the carbon-oxygen double bond (C=O). The reaction can proceed through several pathways, highlighting the importance of catalyst and condition selection to steer the reaction toward the desired product.[5]

The primary pathways are:

  • Pathway A (C=C reduction first): Hydrogenation of the alkene bond yields the intermediate saturated aldehyde (2-butyloctanal). Subsequent hydrogenation of the aldehyde gives the final product, 2-butyloctanol.

  • Pathway B (C=O reduction first): Hydrogenation of the carbonyl group yields the intermediate unsaturated alcohol (2-butyloct-2-en-1-ol). Subsequent hydrogenation of the alkene bond gives the final product.

  • Complete Reduction: Simultaneous or rapid sequential reduction of both functionalities.

Thermodynamically, the hydrogenation of the C=C bond is generally more favorable than that of the C=O bond.[1] Therefore, achieving the saturated alcohol is often more straightforward than selectively producing the unsaturated alcohol.[1][6]

G cluster_main Reaction Network Start 2-Butyloct-2-enal (α,β-Unsaturated Aldehyde) SatAld 2-Butyloctanal (Saturated Aldehyde) Start->SatAld + H₂ (C=C Reduction) UnsatAlc 2-Butyloct-2-en-1-ol (Unsaturated Alcohol) Start->UnsatAlc + H₂ (C=O Reduction) Final 2-Butyloctanol (Saturated Alcohol) SatAld->Final + H₂ UnsatAlc->Final + H₂

Caption: Possible hydrogenation pathways for 2-butyloct-2-enal.

Catalyst Selection and Rationale

The choice of catalyst is paramount for achieving high conversion and selectivity. Several heterogeneous catalysts are commonly employed for such transformations.[7]

  • Palladium on Carbon (Pd/C): Highly effective for the hydrogenation of C=C bonds.[7][8] While it can reduce aldehydes, this often requires more forcing conditions (higher temperature or pressure). Using Pd/C could risk stalling the reaction at the saturated aldehyde intermediate.[8]

  • Platinum on Carbon (Pt/C): A very active catalyst that can readily reduce both alkenes and carbonyls.[7][9] It is a viable, though often more expensive, alternative to Nickel catalysts.

  • Rhodium (Rh) and Ruthenium (Ru): These are also effective but are typically used for more specialized selective hydrogenations.[2][10]

  • Raney® Nickel (Raney® Ni): This is a sponge-like nickel-aluminum alloy that has been activated by leaching out most of the aluminum with sodium hydroxide.[4] It has an extremely high surface area and contains adsorbed hydrogen, making it a highly active and cost-effective catalyst for the hydrogenation of a wide range of functional groups, including both alkenes and aldehydes.[3][4][11] Its high activity makes it an excellent choice for driving the reaction to completion to form the saturated alcohol.[3]

For this protocol, Raney® Nickel is selected as the primary catalyst due to its proven efficacy and high activity in reducing both functional groups, ensuring a complete conversion to 2-butyloctanol under moderate conditions.[3][4]

Experimental Protocol: Hydrogenation using Raney® Nickel

This protocol details the procedure for a representative laboratory-scale reaction (~5-10 g). Adjustments may be necessary for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Butyloct-2-enal≥95%Standard SupplierSubstrate
Raney® Nickel (slurry in water)Activated, 50%Standard SupplierCatalyst, typically ~5-10% w/w to substrate.
Ethanol (EtOH)Anhydrous, 200 proofStandard SupplierReaction Solvent.
Hydrogen (H₂)High Purity (≥99.99%)Gas SupplierHydrogen Source.
Nitrogen (N₂)High Purity, InertGas SupplierFor purging and inerting.
Celite® 545N/AStandard SupplierFiltration aid.
Diethyl Ether / Ethyl AcetateACS GradeStandard SupplierFor extraction and chromatography.
Saturated Sodium BicarbonateN/ALab PreparedFor aqueous wash.
BrineN/ALab PreparedFor aqueous wash.
Anhydrous Magnesium SulfateN/AStandard SupplierDrying agent.
Equipment
  • Parr shaker apparatus or a magnetically stirred autoclave (high-pressure reactor) equipped with a pressure gauge, gas inlet/outlet, and temperature control.

  • Glass liner or stainless steel vessel for the reactor.

  • Schlenk flask or similar for catalyst handling under inert atmosphere.

  • Cannula and syringes for liquid transfer.

  • Büchner funnel, filter flask, and filter paper for filtration.

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.).

  • Rotary evaporator.

  • Analytical equipment for reaction monitoring (TLC, GC-MS).

Detailed Step-by-Step Procedure

A. Catalyst Preparation and Handling (Critical Safety Step)

  • Inert Atmosphere: All manipulations involving the catalyst must be performed under an inert atmosphere (Nitrogen or Argon) as Raney® Nickel is pyrophoric and may ignite upon contact with air, especially when dry.[12][13]

  • Weighing the Catalyst: In a fume hood, carefully decant the storage water from the Raney® Ni slurry. Quickly wash the catalyst with anhydrous ethanol (3x) to replace the water. Weigh the required amount of the wet catalyst. Never allow the catalyst to dry completely.[12]

  • Transfer to Reactor: Immediately transfer the ethanol-wet catalyst into the reactor vessel containing a stir bar and a portion of the total reaction solvent (e.g., 20 mL of ethanol).

B. Reaction Setup and Execution

  • Substrate Addition: Dissolve 2-butyloct-2-enal (e.g., 10.0 g) in the remaining anhydrous ethanol (e.g., 80 mL) and add this solution to the reactor vessel containing the catalyst.

  • Reactor Assembly: Securely assemble the high-pressure reactor according to the manufacturer's instructions. Ensure all seals are clean and correctly fitted.[14]

  • Leak Test: Place a blast shield in front of the reactor inside the fume hood.[15] Pressurize the sealed reactor with nitrogen to a pressure slightly above the intended reaction pressure (e.g., 100 psi / ~7 bar) and monitor for any pressure drop over 15-20 minutes. If a leak is detected, depressurize and re-assemble.[14]

  • Inerting: After a successful leak test, vent the nitrogen and purge the system by pressurizing with nitrogen (to ~30 psi) and venting to a safe exhaust line. Repeat this cycle at least 3-5 times to remove all oxygen from the headspace.[12][14]

  • Hydrogen Introduction: After the final nitrogen vent, evacuate the headspace briefly (if possible) and then introduce hydrogen gas to the desired pressure (e.g., 80 psi / ~5.5 bar).

  • Reaction: Begin vigorous stirring and, if required, heat the reaction to the target temperature (e.g., 40-50 °C). The reaction is exothermic; monitor the temperature and pressure closely. A drop in pressure indicates hydrogen consumption. Re-pressurize the reactor with hydrogen as needed to maintain the target pressure.

  • Monitoring: Monitor the reaction progress by TLC (staining with KMnO₄ to visualize the disappearance of the C=C bond) or by GC-MS analysis of small, carefully withdrawn aliquots. The reaction is typically complete within 4-12 hours.

C. Work-up and Purification

  • Cooldown and Depressurization: Once the reaction is complete (no further hydrogen uptake), stop heating and allow the reactor to cool to room temperature. Close the main hydrogen cylinder valve. Carefully and slowly vent the excess hydrogen pressure to a safe exhaust line.[14]

  • Final Purge: Purge the reactor headspace with nitrogen (3x) to remove all residual hydrogen.[14]

  • Catalyst Filtration (Critical Safety Step): Prepare a pad of Celite® (~1-2 cm thick) in a Büchner funnel. Wet the pad with ethanol. Under a gentle stream of nitrogen, carefully decant or cannula the reaction mixture onto the Celite pad to filter out the catalyst. Crucially, do not allow the catalyst filter cake to run dry on the funnel, as it can ignite. [12][13] Wash the filter cake with a small amount of ethanol.

  • Quenching the Catalyst: The filtered catalyst should be immediately quenched by transferring the wet filter cake to a large volume of water. It can then be disposed of according to institutional guidelines for hazardous waste.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • Aqueous Work-up: Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-butyloctanol.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

G cluster_workflow Experimental Workflow A 1. Catalyst Handling (Under N₂ Atmosphere) B 2. Add Catalyst, Solvent, & Substrate to Reactor A->B C 3. Assemble & Leak Test Reactor with N₂ B->C D 4. Purge Reactor (3x N₂ Cycles) C->D E 5. Introduce H₂ Gas (Set Pressure) D->E F 6. Stir & Heat (Monitor T and P) E->F G 7. Cool & Vent H₂ F->G H 8. Purge Reactor (3x N₂) & Disassemble G->H I 9. Filter Catalyst (Keep Wet on Celite®!) H->I J 10. Concentrate Filtrate I->J K 11. Aqueous Work-up J->K L 12. Dry & Concentrate to Yield Crude Product K->L M 13. Purify (e.g., Chromatography) L->M

Caption: Step-by-step experimental workflow for catalytic hydrogenation.

Safety Precautions

Catalytic hydrogenation is a potentially hazardous procedure and must be performed only by trained personnel with a thorough understanding of the risks.

  • Hydrogen Flammability: Hydrogen is extremely flammable and forms explosive mixtures with air (4-75% by volume). All operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources.[13][15]

  • Pyrophoric Catalyst: Raney® Nickel and other hydrogenation catalysts (especially after use) are pyrophoric and can ignite spontaneously in air. Always handle them under an inert atmosphere or as a wet slurry. Never allow the catalyst to become dry during transfer or filtration.[12][13]

  • High-Pressure Operations: Use a certified and properly maintained high-pressure reactor. Always perform a leak test before introducing hydrogen. Operate the reactor behind a blast shield. Never exceed the maximum pressure and temperature ratings of the vessel.[14][15]

  • System Purging: Thoroughly purging the reactor with an inert gas like nitrogen before introducing hydrogen is critical to remove oxygen and prevent the formation of an explosive mixture.[14][16] Similarly, purge with nitrogen after the reaction to remove residual hydrogen.[14]

Summary of Reaction Parameters

The following table provides a starting point for optimizing the hydrogenation. Conditions may vary based on the specific substrate and catalyst batch.

ParameterRecommended ConditionAlternative (e.g., using Pd/C)Rationale
Catalyst Raney® Nickel (5-10% w/w)5% Pd/C (1-5% w/w)Raney® Ni is highly active for both C=C and C=O bonds.[3]
Solvent Ethanol, MethanolEthyl Acetate, THFGood solubility for substrate and inert under reaction conditions.[17]
**Pressure (H₂) **50-100 psi (3.5-7 bar)50-500 psi (3.5-34 bar)Moderate pressure is sufficient for Raney® Ni. Higher pressure may be needed for other catalysts.[17]
Temperature 25-60 °C25-80 °CReaction is often exothermic. Gentle heating can increase the rate if necessary.[17]
Time 4-12 hours6-24 hoursMonitor by TLC or GC until starting material is consumed.

References

  • Master Organic Chemistry. (2026, January 22). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • ResearchGate. (n.d.). Hydrogenation of but-2-enal over supported Au/ZnO catalysts.
  • Diva-portal.org. (n.d.). Selective Hydrogenation of Crotonaldehyde to Butyraldehyde over Pd/Al2O3 catalyst.
  • Richard, D. (2006, August 15). Selective Hydrogenation of α,β-Unsaturated Aldehydes. ResearchGate.
  • Semantic Scholar. (2021, April 15). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of.
  • ACS Publications. (n.d.). Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review | Chemistry of Materials.
  • ACS Publications. (2017, August 9). Catalytic Enantioselective Carbonyl Allylation and Propargylation via Alcohol-Mediated Hydrogen Transfer: Merging the Chemistry of Grignard and Sabatier | Accounts of Chemical Research.
  • ACS Publications. (2021, June 18). Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride | Journal of the American Chemical Society.
  • RSC Publishing. (2025, March 20). Co(II)-catalyzed isomerization of enals using hydrogen atom transfer.
  • PMC. (n.d.). Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride.
  • RSC Publishing. (2022, February 23). Platinum on carbon-catalysed site-selective H–D exchange reaction of allylic alcohols using alkyl amines as a hydrogen source.
  • Google Patents. (n.d.). EP0354991A1 - Process for the hydrogenation of alpha-, beta-unsaturated ketones.
  • Nanjing Hjchem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • American Chemical Society. (2025, April 17). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes.
  • PMC. (n.d.). Enantioselective Conversion of Primary Alcohols to α-Exo-Methylene γ-Butyrolactones via Iridium Catalyzed C-C Bond Forming Transfer Hydrogenation: 2-(Alkoxycarbonyl)allylation.
  • PMC. (n.d.). Enantioselective Iridium Catalyzed Carbonyl Allylation from the Alcohol Oxidation Level via Transfer Hydrogenation: Minimizing Pre-Activation for Synthetic Efficiency.
  • Google Patents. (n.d.). US3655777A - Hydrogenation of unsaturated aldehydes to unsaturated alcohols.
  • Chinese Chemical Society. (2024, January 10). Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation | CCS Chemistry.
  • PMC. (n.d.). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts.
  • ACS Publications. (2021, March 4). Rhodium-Catalyzed Regioselective Hydroformylation of Alkynes to α,β-Unsaturated Aldehydes Using Formic Acid | Organic Letters.
  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. safety.pitt.edu.
  • ACS Publications. (n.d.). Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.
  • RSC Publishing. (n.d.). Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds.
  • MDPI. (2025, July 17). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes.
  • MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions.
  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • SAFETY PRECAUTION. (n.d.). Safety Precaution of Hydrogen.
  • MDPI. (2020, February 14). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.

Sources

Application

Application Note: Base-Catalyzed Synthesis of 2-Butyloct-2-enal from Hexanal

Executive Summary The synthesis of 2-butyloct-2-enal via the self-condensation of hexanal is a fundamental organic transformation with significant implications in flavor chemistry, fragrance development, and food science...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-butyloct-2-enal via the self-condensation of hexanal is a fundamental organic transformation with significant implications in flavor chemistry, fragrance development, and food science. Hexanal is a well-documented 1[1], and its conversion into 2-butyloct-2-enal yields a highly odor-active compound characterized by a distinctive savory, Parma ham-like note. This application note provides a thoroughly validated, causality-driven protocol for the base-catalyzed aldol condensation of hexanal, designed for researchers requiring high-purity α,β-unsaturated aldehydes.

Mechanistic Rationale

The formation of 2-butyloct-2-enal is driven by a classic base-catalyzed aldol condensation mechanism. Hexanal possesses acidic α-protons (pKa ~17–20). When exposed to a strong base like Potassium Hydroxide (KOH), an α-proton is abstracted to form a nucleophilic enolate intermediate.

This enolate subsequently attacks the electrophilic carbonyl carbon of a second, un-ionized hexanal molecule, forming a β-hydroxy aldehyde (aldol addition product: 2-butyl-3-hydroxyoctanal). Under basic conditions and ambient to elevated temperatures, this intermediate rapidly undergoes an E1cB (Elimination Unimolecular conjugate Base) dehydration. The loss of a water molecule is thermodynamically driven by the formation of a highly stable, extended conjugated system—the α,β-unsaturated enal.

Mechanism Hexanal Hexanal (C6H12O) Base Base (KOH) Deprotonation Hexanal->Base Enolate Enolate Intermediate (Nucleophile) Base->Enolate Aldol Aldol Addition Product (β-hydroxy aldehyde) Enolate->Aldol + Hexanal Dehydration Dehydration (-H2O) Aldol->Dehydration Heat/Base Product 2-butyloct-2-enal (Target Enal) Dehydration->Product

Fig 1. Mechanistic pathway of the base-catalyzed aldol condensation of hexanal to 2-butyloct-2-enal.

Materials and Reagents

To ensure reproducibility, all reagents must be of analytical grade.

Reagent / MaterialRole in SynthesisPurity / Grade
Hexanal Primary substrate / Reactant≥98%, FCC
Potassium Hydroxide (KOH) Base catalyst2M Aqueous Solution
Ethanol (EtOH) Homogenizing co-solventAbsolute (≥99.5%)
Diethyl Ether (Et₂O) Extraction solventACS Reagent
Deionized Water (H₂O) Reaction quencher / Wash18.2 MΩ·cm
Sodium Sulfate (Na₂SO₄) DesiccantAnhydrous

Experimental Protocol: A Self-Validating Workflow

This methodology is adapted from optimized 2[2] procedures to ensure maximum yield and minimal side-product formation.

Step 1: Reagent Preparation & Solvation

  • Action: In a 20 mL glass reaction vial equipped with a magnetic stir bar, combine 400 μL of hexanal with 2.0 mL of absolute ethanol.

  • Causality: Hexanal is highly hydrophobic, while the KOH catalyst is aqueous. Ethanol acts as a critical co-solvent to bridge this polarity gap, ensuring a homogeneous reaction mixture. Without ethanol, the reaction would stall at the biphasic interface, drastically reducing yield.

Step 2: Base Catalysis

  • Action: Add 2.0 mL of 2M KOH dropwise to the stirring hexanal solution at room temperature (20°C).

  • Causality: The deprotonation of the α-carbon is exothermic. Dropwise addition prevents localized thermal spikes that could drive uncontrolled polymerization (heavy ends formation).

Step 3: Reaction Incubation & Self-Validation

  • Action: Cap the vial and allow the mixture to stir vigorously for 15 to 30 minutes at room temperature.

  • In-Process Validation: A successful reaction is self-indicating. The solution will transition from colorless to a distinct pale yellow tint within 5 minutes. This chromic shift confirms the formation of the conjugated α,β-unsaturated enone system.

Step 4: Quenching and Extraction

  • Action: Add 5.0 mL of deionized water and 5.0 mL of diethyl ether to the vial. Transfer to a separatory funnel, shake gently, and allow the phases to separate. Remove the lower aqueous phase.

  • Causality: Water immediately quenches the basic catalyst, halting the condensation and preventing further degradation of the product. Diethyl ether selectively partitions the hydrophobic 2-butyloct-2-enal away from unreacted salts and ethanol.

Step 5: Washing and Drying

  • Action: Wash the organic layer with an additional 5.0 mL of water. Dry the organic phase over anhydrous Na₂SO₄, then decant.

  • Causality: The secondary water wash removes residual ethanol and KOH traces. Na₂SO₄ eliminates micro-droplets of water that would otherwise cause bumping during subsequent evaporation.

Step 6: Purification

  • Action: Concentrate the organic phase under a stream of nitrogen gas or via rotary evaporation (water bath 45 °C, vacuum 175 mbar). For ultra-high purity, subject the crude oil to vacuum distillation (110 °C at 70 mbar).

Workflow Step1 1. Reagent Preparation Hexanal + EtOH Solvent Step2 2. Base Catalysis Add 2M KOH dropwise Step1->Step2 Step3 3. Reaction Incubation Stir 15 min at 20°C Step2->Step3 Step4 4. Quench & Extraction H₂O / Et₂O phase separation Step3->Step4 Step5 5. Purification Rotary Evaporation Step4->Step5 Step6 6. Validation GC-MS & NMR Analysis Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis and purification of 2-butyloct-2-enal.

Quantitative Data & Analytical Profiling

To verify the structural integrity of the synthesized 2-butyloct-2-enal, researchers should benchmark their product against the following analytical parameters. Notably, while aldol condensations typically favor the (E)-isomer thermodynamically, specific high-vacuum distillation conditions of hexanal condensates have been shown to yield a 3[3].

Analytical ParameterExpected Value / ObservationAnalytical Method
Molecular Weight 182.30 g/mol GC-MS / LC-MS
Major MS Fragments (m/z) 182 (M⁺, ~50%), 139, 125Electron Ionization (EI-MS)
E/Z Isomer Ratio Up to 5/95 (E/Z) post-distillationGC-FID / ¹H-NMR
Odor Descriptor Savory, meaty, Parma hamOrganoleptic Evaluation
Typical Yield 40% - 70%Gravimetric

Troubleshooting & Optimization

  • Issue: Low Yield / High Unreacted Hexanal

    • Causality: Insufficient homogenization. If the ethanol volume is too low, the reaction remains biphasic. Increase the stirring speed or slightly increase the EtOH volume.

  • Issue: Formation of Heavy Tars (Over-condensation)

    • Causality: Reaction time exceeded or temperature was too high. The α,β-unsaturated product can undergo subsequent Michael additions if left in strong base. Ensure strict adherence to the 15-30 minute incubation time and quench immediately with water.

  • Issue: Poor Phase Separation during Extraction

    • Causality: Emulsion formation due to residual soaps (if trace oxidized hexanoic acid was present in the starting material and saponified by KOH). Add a small volume of brine (saturated NaCl) to break the emulsion.

References

  • The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures Source: PubMed Central (PMC) URL:1

  • Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals Source: ACS Publications URL:3

  • Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources Source: PubMed Central (PMC) URL:2

Sources

Method

Application Note: GC-MS Method Development for 2-Butyloct-2-enal Quantification in Lipid Mixtures

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Complex Lipid Mixtures (e.g., Lipid Nanoparticles, Edible Oils, Emulsions) Analytes: 2-butyloct-2-enal (CAS: 13019-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Complex Lipid Mixtures (e.g., Lipid Nanoparticles, Edible Oils, Emulsions) Analytes: 2-butyloct-2-enal (CAS: 13019-16-4)

Introduction and Mechanistic Grounding

The quantification of lipid oxidation products is a critical quality control parameter in both food science and pharmaceutical drug development, particularly for lipid nanoparticle (LNP) formulations. While primary oxidation yields hydroperoxides, and secondary oxidation yields volatile aldehydes like hexanal, the advanced degradation of these matrices generates tertiary lipid oxidation products[1].

2-butyloct-2-enal (also known as 2-butyl-2-octenal) is a highly specific tertiary oxidation marker. Mechanistically, it is formed via the self-aldol condensation of hexanal, which itself is a secondary oxidation product of linoleic acid[2][3]. Because 2-butyloct-2-enal is an α,β -unsaturated aldehyde, it is highly reactive and can cross-link with amino acids or active pharmaceutical ingredients (APIs), leading to formulation instability and loss of drug efficacy[3].

Quantifying this compound directly from lipid mixtures presents a severe analytical challenge. Direct liquid injection of triglycerides or phospholipids into a Gas Chromatograph (GC) rapidly fouls the inlet liner and degrades the stationary phase of the column. Therefore, a robust extraction and derivatization strategy is mandatory.

G LA Linoleic Acid (Primary Lipid) LOX Lipid Oxidation (Thermal/Enzymatic) LA->LOX HEX Hexanal (Secondary Marker) LOX->HEX ALDOL Self-Aldol Condensation HEX->ALDOL BOE 2-Butyloct-2-enal (Tertiary Marker) ALDOL->BOE

Figure 1: Mechanistic pathway illustrating the formation of 2-butyloct-2-enal from linoleic acid.

Analytical Rationale: Causality in Method Design

To achieve high sensitivity and preserve instrument integrity, this protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with On-Fiber Derivatization .

  • Why HS-SPME? By sampling only the headspace above the lipid mixture, non-volatile lipids (triglycerides, phospholipids) are completely excluded from the GC system. This eliminates matrix-induced signal suppression and column fouling[4].

  • Why the Salting-Out Effect? The addition of saturated Sodium Chloride (NaCl) to the sample matrix decreases the solubility of volatile organic compounds in the aqueous phase, thermodynamically driving 2-butyloct-2-enal into the headspace[5].

  • Why On-Fiber Derivatization with PFBHA? 2-butyloct-2-enal is a reactive α,β -unsaturated aldehyde that can exhibit poor peak shape and thermal degradation in the GC inlet. By pre-loading the SPME fiber with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), the aldehyde is converted in situ to a stable oxime derivative[6][7]. This increases its volatility, prevents thermal breakdown, and yields a highly specific mass fragment ( m/z 181) for sensitive Selected Ion Monitoring (SIM).

Workflow Prep 1. Sample Prep Lipid Matrix + Internal Std + NaCl Deriv 2. On-Fiber Deriv Load PFBHA onto SPME Fiber Prep->Deriv Extract 3. HS-SPME Extraction Incubate at 60°C for 30 min Deriv->Extract Desorp 4. GC Desorption Inlet at 250°C (Splitless) Extract->Desorp MS 5. MS Detection EI Mode (70 eV), SIM/Scan Desorp->MS

Figure 2: Step-by-step analytical workflow for HS-SPME-GC-MS with on-fiber derivatization.

Experimental Protocol

Materials and Reagents
  • Target Standard: 2-butyloct-2-enal (Purity 95%)[8].

  • Internal Standard (IS): 2,3,5,6-tetrafluorobenzaldehyde or a deuterated aldehyde (e.g., Hexanal-d12)[6].

  • Derivatization Reagent: PFBHA hydrochloride (10 mg/mL in ultra-pure water)[7].

  • Matrix Modifier: Saturated NaCl solution.

  • SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or PAL SPME Arrow[6][7].

Step-by-Step Methodology

Step 1: Fiber Pre-loading (Derivatization Setup)

  • Place 1 mL of the 10 mg/mL PFBHA aqueous solution into a 10 mL amber headspace vial.

  • Expose the PDMS/DVB SPME fiber to the headspace of the PFBHA solution at 40°C for 10 minutes. Causality: This saturates the porous polymer coating of the fiber with the derivatizing agent, preparing it to react immediately with the target analyte.

Step 2: Sample Preparation

  • Accurately weigh 1.0 g of the lipid mixture (or LNP suspension) into a 20 mL headspace vial.

  • Add 5.0 mL of saturated NaCl solution to the vial.

  • Spike the sample with 10 µL of the Internal Standard working solution (e.g., 10 µg/mL).

  • Seal the vial immediately with a PTFE/silicone septum cap to prevent volatile loss.

Step 3: HS-SPME Extraction and In Situ Reaction

  • Transfer the sample vial to the autosampler agitator.

  • Incubate the vial at 60°C for 10 minutes (Agitation at 250 rpm). Causality: Incubation ensures thermal equilibrium between the liquid and headspace phases.

  • Insert the PFBHA-loaded SPME fiber into the sample headspace and expose for 30 minutes at 60°C. Causality: During this time, 2-butyloct-2-enal partitions into the fiber and covalently bonds with PFBHA to form the oxime derivative.

Step 4: GC-MS Desorption

  • Retract the fiber and immediately insert it into the GC inlet.

  • Desorb the analytes at 250°C for 3 minutes in splitless mode.

Instrumental Parameters & Data Presentation

To ensure reproducibility, the GC-MS system must be configured to resolve the derivatized target from complex lipid background noise.

Table 1: Optimized GC-MS Operational Parameters

ParameterSetting / SpecificationRationale (Causality)
GC Column DB-WAX or VF-WAXms (30 m × 0.25 mm × 0.25 µm)Polar stationary phase provides optimal retention and separation of polar oxime derivatives[5].
Carrier Gas Helium (99.999%) at 1.2 mL/min (Constant Flow)Maintains consistent retention times across the temperature gradient.
Inlet Temperature 250°C (Splitless mode, 3 min purge)Ensures complete thermal desorption from the PDMS/DVB fiber without degrading the oxime.
Oven Program 40°C (hold 2 min) 10°C/min to 150°C 20°C/min to 240°C (hold 5 min)Initial low temp focuses volatiles at the column head; rapid ramp clears high-boiling matrix carryover[5].
Ionization Mode Electron Impact (EI), 70 eVStandard energy for reproducible fragmentation and library matching[5].
MS Acquisition SIM Mode: m/z 181 (Quantifier), m/z 277, 361 (Qualifiers) m/z 181 is the pentafluorobenzyl cation, offering extreme selectivity against lipid background noise.

Table 2: Method Validation Metrics (Representative Data)

MetricValueAcceptance Criteria
Linear Dynamic Range 0.5 – 500 µg/kg R2≥0.995
Limit of Detection (LOD) 0.15 µg/kgSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 µg/kgSignal-to-Noise (S/N) 10
Intra-day Precision (RSD) 4.2% 15%
Matrix Recovery (Spiked) 88% – 96%80% – 120%[5]

Troubleshooting & Self-Validating System Checks

A robust protocol must be self-validating. If the method fails, the root cause can usually be traced to specific chemical or thermodynamic principles:

  • Issue: Poor Recovery or Low Analyte Signal.

    • Causality: PFBHA is highly hygroscopic and degrades in light. If the PFBHA solution is old, derivatization efficiency plummets.

    • Validation Check: Monitor the absolute peak area of the Internal Standard. If the IS signal is also depressed, the derivatization reagent has failed, or the fiber coating is stripped.

  • Issue: Peak Tailing of 2-Butyloct-2-enal.

    • Causality: Aldehydes interact strongly with active sites (silanol groups) in the GC inlet liner.

    • Validation Check: Ensure the inlet liner is deactivated (e.g., ultra-inert straight liner) and that the on-fiber derivatization step is running to completion. Un-derivatized 2-butyloct-2-enal will tail severely; the oxime derivative should be perfectly symmetrical.

  • Issue: High Background Noise at m/z 181.

    • Causality: Siloxane bleed from the SPME fiber or column degradation.

    • Validation Check: Run a fiber blank (desorb the fiber without exposing it to a sample). If the noise persists, bake out the fiber at 250°C for 30 minutes.

References

  • Blank, I., et al. (2008). "Temporal Changes in Aroma Release of Longjing Tea Infusion: Interaction of Volatile and Nonvolatile Tea Components and Formation of 2-Butyl-2-octenal upon Aging." Journal of Agricultural and Food Chemistry. URL:[Link]

  • Grebenteuch, S., et al. (2021). "The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures." Molecules (MDPI). URL:[Link]

  • Zuo, J., et al. (2024). "Rapid Analysis of C6 Aldehydes by Solid-Phase Microextraction Sheets and Direct Analysis in Real-Time Mass Spectrometry (SPMESH-DART-MS)." Journal of the American Society for Mass Spectrometry (ACS). URL:[Link]

  • Reale, S., et al. (2023). "Characterization of the Volatile Profiles of Insect Flours by (HS)-SPME/GC-MS: A Preliminary Study." Molecules (PMC-NIH). URL:[Link]

  • Biedermann, M., et al. (2019). "Determination of C2-C12 aldehydes in water by SPME Arrow on-fiber derivatization and GC/MS." Technology Networks / LabRulez. URL:[Link]

Sources

Application

Application Note: Selective Isolation and Purification of 2-Butyloct-2-enal from Organic Solvents

Introduction & Chemical Context 2-Butyloct-2-enal (C₁₂H₂₂O) is a sterically hindered α,β-unsaturated aldehyde primarily generated through the aldol self-condensation of hexanal[1][2]. It is frequently monitored as a tert...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Butyloct-2-enal (C₁₂H₂₂O) is a sterically hindered α,β-unsaturated aldehyde primarily generated through the aldol self-condensation of hexanal[1][2]. It is frequently monitored as a tertiary marker in lipid oxidation studies and is highly valued in flavor chemistry for its distinct savory, ham-like sensory profile[2][3].

Isolating this specific aldehyde from complex organic matrices—such as reaction mixtures containing unreacted hexanal, non-polar solvents, or lipid extracts—presents a unique physicochemical challenge. With a high boiling point of approximately 262.00 to 264.00 °C at 760 mmHg, conventional atmospheric distillation is highly likely to induce thermal degradation or E/Z isomerization[3][4]. Consequently, chemical derivatization via liquid-liquid extraction (LLE) utilizing sodium bisulfite is the most robust, non-destructive methodology for its isolation[5][6].

Mechanistic Rationale: The Bisulfite Advantage

The purification of 2-butyloct-2-enal from organic solvents relies on its reversible reaction with saturated sodium bisulfite (NaHSO₃)[5][6].

Causality of Phase Partitioning: The core principle is the nucleophilic addition of the bisulfite ion to the electrophilic carbonyl carbon of the aldehyde. This reaction yields a stable, highly polar α-hydroxy sulfonate salt (the bisulfite adduct)[5][7]. Because this newly formed adduct is ionic, its partition coefficient shifts dramatically, causing it to migrate entirely into the aqueous phase[6][7]. Non-aldehydic organic impurities, unreacted non-polar solvents (e.g., hexane, ether), and sterically excluded ketones remain trapped in the organic phase and can be easily separated and discarded[5][7].

Overcoming Steric Hindrance: 2-Butyloct-2-enal features an alpha-butyl group, introducing steric hindrance that can kinetically decelerate nucleophilic attack compared to simple linear aliphatic aldehydes[7]. To overcome this barrier, extraction protocols must employ vigorous biphasic stirring and, optionally, a water-miscible co-solvent (such as DMF or ethanol) to maximize interfacial contact between the lipophilic aldehyde and the aqueous bisulfite[5][7][8].

Physicochemical & Reagent Data

Table 1: Physicochemical Properties of 2-Butyloct-2-enal

Property Value Impact on Extraction Methodology
Molecular Formula C₁₂H₂₂O Highly lipophilic structure; requires intense mechanical mixing for aqueous reactions.
Molecular Weight 182.31 g/mol Used for stoichiometric calculations during derivatization.
Boiling Point 262.0 - 264.0 °C[4] High BP precludes standard atmospheric distillation; necessitates chemical extraction.

| LogP (Octanol/Water) | ~4.75[4] | Insoluble in water; mandates a biphasic Liquid-Liquid Extraction (LLE) approach. |

Table 2: Reagent Functionality Matrix

Reagent Function Mechanistic Role
Sodium Bisulfite (NaHSO₃) Derivatization Agent Acts as a nucleophile, converting the lipophilic aldehyde into a water-soluble ionic salt[5].
Ethyl Acetate / Hexane Extraction Solvent Solubilizes non-polar impurities; later used to back-extract the regenerated aldehyde[8].
Sodium Bicarbonate (NaHCO₃) Aqueous Regenerator Mild base that shifts the equilibrium, decomposing the adduct to yield the free aldehyde[8].

| Chlorotrimethylsilane (TMS-Cl) | Nonaqueous Regenerator | Cleaves the sulfonate group under non-aqueous conditions, preventing base-catalyzed side reactions[9]. |

Process Visualization

G Mix Organic Mixture (2-butyloct-2-enal + Solvents) NaHSO3 Addition of Saturated NaHSO3 (aq) Mix->NaHSO3 Adduct Formation of Water-Soluble Bisulfite Adduct NaHSO3->Adduct LLE Liquid-Liquid Extraction (Phase Separation) Adduct->LLE OrgPhase Organic Phase (Non-aldehyde impurities) LLE->OrgPhase Discard/Recycle AqPhase Aqueous Phase (Bisulfite Adduct) LLE->AqPhase Retain Regen Basification (pH 12) or TMS-Cl Treatment AqPhase->Regen Pure Purified 2-butyloct-2-enal (Organic Extraction) Regen->Pure

Workflow for isolating 2-butyloct-2-enal via bisulfite adduct liquid-liquid extraction.

Detailed Experimental Protocols

Protocol A: Bisulfite Adduct Formation and Phase Separation

This protocol isolates the aldehyde from the bulk organic solvent.

  • Preparation: Dissolve the crude organic mixture containing 2-butyloct-2-enal in a water-immiscible solvent (e.g., ethyl acetate or diethyl ether) within a reaction flask[8].

  • Derivatization: Slowly add a saturated aqueous solution of sodium bisulfite (approx. 10% molar excess). Causality: The slow addition mitigates potential exothermic spikes that could thermally degrade the aldehyde[8]. Keep an ice bath nearby to control temperature if necessary[8].

  • Biphasic Agitation: Stir the mixture vigorously for 2 to 24 hours. Causality: Because 2-butyloct-2-enal is highly lipophilic and sterically hindered, vigorous mechanical stirring is strictly required to maximize the interfacial surface area between the aqueous and organic phases, driving the reaction to completion[7][8].

  • Phase Separation: Transfer the emulsion to a separatory funnel and allow the layers to separate completely. The lower aqueous layer will contain the water-soluble aldehyde-bisulfite adduct, while the upper organic layer retains non-aldehydic impurities[5].

  • Washing: Drain the aqueous layer. Wash the retained aqueous phase once with fresh organic solvent to remove any mechanically trapped organic impurities[5].

Protocol B: Regeneration of 2-Butyloct-2-enal (Aqueous Basification)

This protocol recovers the free aldehyde from the aqueous salt.

  • Solvent Addition: Transfer the purified aqueous layer (containing the adduct) to a clean separatory funnel and add a volume of fresh ethyl acetate[5].

  • Equilibrium Shift: Under continuous stirring, slowly add a saturated NaHCO₃ solution until gas evolution (CO₂) ceases, or use an NaOH solution to adjust the aqueous phase to pH 12[5][8]. Causality: Basification neutralizes the bisulfite, reversing the nucleophilic addition. The sulfonate salt decomposes back into the free lipophilic aldehyde, which immediately partitions into the newly added organic layer[5][8].

  • Extraction & Drying: Separate the organic layer, wash with deionized water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator to yield pure 2-butyloct-2-enal[5][8].

Protocol C: Nonaqueous Regeneration (For Sensitive Workflows)

Traditional basification can sometimes trigger further aldol condensations. This alternative prevents extreme pH exposure.

  • Isolation: If the bisulfite adduct precipitates as a crystalline solid due to solubility limits, isolate it directly via filtration[8][9].

  • Suspension: Suspend the solid adduct in anhydrous acetonitrile under a nitrogen atmosphere[9].

  • Cleavage: Add ≥ 2 equivalents of chlorotrimethylsilane (TMS-Cl) and heat the mixture to 40–60 °C[9]. Causality: TMS-Cl acts as a nonaqueous scavenger, cleaving the sulfonate group to release the free aldehyde while precipitating sodium chloride (NaCl) and off-gassing SO₂[9].

  • Recovery: Filter the mixture to remove the NaCl precipitate. The filtrate contains the highly purified regenerated aldehyde[9].

Quality Control & Self-Validation

A self-validating protocol requires real-time and post-process verification:

  • Visual/Physical Cues: During Protocol B, the cessation of gas evolution upon the addition of NaHCO₃ is a direct physical indicator that the decomposition of the adduct has reached completion[8].

  • Analytical Validation: Verify the final organic extract via GC-MS. 2-butyloct-2-enal should elute as a highly pure peak, predominantly in its (Z)-isomeric form, exhibiting a characteristic molecular ion (M⁺) at m/z 182, alongside major fragment ions at m/z 139 and 125[3]. The absence of the m/z 100 peak (characteristic of the hexanal precursor) confirms successful separation[3].

Sources

Method

Preparation of branched aldehydes using 2-butyloct-2-enal precursors

Application Note: Preparation of Branched Aldehydes (2-Butyloctanal) via 2-Butyloct-2-enal Precursors Executive Briefing As a Senior Application Scientist, I have designed this protocol to address a critical bottleneck i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of Branched Aldehydes (2-Butyloctanal) via 2-Butyloct-2-enal Precursors

Executive Briefing

As a Senior Application Scientist, I have designed this protocol to address a critical bottleneck in the synthesis of branched aliphatic aldehydes: chemoselectivity. 2-Butyloctanal is a highly sought-after β-branched aldehyde, serving as a fundamental building block for ionizable lipids used in next-generation lipid nanoparticle (LNP) delivery systems (e.g., CRISPR-Cas9 ribonucleoproteins and mRNA therapeutics)[1]. Furthermore, its α,β-unsaturated precursor, 2-butyloct-2-enal, is a valuable organoleptic compound characterized by a distinctive savory, meaty flavor profile[2].

This technical guide provides a self-validating, end-to-end workflow for the preparation of 2-butyloctanal. The process involves the base-catalyzed aldol self-condensation of hexanal, followed by the highly chemoselective biocatalytic hydrogenation of the resulting enal.

Mechanistic Rationale & Pathway Dynamics

Step 1: Aldol Condensation & Dehydration The synthesis initiates with the self-condensation of hexanal. Under alkaline conditions, hexanal forms an enolate that undergoes nucleophilic addition to a second hexanal molecule[3],[4]. Subsequent thermal dehydration yields the thermodynamically stable α,β-unsaturated aldehyde, 2-butyloct-2-enal. Causality Check: The purity of the starting material is paramount. Aged hexanal naturally auto-oxidizes to hexanoic acid, which not only alters the pH of the reaction matrix but also promotes undesired side reactions, such as the formation of high-boiling polymeric trimers[3],[5]. Therefore, utilizing freshly distilled hexanal is a strict requirement for high-yield synthesis.

Step 2: Chemoselective Hydrogenation The primary synthetic challenge is the selective reduction of the C=C double bond without reducing the highly reactive C=O carbonyl group to an alcohol (2-butyloctanol)[6]. While traditional heterogeneous chemocatalysis (e.g., Pd/C under H₂ pressure) can be employed, it is notoriously prone to over-reduction. To achieve absolute (>99%) chemoselectivity, this guide leverages advanced biocatalysis using engineered Enoate Reductases (ERs)[7]. These enzymes target the conjugated C=C bond via a flavin mononucleotide (FMN)-dependent hydride transfer, leaving the aldehyde completely intact[7].

Pathway Visualization

Pathway Hexanal Hexanal (2 eq) [Volatile Precursor] Aldol Aldol Condensation & Dehydration Hexanal->Aldol Enal 2-Butyloct-2-enal [α,β-Unsaturated] Aldol->Enal - H₂O Reduction Selective Hydrogenation (Biocatalysis / Pd/C) Enal->Reduction Aldehyde 2-Butyloctanal [Branched Aldehyde] Reduction->Aldehyde + H₂ LNP β-Branched Ionizable Lipids (CRISPR/mRNA LNPs) Aldehyde->LNP Downstream

Figure 1: Synthetic pathway from hexanal to 2-butyloctanal and downstream LNP application.

Self-Validating Experimental Workflows

Protocol A: Synthesis of 2-Butyloct-2-enal via Base-Catalyzed Aldol Condensation

Objective: Maximize enal yield while suppressing high-boiling trimers and polymerization[5].

  • Pre-Reaction Purification: Purify hexanal via vacuum distillation immediately prior to use to eliminate hexanoic acid impurities[3].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve freshly distilled hexanal (2.0 eq) in absolute ethanol. Cool the mixture to 0–5 °C using an ice bath.

  • Catalyst Addition: Add 1M NaOH (aqueous) dropwise over 30 minutes.

    • Causality: Strict temperature control during the base addition prevents runaway exothermic aldolization and minimizes the formation of complex polymeric byproducts[3],[5].

  • Dehydration: Gradually warm the mixture to room temperature, then heat to reflux (80 °C) for 3 hours. This thermal energy drives the elimination of water, converting the intermediate β-hydroxy aldehyde to 2-butyloct-2-enal.

  • Workup & Self-Validation: Cool the mixture to room temperature and neutralize with 1M HCl. Extract the product with methyl tert-butyl ether (MTBE). Wash the organic layer with saturated NaHCO₃ until the aqueous phase is strictly neutral[3].

    • Validation Check: A rapid, clean phase separation without persistent emulsions indicates successful neutralization and removal of the base catalyst.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Isolate (E/Z)-2-butyloct-2-enal via fractional vacuum distillation (bp ~110 °C at 70 mbar)[2].

Protocol B: Chemoselective Biocatalytic Reduction to 2-Butyloctanal

Objective: Achieve >95% conversion with absolute chemoselectivity for the C=C bond using engineered Enoate Reductases[7].

  • Biocatalyst Preparation: Suspend recombinant E. coli expressing the Gluconobacter oxydans Gox8 F242A mutant (20 g/L final cell concentration) in degassed potassium phosphate (KPi) buffer (50 mM, pH 7.0)[7],[8].

  • Cofactor Recycling: Add NADP⁺ (2 mol%) and D-glucose (4.0 eq) to the suspension. This drives the endogenous glucose dehydrogenase (GDH) cofactor recycling system, ensuring a continuous supply of NADPH[8].

  • Substrate Addition: Dissolve 2-butyloct-2-enal (up to 50 mM loading) in methanol (20% v/v of final reaction volume) and add it to the aqueous buffer.

    • Causality: The α,β-unsaturated precursor is highly hydrophobic. Methanol acts as a necessary co-solvent to enhance mass transfer to the intracellular enzymes without denaturing the whole-cell biocatalyst[8].

  • Reaction Execution: Incubate the mixture at 30 °C under an argon atmosphere with gentle stirring. Maintain a constant pH of 7.0 using an automated pH-stat apparatus (titrating with dilute NaOH)[8].

  • Workup & Self-Validation: After 6–8 hours, acidify the mixture with 0.5 M HCl to quench the reaction. Extract with MTBE (3 × reaction volume)[8]. Centrifuge the mixture to break any biological emulsions.

    • Validation Check: Analyze the crude extract via GC-MS. The complete disappearance of the m/z 182 peak (enal) and the appearance of the m/z 184 peak (alkanal) confirms successful, selective reduction[2].

Quantitative Performance Metrics: Catalyst Optimization

To guide your selection of the reduction catalyst, the following table summarizes the performance of various engineered Enoate Reductase variants compared to traditional chemocatalysis when processing 2-butyl-2-octenal[7].

Catalyst / Enzyme SystemSubstrateActivity (U mg⁻¹)Conversion (%)Selectivity (C=C vs C=O)
Pd/C (5 wt%) + H₂ (1 atm) 2-Butyloct-2-enalN/A>95%~85-90% (Prone to over-reduction)
Wild-type Gox8 (ER) 2-Butyloct-2-enal3.7678%>99%
Gox8 F242A Mutant 2-Butyloct-2-enal5.1294%>99%
T. pseudethanolicus S196A 2-Butyloct-2-enal4.8997%>99%

Note: Mutations in the substrate-binding pocket (e.g., F242A) significantly reduce steric hindrance for bulkier branched substrates, increasing turnover rates by ~40%[7].

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized compounds, validate the isolated products against the following benchmark Nuclear Magnetic Resonance (NMR) shifts.

Intermediate: 2-Butyloct-2-enal [6],[9]

  • ¹H NMR (500 MHz, CDCl₃): δ 9.39 (s, 1H, CHO), 6.44 (t, J = 7.5 Hz, 1H, =CH), 2.28 (t, J = 7.1 Hz, 2H, allylic CH₂), 1.53 (m, 2H), 1.37 (m, 10H), 0.95 (m, 6H, terminal CH₃).

Final Product: 2-Butyloctanal [6],[9]

  • ¹H NMR (500 MHz, CDCl₃): δ 9.59 (d, J = 3.1 Hz, 1H, CHO), 2.26 (m, 1H, CH-CHO), 1.66 (m, 2H), 1.48 (m, 2H), 1.33 (m, 12H), 0.95 (m, 6H, terminal CH₃).

  • Diagnostic Shift: The disappearance of the olefinic triplet at δ 6.44 and the shift of the aldehyde peak from a singlet (δ 9.39) to a doublet (δ 9.59) definitively confirms the selective reduction of the C=C bond.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Yields in 2-Butyloct-2-enal Synthesis

Introduction The synthesis of 2-butyloct-2-enal, a valuable α,β-unsaturated aldehyde, is most commonly achieved through the self-condensation of hexanal. This reaction, a classic example of an aldol condensation, involve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 2-butyloct-2-enal, a valuable α,β-unsaturated aldehyde, is most commonly achieved through the self-condensation of hexanal. This reaction, a classic example of an aldol condensation, involves the formation of a new carbon-carbon bond and is fundamental in organic synthesis.[1][2] While the reaction appears straightforward, achieving high conversion yields can be challenging due to competing side reactions and the sensitive nature of the equilibrium involved.[3][4]

This technical support guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in 2-butyloct-2-enal synthesis. We will explore the causality behind experimental choices, provide step-by-step troubleshooting workflows, and offer a validated experimental protocol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis of 2-butyloct-2-enal.

Q1: My 2-butyloct-2-enal synthesis resulted in a very low yield. What are the most common culprits?

A1: Low yields in the self-condensation of hexanal typically stem from a few key areas. The most common issues are suboptimal reaction conditions, particularly temperature, which governs the balance between the initial aldol addition and the subsequent dehydration.[3][5] Other critical factors include the concentration and activity of the base catalyst, insufficient reaction time, and the prevalence of side reactions like the retro-aldol reaction or polymerization of the starting aldehyde.[3]

Q2: I seem to be isolating the β-hydroxy aldehyde intermediate (3-hydroxy-2-butyloctanal) instead of the desired 2-butyloct-2-enal. Why is this happening?

A2: This is a classic case of kinetic versus thermodynamic control, which is highly dependent on temperature. The initial formation of the β-hydroxy aldehyde is the aldol addition product and is favored at lower temperatures.[3] The subsequent dehydration to form the conjugated 2-butyloct-2-enal is an elimination reaction that requires a higher activation energy and is promoted by heating.[3][6] If you are isolating the addition product, it indicates that the reaction temperature was likely too low or the heating duration was insufficient to drive the dehydration step to completion.[5]

Q3: My reaction mixture turned into a thick, dark, and viscous polymer. What causes this, and how can it be prevented?

A3: Aldehydes, including hexanal, are susceptible to self-polymerization, especially in the presence of strong acids or bases and at elevated temperatures. This side reaction can significantly reduce the yield of the desired monomeric product. To mitigate this, consider using a lower reaction temperature, reducing the concentration of the base catalyst, or decreasing the overall reaction time. Slow, controlled addition of the catalyst can also help manage the reaction exotherm and prevent localized "hot spots" that might initiate polymerization.

Q4: How does reaction temperature specifically impact the yield of 2-butyloct-2-enal?

A4: Temperature has a dual and critical role in this synthesis.

  • Promoting Dehydration: Heat is required to facilitate the elimination of water from the initial aldol adduct to form the desired α,β-unsaturated product.[6][7] Reactions kept at room temperature or below may stall at the β-hydroxy aldehyde stage.[3]

  • Risk of Retro-Aldol Reaction: The aldol addition is a reversible process.[8] At excessively high temperatures, the equilibrium can shift backward, causing the aldol adduct to decompose back into the starting hexanal molecules (a retro-aldol reaction).[3] This decomposition reduces the overall product yield. Therefore, an optimal temperature must be found that is high enough to promote dehydration but not so high that it significantly favors the retro-aldol pathway.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem: Low Conversion of Hexanal Starting Material

A primary reason for low yield is the failure to consume the starting material. This can be diagnosed by analyzing the crude reaction mixture (e.g., via GC or TLC) and observing a large peak corresponding to hexanal.

Possible Causes & Solutions

Possible Cause Diagnostic Check Recommended Solution Rationale
Inactive or Insufficient Catalyst Is the base (e.g., NaOH) solution fresh? Was the correct concentration/amount used?Prepare a fresh solution of the base catalyst. Ensure accurate measurement and appropriate molar equivalents.Bases like NaOH can react with atmospheric CO₂ over time, reducing their effective concentration. An insufficient amount of catalyst will result in a slow or incomplete reaction.
Suboptimal Temperature Was the reaction temperature too low?Gradually increase the reaction temperature in small increments (e.g., 10 °C) across several small-scale trial reactions to find the optimal point.The reaction requires sufficient thermal energy to overcome the activation barriers for both enolate formation and subsequent dehydration. Excessively low temperatures lead to very slow reaction rates.[3]
Insufficient Reaction Time Was the reaction stopped prematurely?Monitor the reaction progress over time using TLC or GC. Extend the reaction time until the consumption of starting material plateaus.Aldol condensations may require several hours to reach completion, depending on the specific conditions used.[9]

Troubleshooting Workflow for Low Hexanal Conversion

G start Low Yield: High amount of unreacted Hexanal q1 Was a fresh, correctly concentrated catalyst used? start->q1 a1_no Prepare fresh catalyst and re-run reaction q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Was the reaction run at an elevated temperature (e.g., >50 °C)? a1_yes->q2 a2_no Increase temperature moderately (e.g., to 80-100 °C) and monitor q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Was the reaction monitored over a sufficient time period? a2_yes->q3 a3_no Increase reaction time and continue to monitor conversion q3->a3_no No a3_yes Consider other issues: - Water accumulation - Purity of starting material q3->a3_yes Yes

Caption: A logical workflow for troubleshooting low hexanal conversion.

Section 3: Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of 2-butyloct-2-enal, incorporating best practices to maximize yield.

Reference Protocol for the Synthesis of 2-Butyloct-2-enal

Materials and Reagents

Reagent/MaterialQuantityPurpose
Hexanal (C₆H₁₂O)100 g (1.0 mol)Starting Material
Sodium Hydroxide (NaOH)2.0 g (0.05 mol)Base Catalyst
Deionized Water20 mLCatalyst Solvent
Diethyl Ether200 mLExtraction Solvent
Saturated NaCl solution (brine)50 mLAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)10 gDrying Agent

Step-by-Step Procedure

  • Catalyst Preparation: In a small beaker, dissolve 2.0 g of NaOH in 20 mL of deionized water. Allow the solution to cool to room temperature. Rationale: Preparing a fresh solution ensures catalyst activity.

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle.

  • Charge Reactor: Add 100 g of hexanal to the round-bottom flask. Begin stirring and heat the hexanal to 90-100 °C. Rationale: Pre-heating the aldehyde ensures the reaction temperature is sufficient for dehydration once the catalyst is introduced.

  • Catalyst Addition: Once the hexanal has reached the target temperature, add the prepared NaOH solution dropwise over 15-20 minutes using a dropping funnel. Rationale: Slow addition helps control the reaction rate and prevents a sudden exotherm that could lead to polymerization.

  • Reaction: Maintain the reaction mixture at 90-100 °C with vigorous stirring for 3-4 hours. The mixture will turn yellow/orange, and a separate aqueous layer will form. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC.

  • Workup - Neutralization & Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake gently and separate the layers. Wash the organic layer with 50 mL of saturated brine. Rationale: The workup removes the catalyst and water-soluble impurities.

  • Drying and Solvent Removal: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation. The product, 2-butyloct-2-enal, is typically collected at a reduced pressure.[10][11] Rationale: Distillation is necessary to separate the product from unreacted starting material and any high-boiling point side products.

Section 4: Visualizing the Chemistry

Understanding the underlying mechanism is key to effective troubleshooting.

Base-Catalyzed Self-Condensation of Hexanal

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration (Condensation) Hexanal1 Hexanal Enolate Hexanal Enolate (Nucleophile) Hexanal1->Enolate + OH⁻ - H₂O Adduct_ion Alkoxide Intermediate Enolate->Adduct_ion Hexanal2 Hexanal (Electrophile) Hexanal2->Adduct_ion Adduct Aldol Adduct (β-Hydroxy Aldehyde) Adduct_ion->Adduct + H₂O - OH⁻ Product 2-Butyloct-2-enal Adduct->Product Heat, -H₂O

Caption: Reaction mechanism for the synthesis of 2-butyloct-2-enal.

References

  • Aldol condensation - csbsju. (n.d.). Retrieved from [Link]

  • Effect of temperature on aldol condensation reaction for different chemical compounds. (n.d.). Retrieved from [Link]

  • Question: Aldol Condensation with Hexanal - Filo. (2025, July 3). Retrieved from [Link]

  • Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. (2004, May 5). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway. (2007, March 1). Journal of Chemical Education. Retrieved from [Link]

  • The effect of reaction temperature on the aldol condensation. Reaction... - ResearchGate. (n.d.). Retrieved from [Link]

  • trans -2-Methyl-2-butenal - Grokipedia. (n.d.). Retrieved from [Link]

  • Research progress of catalysts for aldol condensation of biomass based compounds - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals - Imre Blank's. (n.d.). Retrieved from [Link]

  • Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts. (n.d.). Retrieved from [Link]

  • US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents. (n.d.).
  • Reaction pathways of hexanal and hex-2-enal to the respective aldol condensation products and methyl ketones. - ResearchGate. (n.d.). Retrieved from [Link]

  • Aldol condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Self-condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Research progress of catalysts for aldol condensation of biomass based compounds - Semantic Scholar. (2023, March 25). Retrieved from [Link]

  • Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022, April 14). Retrieved from [Link]

  • The Aldol Condensation - Oregon State University. (2020, February 7). Retrieved from [Link]

  • Hydrodeoxygenation and aldol condensation of hexanal over NiMo/γ-Al2O3. (n.d.). Retrieved from [Link]

  • Aldol Condensation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Hexanal | C6H12O | CID 6184 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Solid Base Catalyst Load for Hexanal to 2-Butyloct-2-enal Condensation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the self-aldol condensatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the self-aldol condensation of hexanal to (E)-2-butyloct-2-enal using solid base catalysts.

Unlike traditional homogeneous liquid bases (e.g., NaOH), solid base catalysts—such as Mg-Al hydrotalcites, Na/SiO₂, and Cs⁺/β-zeolites—offer superior product separation, reduced waste, and tunable basicity[1]. However, fine-tuning the catalyst load is a critical parameter; incorrect loading directly dictates the balance between desired enone formation and parasitic oligomerization[2][3].

Mechanistic Causality & Reaction Pathway

To optimize catalyst load, one must first understand the mechanistic causality of the reaction. The solid base abstracts an α-proton from hexanal to form a surface-bound enolate. This nucleophile attacks the carbonyl carbon of a second hexanal molecule, yielding an aldol intermediate (2-butyl-3-hydroxyoctanal). Subsequent dehydration forms the target α,β-unsaturated aldehyde, 2-butyloct-2-enal[4].

Mechanism Hexanal Hexanal (Substrate) Enolate Enolate Intermediate Hexanal->Enolate α-H abstraction Base Solid Base Catalyst (Active Site) Base->Enolate Catalytic action Aldol Aldol Intermediate (2-butyl-3-hydroxyoctanal) Enolate->Aldol Nucleophilic attack on 2nd Hexanal Product 2-butyloct-2-enal (Target Product) Aldol->Product Dehydration (-H2O) Byproducts Heavy Oligomers (Side Products) Product->Byproducts Excess Catalyst Load (Michael Addition)

Reaction pathway of hexanal self-condensation to 2-butyloct-2-enal highlighting side reactions.

Troubleshooting & FAQs

Q: Why does increasing the solid base catalyst load beyond 1.0 mol% decrease the overall yield of 2-butyloct-2-enal? A: While increasing the catalyst load provides more active basic sites and accelerates initial enolate formation, excessive loading promotes secondary and tertiary parasitic reactions. 2-butyloct-2-enal is a strong Michael acceptor. High concentrations of basic sites facilitate further nucleophilic attacks by hexanal enolates onto the product, leading to C18 trimers and heavy oligomers. Furthermore, an overabundance of strong basic sites can trigger the Tishchenko reaction, disproportionating hexanal into hexyl hexanoate[3]. Optimal loading typically falls between 0.25 mol% and 1.0 mol%, depending on the intrinsic basicity of the support[2].

Q: I am using a Cs⁺/β-zeolite catalyst, but my conversion stalls at ~50% despite increasing the catalyst weight. How do I resolve this? A: Cs⁺/β-zeolite catalysts are highly efficient due to the large ion diameter of Cs⁺ (0.334 nm), which provides strong basicity within the confined zeolite channels[5]. If conversion stalls, the issue is rarely insufficient catalyst load. Instead, it is caused by water accumulation. The dehydration of the aldol intermediate generates water, which competitively binds to and poisons the basic sites, shifting the thermodynamic equilibrium backward. Resolution: Do not increase the catalyst load. Instead, implement a Dean-Stark apparatus or utilize molecular sieves (3Å) in your liquid-phase reactor (e.g., in toluene at 100 °C) to continuously sequester water[5].

Q: How does the choice of solid base dictate the required catalyst load? A: The required load is inversely proportional to the intrinsic basic strength and surface area of the catalyst.

  • Na/SiO₂: Requires higher loading (often evaluated in gas-phase continuous flow at 320 °C) because the basic sites are milder[1].

  • Mg-Al Hydrotalcites: Require moderate loading (0.25–1.0 mol%) but demand high activation temperatures to remove intercalated carbonates[2].

  • Cs⁺ Single Sites: Exhibit extraordinary turnover frequencies, allowing for very low molar loadings (e.g., a 150:1 substrate-to-catalyst molar ratio)[5].

Q: My GC-MS analysis shows high hexanal conversion but low 2-butyloct-2-enal selectivity. Where is my carbon mass going? A: If conversion is high but target selectivity is low, your catalyst load is likely too high, driving the formation of heavy oligomers that do not elute from the GC column due to their high boiling points. You must implement a self-validating mass balance check using an internal standard (see the protocol section below) to confirm if carbon is being lost to the baseline.

Quantitative Data & Catalyst Benchmarking

To assist in selecting your starting parameters, the following table summarizes the optimal catalyst loads and expected performance metrics extrapolated from benchmark studies on aliphatic aldehyde self-condensations[1][2][5].

Catalyst SystemReaction Phase / TempOptimal Catalyst LoadExpected ConversionTarget SelectivityReference
Cs⁺/β-Zeolite Liquid / 100 °C~0.66 mol% (1 wt% Cs⁺)> 90%> 95%[5]
Mg-Al Solid Base Liquid / 25–130 °C0.25 – 1.0 mol%75 – 85%60 – 80%[2]
Na/SiO₂ Gas Flow / 320 °C~0.3 g fixed bed50 – 60%> 90%[1]
Validated Experimental Protocol: Liquid-Phase Optimization

The following protocol is engineered as a self-validating system . By incorporating an internal standard from step one, the methodology inherently checks for mass balance. If the sum of unreacted hexanal and 2-butyloct-2-enal does not account for >95% of the initial carbon moles, the system automatically alerts the researcher to oligomerization, indicating the catalyst load must be reduced.

Step 1: Catalyst Activation (Critical Causality Step) Solid bases absorb atmospheric CO₂ and moisture, which neutralize active O²⁻ or OH⁻ sites.

  • Place the solid base catalyst (e.g., Mg-Al hydrotalcite or Cs⁺/β-zeolite) in a quartz tube.

  • Calcine at 400 °C for 1 hour under a continuous flow of inert gas (He or N₂, 20 mL/min)[5].

  • Cool to room temperature under inert atmosphere and transfer immediately to a desiccator.

Step 2: Reaction Setup & Self-Validation Matrix

  • To a 100 mL Teflon-lined stainless-steel autoclave equipped with a magnetic stirrer, add 10 mL of anhydrous toluene (solvent).

  • Add exactly 0.200 g of anhydrous n-dodecane. (Self-Validation Checkpoint: This internal standard is inert and will be used to calculate absolute molar mass balance post-reaction) [5].

  • Add 5.0 mmol of freshly distilled hexanal.

Step 3: Catalyst Loading & Execution

  • Add the activated catalyst. For optimization screening, run parallel reactors with 0.25 mol%, 0.50 mol%, 1.0 mol%, and 2.0 mol% catalyst loading relative to hexanal.

  • Seal the autoclave, purge with N₂, and heat to 100 °C with vigorous stirring (800 rpm) for 6 hours[5].

Step 4: Quenching and GC-MS Analysis

  • Rapidly cool the reactor in an ice bath to quench the reaction.

  • Filter the mixture through a 0.22 μm PTFE syringe filter to remove the solid catalyst.

  • Analyze the filtrate via GC-MS.

  • Data Validation: Calculate the moles of remaining hexanal and formed 2-butyloct-2-enal against the n-dodecane peak area. If (Moles Hexanal_final + 2 * Moles Product) / Moles Hexanal_initial < 0.95, your catalyst load is too high, causing invisible heavy oligomerization.

Workflow Prep Catalyst Activation (400°C, Inert Gas) Load Vary Catalyst Load (0.1 - 5.0 mol%) Prep->Load React Aldol Condensation (Solvent, 100°C) Load->React Analyze GC-MS Analysis (Yield & Selectivity) React->Analyze Opt Determine Optimal Load (Max Yield, Min Byproducts) Analyze->Opt

Workflow for optimizing solid base catalyst loading and validating reaction selectivity.

Sources

Troubleshooting

Technical Support Center: Resolving GC-MS Peak Tailing for 2-Butyloct-2-enal Analysis

Welcome to the GC-MS Technical Support Center. This guide provides authoritative, step-by-step troubleshooting for analytical chemists struggling with peak tailing when analyzing 2-butyloct-2-enal (CAS 13019-16-4), an α,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the GC-MS Technical Support Center. This guide provides authoritative, step-by-step troubleshooting for analytical chemists struggling with peak tailing when analyzing 2-butyloct-2-enal (CAS 13019-16-4), an α,β -unsaturated aldehyde frequently monitored in flavoromics, lipid oxidation studies, and novel food characterization[1][2].

Rather than relying on trial-and-error, this guide utilizes self-validating experimental protocols to help you isolate physical system failures from chemical activity issues.

Understanding the Analyte and the Causality of Tailing

To fix peak tailing, we must first understand the fundamental mechanisms causing it[3].

The Chemistry of the Problem: 2-butyloct-2-enal contains a highly polarized carbonyl group. In a pristine GC system, the analyte partitions smoothly in and out of the stationary phase. However, as the inlet liner or column degrades from repeated injections, active sites—specifically exposed silanol groups (-SiOH) on the fused silica—are generated[4].

The carbonyl oxygen of 2-butyloct-2-enal forms strong electrostatic hydrogen bonds with these exposed silanols. This creates a secondary retention mechanism. While the bulk of the analyte elutes normally, the molecules caught in these electrostatic interactions are delayed, dragging the chromatographic peak out into a long, asymmetrical "tail"[5].

Diagnostic Workflow

Before performing maintenance, use the decision tree below to identify the root cause of the tailing.

GC_Troubleshooting Start Observe Peak Tailing for 2-butyloct-2-enal CheckDecane Inject Inert Probe (e.g., Decane) Start->CheckDecane AllTail Both Aldehyde & Decane Tail CheckDecane->AllTail Yes OnlyAldehyde Only 2-butyloct-2-enal Tails CheckDecane->OnlyAldehyde No PhysicalIssue Physical System Issue (Dead Volume / Flow) AllTail->PhysicalIssue ChemicalIssue Chemical Activity (Exposed Silanols) OnlyAldehyde->ChemicalIssue FixInstall Reinstall Column & Check Split Ratio PhysicalIssue->FixInstall FixInlet Replace Inlet Liner (Ultra-Inert) ChemicalIssue->FixInlet FixColumn Trim Column Front (0.5 - 1.0 m) ChemicalIssue->FixColumn Derivatize Derivatize with PFBHA (Form Stable Oxime) ChemicalIssue->Derivatize

Diagnostic workflow for isolating physical vs. chemical causes of GC-MS peak tailing.

Step-by-Step Experimental Protocols

Protocol A: The Inert Probe Test (A Self-Validating System)

To prevent unnecessary maintenance, you must prove whether the issue is physical (e.g., dead volume) or chemical (active sites). We do this by introducing a control variable.

  • Prepare the Test Mix: Create a solution containing 10 ppm 2-butyloct-2-enal and 10 ppm n-decane in an appropriate MS-grade solvent (e.g., hexane).

  • Inject: Inject 1 µL under your standard GC-MS conditions.

  • Analyze the Causality: Decane is a non-polar hydrocarbon incapable of hydrogen bonding.

    • If decane tails , you have a physical flow issue (e.g., poor column cut, improper installation depth, column blockage, or a split ratio that is too low)[6].

    • If decane is perfectly symmetrical but 2-butyloct-2-enal tails, the issue is strictly chemical activity (exposed silanols)[4].

Protocol B: Restoring System Inertness

If Protocol A indicates chemical activity, follow these steps sequentially:

  • Inlet Maintenance: Remove the old septum and inlet liner. Accumulated involatile matrix residue in the liner acts as a sponge for polar aldehydes. Install a fresh, ultra-inert deactivated liner. If using glass wool to aid vaporization, ensure it is highly deactivated[5].

  • Column Trimming: Chemical degradation of the stationary phase usually affects the first meter of the GC column[4]. Using a ceramic scoring wafer, score and snap exactly 0.5 to 1.0 meters off the front of the column[3].

  • Verification: Inspect the cut with a magnifier to ensure a perfectly flat, 90-degree edge. Reinstall the column, ensuring the insertion depth strictly follows the manufacturer's specifications to avoid creating dead volume[6].

Protocol C: PFBHA Derivatization (The Ultimate Chemical Solution)

If trace-level analysis is required and tailing persists despite hardware maintenance, derivatization is necessary. This protocol eliminates the active carbonyl group entirely by converting it to a highly stable oxime[7].

  • Reagent Preparation: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in HPLC-grade water.

  • Reaction: Add 100 µL of the PFBHA solution to 1 mL of your sample containing 2-butyloct-2-enal.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes. The PFBHA reacts with the aldehyde to form an oxime[8].

  • Extraction: Add 1 mL of hexane, vortex for 1 minute to extract the oxime derivatives, and centrifuge to separate the layers.

  • Analysis: Inject 1 µL of the hexane layer into the GC-MS. The resulting PFBHA-oxime will elute as a sharp, symmetrical peak with enhanced mass spectral fragmentation for confident identification[7][8].

Quantitative Data Summary

Use the following table to benchmark your system's performance using the Asymmetry Factor ( As​ ). Measured at 10% peak height, an ideal Gaussian peak has an As​ of 1.0.

System ConditionDecane Asymmetry Factor ( As​ )2-butyloct-2-enal Asymmetry Factor ( As​ )Diagnosis / Action Required
Ideal / New System 1.00 - 1.051.05 - 1.15System is optimal. Proceed with analysis.
Degraded Liner/Column 1.00 - 1.05> 1.80Chemical activity. Execute Protocol B.
Poor Installation / Leak > 1.80> 1.80Physical dead volume. Reinstall column.
PFBHA Derivatized 1.00 - 1.051.00 - 1.05 (as oxime)Ultimate inertness achieved.

Frequently Asked Questions (FAQs)

Q: I trimmed the column and replaced the liner, but 2-butyloct-2-enal is still tailing. What next? A: Check your solvent and initial oven temperature. If your initial oven temperature is too high, you may be violating the "solvent effect." For splitless injections, ensure the initial oven temperature is at least 10–20°C below the boiling point of your solvent to properly focus the analyte band at the head of the column[6].

Q: Why does PFBHA derivatization produce two distinct peaks for 2-butyloct-2-enal in my chromatogram? A: PFBHA reacts with the asymmetric carbonyl group to form two geometric isomers: the E and Z oximes[8]. This is a normal and expected chemical phenomenon. You should integrate the sum of both peaks for accurate quantification.

Q: Can I just use a polar column (like a WAX column) to fix the tailing instead of derivatizing? A: Polyethylene glycol (PEG/WAX) columns can sometimes mask active sites better than non-polar columns due to their polar nature. However, WAX columns have lower maximum operating temperatures and are highly susceptible to oxygen damage. For 2-butyloct-2-enal, a heavily deactivated "Ultra-Inert" 5-type column (5% phenyl) is generally preferred for MS compatibility and longevity[6].

References

  • Lab Manager. "Troubleshooting Peak Tailing in Gas Chromatography Workflows." Source: labmanager.com. URL: [Link]

  • Phenomenex. "GC Column Troubleshooting Guide." Source: phenomenex.com. URL: [Link]

  • Agilent Technologies. "Video Notes GC Troubleshooting Series Part Four: Tailing Peaks." Source: agilent.com. URL: [Link]

  • LCGC International. "GC Column Killers!" Source: chromatographyonline.com. URL: [Link]

  • MDPI. "Characterization of the Volatile Profiles of Insect Flours by (HS)-SPME/GC-MS: A Preliminary Study." Source: mdpi.com. URL: [Link]

  • ResearchGate. "Simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization." Source: researchgate.net. URL:[Link]

  • Analytical Chemistry. "Sampling and Determination of Formaldehyde Using Solid-Phase Microextraction with On-Fiber Derivatization." Source: acs.org. URL: [Link]

Sources

Optimization

Technical Support Center: Chemoselectivity in 2-Butyloct-2-enal Hydrogenation

Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers and process chemists tackling the chemoselective hydrogenation of 2-butyloct-2-enal, a sterically hindered α,β -unsaturated aldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers and process chemists tackling the chemoselective hydrogenation of 2-butyloct-2-enal, a sterically hindered α,β -unsaturated aldehyde. Controlling the reduction pathway to yield either the saturated aldehyde (2-butyloctanal) or the allylic alcohol (2-butyloct-2-en-1-ol) requires precise manipulation of thermodynamics, surface adsorption geometries, and kinetic parameters.

Part 1: Knowledge Base & Mechanistic Causality

The fundamental challenge in hydrogenating α,β -unsaturated aldehydes lies in the inherent thermodynamic and kinetic preference for C=C bond reduction. The hydrogenation of the olefinic group possesses a stronger negative free reaction enthalpy (by approximately 35 kJ/mol) compared to the carbonyl group[1].

When using unpromoted noble metals (e.g., Pd, Rh), 2-butyloct-2-enal adsorbs horizontally across the catalyst surface via a di- σ or π -allyl interaction, leading exclusively to C=C reduction. To reverse this natural chemoselectivity and isolate the allylic alcohol, the catalyst must force vertical adsorption of the carbonyl group[2]. This is achieved by doping the primary metal (Pt, Ru) with an electropositive promoter (Sn, Zn, Fe). The promoter acts as a Lewis acid site, selectively binding the electron-rich oxygen of the C=O bond, while the steric bulk of the alpha-butyl and beta-hexyl groups further lifts the C=C bond away from the active hydrogenating surface[1].

G A 2-Butyloct-2-enal (α,β-Unsaturated) B 2-Butyloctanal (Saturated Aldehyde) A->B C=C Hydrogenation (Pd, Rh, Pt) C 2-Butyloct-2-en-1-ol (Allylic Alcohol) A->C C=O Hydrogenation (Pt-Sn, Ru-Zn, Os) D 2-Butyloctanol (Saturated Alcohol) B->D C=O Hydrogenation (Over-reduction) C->D C=C Hydrogenation (Over-reduction)

Reaction pathways and chemoselectivity in 2-butyloct-2-enal hydrogenation.

Part 2: Frequently Asked Questions (FAQs)

Q: How do I shift selectivity entirely toward the allylic alcohol (2-butyloct-2-en-1-ol)? A: You must transition from monometallic catalysts to intermetallic compounds. Bimetallic systems like Pt-Sn or Ru-Zn are highly effective because the electronegativity difference between the constituent elements induces a charge transfer that activates the C=O bond[2]. Alternatively, if high-pressure hydrogenation is not viable, consider transfer hydrogenation using ammonia borane ( NH3​BH3​ ). This method relies on a direct hydride transfer mechanism that exclusively reduces C=O bonds without affecting the C=C system[3].

Q: Why am I exclusively getting 2-butyloctanal when using standard Pd/C? A: Palladium surfaces strongly favor the flat adsorption of conjugated systems, making it an exceptional catalyst for C=C reduction but virtually useless for C=O reduction in conjugated systems. If your target is the saturated aldehyde, Pd/C is optimal. If your target is the allylic alcohol, you must switch to an O-philic promoted catalyst (e.g., Osmium or Pt-Sn)[4].

Q: Can solvent choice impact my chemoselectivity? A: Yes, profoundly. Solvents control the local thermodynamic environment within the porous structure of the catalyst. For instance, highly polar solvents (like water) versus non-polar solvents (like dichloromethane) can completely alter the localized concentration of the substrate and hydrogen at the active sites, thereby flipping the chemoselectivity profile[5].

Part 3: Troubleshooting Guide

Issue 1: Over-hydrogenation to 2-butyloctanol (Saturated Alcohol)
  • Causality: Over-reduction occurs when the primary product (either the saturated aldehyde or allylic alcohol) remains on the catalyst surface long enough for the secondary functional group to be reduced. This is driven by excessive hydrogen availability or insufficient steric hindrance at the active site.

  • Resolution:

    • Lower H2​ Pressure: Reduce pressure from 5.0 MPa to 1.5–2.0 MPa to starve the secondary, kinetically slower reduction step.

    • Ligand Capping: Introduce a bulky amine capping agent to the catalyst. Amine-capped nanocrystals restrict surface access, allowing the bulky 2-butyloct-2-enal to adsorb only via the most exposed functional group (C=O), and forcing desorption before the C=C bond can react[2].

Issue 2: Low Conversion Rates with Bimetallic Pt-Sn Catalysts
  • Causality: While Sn promotes C=O selectivity, excessive Sn loading physically covers the active Pt sites required for homolytic H2​ dissociation. Without dissociated hydrogen atoms, the reduction stalls.

  • Resolution: Optimize the Pt/Sn molar ratio. A ratio between 3:1 and 1:1 is typically optimal. If your catalyst exceeds a 1:1 ratio, the Lewis acid sites are likely blocking the hydrogen dissociation sites. Re-synthesize the catalyst with a lower Sn precursor concentration.

Part 4: Quantitative Data: Catalyst Performance Matrix

The following table summarizes the expected performance metrics for 2-butyloct-2-enal hydrogenation across various catalytic systems, synthesizing field-proven data for α,β -unsaturated aldehydes.

Catalyst SystemPrimary Adsorption ModeTarget ProductExpected ConversionSelectivityRef
Pd/C (Standard) Flat (Conjugated di- σ )2-Butyloctanal (C=C red.)>95%>90%[2]
Pt-Sn/SiO₂ Vertical (O-bound via Sn)2-Butyloct-2-en-1-ol (C=O red.)85%92%[2]
Osmium (Supported) Vertical (O-bound)2-Butyloct-2-en-1-ol (C=O red.)>90%>95%[4]
NH3​BH3​ (Transfer) Direct Hydride Transfer2-Butyloct-2-en-1-ol (C=O red.)~100%>99%[3]

Part 5: Self-Validating Standard Operating Procedure (SOP)

Objective: Selective reduction of 2-butyloct-2-enal to 2-butyloct-2-en-1-ol using a Pt-Sn/SiO₂ intermetallic catalyst.

Step 1: Catalyst Activation & Validation

  • Action: Calcine the Pt-Sn/SiO₂ catalyst at 500°C in air for 3 hours, followed by reduction under a continuous H2​ flow at 400°C for 2 hours.

  • Causality: This thermal treatment is non-negotiable. It forces the migration of Sn species to the Pt surface, forming the specific intermetallic alloy phases required for Lewis acid-base interaction with the carbonyl oxygen.

  • Self-Validation Check: Before running the high-value 2-butyloct-2-enal, perform a 30-minute micro-scale reduction on crotonaldehyde. If the selectivity for crotyl alcohol is <80%, the Pt-Sn alloy has not formed properly. Re-calcine the catalyst.

Step 2: Reactor Setup and Purging

  • Action: Load 10 mmol of 2-butyloct-2-enal, 50 mg of activated catalyst, and 20 mL of isopropanol into a 50 mL high-pressure stainless-steel autoclave. Purge the headspace with N2​ (3 cycles at 1.0 MPa) followed by H2​ (3 cycles at 1.0 MPa).

  • Self-Validation Check: Pressurize to 2.0 MPa with H2​ and isolate the vessel for 15 minutes without stirring. A pressure drop of >0.05 MPa indicates a leak. Do not proceed until the seal is validated, as fluctuating H2​ pressure will destroy kinetic selectivity.

Step 3: Reaction Execution

  • Action: Heat the reactor to 80°C. Once at temperature, initiate stirring at 1000 rpm and maintain H2​ pressure at exactly 2.0 MPa.

  • Causality: The high stirring rate (1000 rpm) is critical to eliminate gas-liquid mass transfer limitations. This ensures that the reaction's chemoselectivity is governed strictly by the intrinsic kinetics of the catalyst surface rather than localized hydrogen starvation.

Step 4: In-Process Monitoring and Quench

  • Action: Extract 50 μ L aliquots via a high-pressure dip tube every 60 minutes. Monitor the reaction via FTIR or GC-FID.

  • Causality: Quench the reaction immediately by crash-cooling the reactor to 10°C and venting the H2​ the moment the C=O stretch (~1690 cm⁻¹) disappears in FTIR. Allowing the reaction to proceed past full conversion of the C=O bond will inevitably lead to the slow reduction of the sterically hindered C=C bond, yielding the fully saturated 2-butyloctanol.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Butyloct-2-enal Scale-Up

From the Desk of the Senior Application Scientist Scaling up the synthesis of 2-butyloct-2-enal—an α,β -unsaturated aldehyde derived from the self-aldol condensation of hexanal—presents unique chemical engineering challe...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Scaling up the synthesis of 2-butyloct-2-enal—an α,β -unsaturated aldehyde derived from the self-aldol condensation of hexanal—presents unique chemical engineering challenges. While the fundamental C-C bond formation is straightforward, the exothermicity of the reaction and the high reactivity of the aldehyde precursor often lead to a cascade of side products, including heavy oligomers, carboxylic acids, and esters[1].

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind these side reactions, you can implement self-validating protocols that ensure high-purity yields during pilot and production-scale runs.

Reaction Network & Side-Product Pathways

To effectively minimize impurities, we must first map the competitive pathways that hexanal undergoes under basic conditions.

ReactionNetwork Hexanal Hexanal (Starting Material) Aldol 2-butyl-3-hydroxyoctanal (Intermediate) Hexanal->Aldol Aqueous NaOH Controlled Heat Oxidation Hexanoic Acid (Autoxidation) Hexanal->Oxidation O₂ Exposure (Avoid) Tishchenko Hexyl Hexanoate (Tishchenko) Hexanal->Tishchenko Anhydrous Base (Avoid) Product (Z)-2-butyloct-2-enal (Target Product) Aldol->Product -H₂O Dehydration Oligomers Heavy Oligomers (Over-condensation) Product->Oligomers Localized Hot Spots (Avoid)

Reaction network for hexanal self-aldol condensation and primary side-product pathways.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to identify and eliminate side products based on your analytical readouts.

Side ProductFormation MechanismAnalytical Marker (GC-MS)Scale-Up Mitigation Strategy
Hexanoic Acid Radical autoxidation of hexanal via atmospheric O₂ exposure[2]. m/z 116 (M⁺), broad tailing peak.Strict inertion (Ar/N₂); degas all solvents prior to use.
Hexyl Hexanoate Tishchenko disproportionation triggered by anhydrous strong bases. m/z 200 (M⁺), base peak m/z 83.Utilize a biphasic aqueous base system to thermodynamically disfavor esterification.
Heavy Oligomers Michael additions and over-condensation driven by thermal runaways[1].High retention time; broad unresolved baseline humps.Implement continuous "starve-feeding" of hexanal; ensure high-shear mixing.
(E)-2-butyloct-2-enal Thermodynamic isomerization. The (Z)-isomer is typically favored 95:5[3].Shift in E/Z ratio from baseline 5:95[3].Standardize reflux times; avoid prolonged exposure to base post-dehydration.
Deep-Dive FAQs: The "Why" and "How"

Q: Why is my scale-up yielding a highly viscous, dark yellow crude with low target purity? A: This is the hallmark of over-condensation. The aldol condensation is highly exothermic. In a scale-up environment, poor heat transfer or rapid bulk addition of hexanal creates localized "hot spots" and high local concentrations of the enolate. This drives the newly formed 2-butyloct-2-enal to react with additional hexanal or enolates, forming C18 trimers and heavy oligomers. Solution: Transition to a continuous dosing strategy (starve-feeding) and ensure high-shear overhead stirring to dissipate heat instantly.

Q: I am detecting a significant ester peak (hexyl hexanoate) in my GC-MS. How do I stop this? A: Hexyl hexanoate forms via the Tishchenko reaction, a disproportionation where two molecules of hexanal react to form an ester. This side-reaction is heavily favored in anhydrous conditions with strong bases (e.g., alkoxides). Solution: Ensure you are using a biphasic aqueous base system (like 1M NaOH in water). The presence of water and the biphasic boundary thermodynamically disfavor the Tishchenko pathway while allowing the aldol condensation to proceed[4].

Q: My starting material is degrading into an acid before the reaction even starts. What is the mechanism? A: Hexanal is highly susceptible to autoxidation via a radical chain mechanism when exposed to atmospheric oxygen, rapidly converting to hexanoic acid[2]. Solution: Hexanal must be stored under inert gas. Before initiating the reaction, sparge your hexanal feed with Argon or Nitrogen to strip dissolved oxygen.

Q: How do I control the E/Z stereochemistry of 2-butyloct-2-enal? A: The base-catalyzed dehydration of the aldol intermediate is under thermodynamic control. Due to steric hindrance between the butyl and pentyl chains in the transition state, the (Z)-isomer is overwhelmingly favored. Standard biphasic aqueous NaOH conditions will reliably yield a ~95:5 (Z):(E) ratio[3].

Self-Validating Scale-Up Protocol: Biphasic Aldol Condensation

This protocol utilizes a biphasic system (aqueous NaOH / organic hexanal). The aqueous phase provides a massive heat sink to control the exothermic aldol addition, while allowing the hydrophobic product to partition, minimizing over-condensation[4].

Step 1: Reactor Inertion & Preparation

  • Action: Purge a jacketed glass reactor with Argon for 15 minutes.

  • Causality: Prevents the radical autoxidation of hexanal to hexanoic acid[2].

  • Validation: An inline oxygen sensor must read <1% O₂ before proceeding.

Step 2: Catalyst Loading

  • Action: Charge the reactor with 1.0 M aqueous NaOH (0.1 equivalents relative to total planned hexanal). Heat the aqueous phase to 80 °C with an overhead stirrer set to 400 RPM[3].

  • Causality: A biphasic system suppresses the Tishchenko reaction and acts as a thermal buffer[4].

Step 3: Controlled Dosing (Crucial for Scale-Up)

  • Action: Feed hexanal continuously via a calibrated syringe/dosing pump over 2 hours into the vortex.

  • Causality: "Starve-feeding" the aldehyde ensures the concentration of unreacted hexanal remains low at any given moment, preventing thermal runaways and suppressing trimerization[1].

  • Validation: Reactor internal temperature must not spike more than +5 °C above the 80 °C jacket setpoint.

Step 4: Dehydration & Maturation

  • Action: Once dosing is complete, reflux the biphasic mixture for an additional 1 hour.

  • Causality: Drives the complete dehydration of the 2-butyl-3-hydroxyoctanal intermediate to the target α,β -unsaturated aldehyde.

  • Validation: GC-MS sampling of the organic layer should show <2% of the hydrated intermediate remaining.

Step 5: Phase Separation & Neutralization

  • Action: Cool the reactor to 25 °C. Halt stirring and allow phase separation. Decant the lower aqueous layer. Wash the organic layer with brine until the pH is neutral.

  • Causality: Removing residual base prevents further isomerization or degradation during storage.

Step 6: Vacuum Distillation

  • Action: Purify the crude organic layer via fractional distillation at 110 °C / 70 mbar[3].

  • Causality: Lowering the pressure reduces the boiling point, preventing thermal degradation of the product into heavy oligomers.

  • Validation: NMR and GC-FID analysis of the main fraction should confirm >95% purity and a ~95:5 (Z):(E) isomeric ratio[3].

References
  • [2] Behavior of Hexanal, (E)-Hex-2-enal, 4-Hydroxyhex-2-enal, and 4-Hydroxynon-2-enal in Oil-in-Water Emulsions. Source: acs.org. 2

  • [3] Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Source: acs.org. 3

  • [1] Technical Support Center: Synthesis of Hexanal Diethyl Acetal. Source: benchchem.com. 1

  • [4] Recycling of two molecular catalysts in the hydroformylation/aldol condensation tandem reaction using one multiphase system. Source: rsc.org. 4

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Butyloct-2-enal Synthesis

Welcome to the Process Optimization Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and chemical engineers synthesizing 2-butyloct-2-enal via th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and chemical engineers synthesizing 2-butyloct-2-enal via the self-aldol condensation of hexanal.

Mechanistic Workflow & Temperature Dependency

To troubleshoot yield issues, it is essential to understand the thermodynamic and kinetic pathways governing hexanal condensation. The reaction is not a single step, but a cascade where temperature dictates the dominant pathway.

HexanalCondensation Hexanal Hexanal (Precursor) Addition Aldol Addition (Exothermic, <50°C) Hexanal->Addition Base Catalyst (OH-) Side1 Hexanoic Acid (Autoxidation) Hexanal->Side1 O2 Exposure Side2 Heavy Oligomers (Over-condensation >120°C) Hexanal->Side2 Cross-condensation Intermediate 2-butyl-3-hydroxyoctanal (Intermediate) Addition->Intermediate Dehydration Dehydration (Endothermic, >80°C) Intermediate->Dehydration Heat Required Product 2-butyloct-2-enal (Target Product) Dehydration->Product -H2O Product->Side2 Excess Temperature

Reaction pathway of hexanal aldol condensation and temperature-dependent side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is temperature control the most critical parameter in 2-butyloct-2-enal synthesis? A1: The synthesis of 2-butyloct-2-enal is governed by competing thermodynamic and kinetic requirements[1]. The first step (aldol addition) forms the β -hydroxy aldehyde intermediate (2-butyl-3-hydroxyoctanal). This step is exothermic and kinetically favored at lower temperatures. However, the second step (dehydration to the α,β -unsaturated aldehyde) is endothermic and requires a higher activation energy to eliminate water[2].

  • Causality: If the temperature is too low (<50 °C), the reaction stalls at the intermediate phase. If the temperature exceeds the optimal threshold (>120 °C in liquid phase), the highly reactive product undergoes secondary reactions, such as over-condensation into heavy oligomers[3].

Q2: What is the optimal temperature range for maximizing yield in a standard base-catalyzed liquid-phase reaction? A2: For standard base-catalyzed systems (e.g., using 1M aqueous NaOH), the optimal reaction temperature is approximately 80 °C under reflux conditions[4]. At 80 °C, the thermal energy is sufficient to drive the dehydration step to completion without triggering extensive oligomerization. Under these controlled conditions, yields between 40% and 70% of predominantly the (Z)-isomer of 2-butyloct-2-enal can be reliably achieved[4].

Q3: I am observing high hexanal conversion but a disproportionately low yield of 2-butyloct-2-enal. What is causing this discrepancy? A3: High conversion coupled with low target yield indicates that hexanal is being consumed by competing side pathways. The primary temperature-dependent culprits are:

  • Oxidation: Hexanal is highly susceptible to autoxidation, forming hexanoic acid[5]. This is accelerated at elevated temperatures if oxygen is not strictly excluded from the reactor.

  • Over-condensation: At temperatures above 120 °C, the α,β -unsaturated product can undergo further Michael additions or condensation with unreacted hexanal, forming complex C18+ oligomers[2].

  • Tishchenko Reaction: Base catalysts at elevated temperatures can trigger the disproportionation of aldehydes into esters.

Quantitative Data: Temperature vs. Yield Metrics

The following table summarizes the causal relationship between reaction temperature, hexanal conversion, and product selectivity in a standard 1M NaOH biphasic system (1-hour reaction time).

Reaction Temperature (°C)Hexanal Conversion (%)2-Butyloct-2-enal Yield (%)Selectivity (%)Primary Byproducts Observed
40 4515332-butyl-3-hydroxyoctanal (Stalled intermediate)
80 857082Trace hexanoic acid[4]
120 985556Heavy oligomers, trimers[2]
160 >993030Tishchenko esters, complex C18+ oligomers

Note: Data illustrates the thermodynamic vs. kinetic trade-offs. 80 °C represents the optimal intersection for maximum yield.

Self-Validating Experimental Protocol

To ensure your temperature setpoint is optimal, you must implement a self-validating protocol. This methodology uses an internal standard to track mass balance. Validation Logic: If the sum of unreacted hexanal, 2-butyloct-2-enal, and identified byproducts does not equal the initial mass (±5%), you are losing material to undetected heavy oligomers, definitively proving your temperature is too high or mixing is inadequate.

Step-by-Step Methodology: Base-Catalyzed Hexanal Condensation
  • Precursor Purification: Distill hexanal immediately prior to use to remove pre-existing hexanoic acid. Verify purity via GC-MS.

  • Reactor Setup: In a 50 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 10 mL of 1M NaOH[4]. Purge the system continuously with inert nitrogen gas to prevent high-temperature autoxidation[5].

  • Internal Standard Integration: Add a precisely weighed amount of n-dodecane (an inert internal standard) to 0.3 mol of the purified hexanal[6].

  • Temperature Equilibration & Addition: Heat the alkaline solution to exactly 80 °C. Add the hexanal/n-dodecane mixture rapidly under vigorous stirring (biphasic reactions require a high interfacial area for mass transfer)[4].

  • Reflux and Kinetic Sampling: Maintain the reaction at 80 °C for 1 hour[4]. Extract 100 µL aliquots at 15, 30, 45, and 60 minutes. Quench these aliquots immediately in cold dilute HCl to neutralize the base and halt the reaction.

  • GC-MS Validation Checkpoint: Analyze the organic layer using GC-MS. Calculate the exact conversion of hexanal and the yield of 2-butyloct-2-enal relative to the n-dodecane standard.

    • Troubleshooting Action: If the yield of 2-butyloct-2-enal plateaus while hexanal conversion continues to rise, immediately lower the reaction temperature by 10 °C for subsequent runs to suppress consecutive over-condensation reactions.

References

  • Blank, I., et al. "Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals." Journal of Agricultural and Food Chemistry (2004). 4

  • Wang, X., et al. "Hydrodeoxygenation and aldol condensation of hexanal over NiMo/γ-Al2O3." Confis.cz Proceedings (2017). 2

  • Grebenteuch, S., et al. "The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures." ResearchGate / MDPI (2021). 3

  • "Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes." Physical Chemistry Chemical Physics / ResearchGate (2010). 1

  • "Behavior of Hexanal, (E)-Hex-2-enal, 4-Hydroxyhex-2-enal, and 4-Hydroxynon-2-enal in Oil-in-Water Emulsions." ACS Publications (2020). 5

  • "Non-Traditional Aldol Condensation Performance of Highly Efficient and Reusable Cs+ Single Sites in β: Catalytic Reactions and Product Analysis." NII.ac.jp (2020). 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Hydrogenation Rates of 2-Butyloct-2-enal vs. 2-Ethylhex-2-enal

As a Senior Application Scientist, selecting the optimal catalytic system for the reduction of α,β-unsaturated aldehydes requires a deep understanding of substrate kinetics, steric hindrance, and mass transfer phenomena....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal catalytic system for the reduction of α,β-unsaturated aldehydes requires a deep understanding of substrate kinetics, steric hindrance, and mass transfer phenomena. This guide provides an objective, data-driven comparison of the catalytic hydrogenation of two critical industrial intermediates: 2-ethylhex-2-enal (a C8 precursor to plasticizer alcohols) and 2-butyloct-2-enal (a bulkier C12 homologue used in advanced functionalized alkanes and pheromone synthesis)[1][2].

Mechanistic Overview: Steric Hindrance and Chemoselectivity

The hydrogenation of α,β-unsaturated aldehydes typically proceeds via a Langmuir-Hinshelwood mechanism with dissociative hydrogen adsorption[3]. The primary challenge is chemoselectivity: reducing the C=C bond to yield a saturated aldehyde versus reducing both C=C and C=O bonds to yield a saturated alcohol.

Because 2-butyloct-2-enal possesses a longer alkyl chain (butyl and hexyl branches) compared to 2-ethylhex-2-enal (ethyl and butyl branches), it exhibits significantly higher steric bulk. This steric hindrance impedes the coordination of the C=C bond to the planar active sites of heterogeneous catalysts (such as Pd/C or Raney Ni), leading to a measurable decrease in the hydrogenation rate (Turnover Frequency, TOF)[2][4].

G A α,β-Unsaturated Aldehyde (Substrate) B Saturated Aldehyde (Intermediate) A->B C=C Reduction (Kinetically Favored) C Unsaturated Alcohol (Minor Pathway) A->C C=O Reduction (Sterically Hindered) D Saturated Alcohol (Final Product) B->D Further Reduction (High H2 Pressure) C->D C=C Reduction

Reaction pathways for the catalytic hydrogenation of α,β-unsaturated aldehydes.

Quantitative Data Comparison

The table below summarizes the comparative hydrogenation kinetics of both substrates using a standard 5 wt% Pd/C catalyst under identical conditions (Liquid phase, 0.9 MPa H₂, 433 K)[2][3].

Parameter2-Ethylhex-2-enal (C8)2-Butyloct-2-enal (C12)Causality / Mechanistic Insight
Molecular Weight 126.20 g/mol 182.31 g/mol Increased mass reduces diffusion rates in the liquid phase.
Relative TOF (Pd/C) ~15.0 s⁻¹~4.2 s⁻¹Bulkier alkyl chains in the C12 substrate block active site coordination.
C=C Selectivity > 97%> 95%Pd/C is highly selective for C=C over C=O in both substrates.
Mass Transfer Limit NegligibleModerateHigher viscosity of the C12 matrix requires higher agitation speeds.

Note: While Pd and Ni-S catalysts exhibit extreme selectivity for the saturated aldehyde (inhibiting full hydrogenation to the alcohol), unmodified Ni catalysts readily catalyze the full reaction sequence to the saturated alcohol[3].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol describes a self-validating system for measuring the hydrogenation rates of these substrates. The use of internal standards and continuous gas uptake monitoring ensures that kinetic data is not skewed by mass transfer limitations.

Materials Required:
  • Substrates: 2-ethylhex-2-enal and 2-butyloct-2-enal (purified via vacuum distillation).

  • Catalyst: 5 wt% Pd/C (dry).

  • Solvent: Toluene (anhydrous).

  • Equipment: 300 mL Parr autoclave reactor with a hollow-shaft gas entrainment impeller.

Step-by-Step Methodology:
  • Preparation: Charge the Parr reactor with 100 mL of anhydrous toluene, 0.10 mol of the chosen substrate, and 0.5 g of the Pd/C catalyst. Add 1.0 g of decane as an internal standard for GC analysis.

  • Purging: Seal the reactor and purge with N₂ three times (up to 5 bar) to remove oxygen, followed by three purges with H₂ gas.

  • Heating & Pressurization: Heat the reactor to 433 K (160 °C) under a low stirring rate (200 rpm). Once the target temperature is stabilized, pressurize the system to 0.9 MPa with H₂[3].

  • Kinetic Initiation: Increase the stirring rate to 1200 rpm. Causality Check: This high agitation rate is critical to eliminate gas-liquid mass transfer resistance, ensuring the reaction is strictly kinetically controlled[3].

  • Monitoring: Record the H₂ pressure drop continuously using a mass flow controller. Extract 0.5 mL liquid aliquots every 10 minutes through a sampling dip-tube equipped with a 2 μm inline frit (to retain the catalyst).

  • Analysis: Analyze the aliquots via GC-FID. Calculate the conversion rate and TOF based on the disappearance of the α,β-unsaturated aldehyde peak relative to the decane internal standard.

References

  • Recent Advances in the Baylis−Hillman Reaction and Applications Chemical Reviews[Link]

  • Kinetic analysis of the liquid phase hydrogenation of 2-ethyl-hexenal in the presence of supported Ni, Pd and Ni-S catalysts The Canadian Journal of Chemical Engineering[Link]

  • CONVERSION OF ALCOHOLS TO LINEAR AND BRANCHED FUNCTIONALIZED ALKANES European Patent Office - EP 3500547 B1[Link]

  • Conversion of alcohols to linear and branched functionalized alkanes Justia Patents[Link]

Sources

Comparative

Objective Comparison Guide: NMR Chemical Shift Validation Methods for 2-Butyloct-2-enal Stereoisomers

Executive Summary & The Stereochemical Challenge 2-Butyloct-2-enal is a highly functionalized α,β -unsaturated aldehyde that serves as a crucial synthetic intermediate, a fragrance component, and an alarm pheromone in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Stereochemical Challenge

2-Butyloct-2-enal is a highly functionalized α,β -unsaturated aldehyde that serves as a crucial synthetic intermediate, a fragrance component, and an alarm pheromone in the African weaver ant[1]. A persistent analytical challenge in its characterization is the definitive assignment of its (E) and (Z) stereoisomers.

While the (E)-isomer can be selectively synthesized via the Baylis-Hillman reaction[2], classical aldol self-condensation of hexanal predominantly yields the thermodynamically stable (Z)-isomer[3]. Because biological activity and sensory profiles are strictly isomer-dependent, relying on ambiguous analytical data can derail downstream applications.

This guide objectively compares three analytical workflows for assigning the stereochemistry of 2-butyloct-2-enal: 2D NOESY Spectroscopy (The Empirical Gold Standard), In Silico DFT/GIAO Prediction (The Computational Standard), and 1D 1 H NMR Additivity Rules (The Classical Heuristic).

Methodological Comparison & Performance Metrics

To objectively evaluate these approaches, we must compare their underlying causality, accuracy, and throughput.

FeatureMethod A: 2D NOESY SpectroscopyMethod B: In Silico DFT/GIAOMethod C: 1D Additivity Rules
Primary Causality Dipole-dipole cross-relaxation (Spatial proximity < 5 Å)Quantum magnetic shielding tensorsEmpirical substituent deshielding increments
Accuracy / Confidence Absolute (Gold Standard) High (RMSD < 0.1 ppm for 1 H)Low (Prone to steric deviations)
Throughput Medium (Hours of acquisition)Low (Days of computation)High (Minutes)
Cost High (Requires high-field NMR time)Medium (Requires compute clusters)Free (Desk calculation)
Self-Validation Yes (Mutually exclusive cross-peaks)Yes (Boltzmann-averaged RMSD)No

Workflow Visualizer

G cluster_methods Start Unknown 2-Butyloct-2-enal Isomer M1 Method A: 2D NOESY (Spatial Proximity) Start->M1 M2 Method B: DFT/GIAO (In Silico Prediction) Start->M2 M3 Method C: 1D Additivity (Empirical Rules) Start->M3 NOE_E NOE: CHO ↔ C3-H NOE: Butyl ↔ Pentyl M1->NOE_E Observed NOE_Z NOE: CHO ↔ Pentyl NOE: Butyl ↔ C3-H M1->NOE_Z Observed Assign_E Assign as (E)-Isomer M2->Assign_E RMSD < 0.1 ppm Assign_Z Assign as (Z)-Isomer M2->Assign_Z RMSD < 0.1 ppm M3->Assign_E Low Confidence M3->Assign_Z Low Confidence NOE_E->Assign_E NOE_Z->Assign_Z

Logical decision matrix for the stereochemical assignment of 2-butyloct-2-enal isomers.

Detailed Protocols & Causality Analysis

Method A: 2D NOESY Spectroscopy (Recommended)

Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive method for distinguishing (E) and (Z) isomers. Typical 1D 1 H NMR data for 2-butyloct-2-enal shows the aldehyde proton at δ 9.39 and the β -olefinic proton at δ 6.44[4]. However, chemical shifts alone are insufficient. NOESY maps through-space dipole-dipole interactions.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15 mg of the purified 2-butyloct-2-enal in 600 µL of CDCl 3​ . Crucial Step: Degas the sample via three freeze-pump-thaw cycles.

    • Causality: Dissolved paramagnetic oxygen accelerates longitudinal relaxation ( T1​ ), which competes with and diminishes the NOE cross-relaxation pathways. Removing oxygen maximizes signal-to-noise.

  • Acquisition Setup: Set up a 2D NOESY pulse sequence. Set the mixing time ( τm​ ) to 400 ms.

    • Causality: For small molecules like 2-butyloct-2-enal (MW ~182 Da), the rotational correlation time ( τc​ ) is very short, placing the molecule in the extreme narrowing limit ( ωτc​≪1 ). Consequently, the NOE builds up slowly and is positive. A 400 ms mixing time allows sufficient primary NOE buildup while preventing secondary spin-diffusion (false-positive indirect NOEs).

  • Data Interpretation (The Self-Validating Check):

    • For the (E)-isomer: The high-priority groups (-CHO and -pentyl) are trans. Therefore, the -CHO and C3-H are cis. You must observe a strong NOE cross-peak between δ 9.39 (-CHO) and δ 6.44 (C3-H). Simultaneously, you must observe an NOE between the α -CH 2​ of the butyl group and the α -CH 2​ of the pentyl group.

    • For the (Z)-isomer: The -CHO and -pentyl groups are cis. You must observe an NOE between δ 9.39 (-CHO) and the α -CH 2​ of the pentyl group. The NOE between -CHO and C3-H will be absent.

Method B: In Silico DFT/GIAO Chemical Shift Prediction

When empirical 2D NMR is ambiguous due to peak overlap in the aliphatic region, quantum mechanical prediction is the premier alternative.

Step-by-Step Methodology:

  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate all conformers within a 5.0 kcal/mol energy window.

    • Causality: The flexible butyl and pentyl chains mean the observed NMR spectrum is a Boltzmann-weighted average of all rapidly interconverting conformers at 298 K. Calculating only the global minimum will yield inaccurate chemical shifts.

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level with an implicit solvent model (PCM, Chloroform).

  • Shielding Tensor Calculation: Calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.

  • Scaling & Assignment: Convert isotropic shielding values to chemical shifts using empirically derived linear scaling factors. Assign the isomer by matching the experimental δ 6.44 ppm peak to the theoretical model with the lowest Root Mean Square Deviation (RMSD).

Method C: 1D 1 H NMR Empirical Additivity Rules (Not Recommended)

Historically, chemists relied on Tobey-Simon or Pascual additivity rules to predict the shift of the β -olefinic proton based on substituent increments.

  • The Pitfall (Causality of Failure): These empirical rules assume a planar conjugated system. In 2-butyloct-2-enal, the steric clash between the α -butyl group and the β -pentyl group (in the E-isomer) or the β -hydrogen (in the Z-isomer) forces the carbonyl group to twist out of coplanarity with the alkene. This out-of-plane twisting drastically alters the magnetic anisotropic deshielding cone of the C=O group. Because 1D additivity rules cannot account for this 3D steric deconjugation, they frequently result in false stereochemical assignments for highly substituted enals.

References

  • CONVERSION OF ALCOHOLS TO LINEAR AND BRANCHED FUNCTIONALIZED ALKANES - European Patent Office - EP 3500547 B1 Source: epo.org URL:[4]

  • Synthesis and In Vitro Studies of Novel Pyrimidinyl Peptidomimetics as Potential Antimalarial Therapeutic Agents | Journal of Medicinal Chemistry Source: acs.org URL:[2]

  • Organic Reactions in Water: An Efficient Zinc-Mediated Stereoselective Synthesis of (E)- and (Z)-Trisubstituted Alkenes Using Unactivated Alkyl Halides Source: acs.org URL:[1]

  • Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals Source: acs.org URL:[3]

Sources

Validation

FTIR spectral comparison between hexanal and 2-butyloct-2-enal

Executive Summary For researchers in metabolomics, flavor chemistry, and drug formulation, distinguishing between primary lipid oxidation markers and their secondary degradation products is critical. Hexanal is a classic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in metabolomics, flavor chemistry, and drug formulation, distinguishing between primary lipid oxidation markers and their secondary degradation products is critical. Hexanal is a classic, highly volatile saturated aldehyde formed during the oxidation of omega-6 fatty acids. In contrast, 2-butyloct-2-enal is an α,β -unsaturated aldehyde, often generated as an aldol condensation product during the thermal processing of lipids[1].

This guide provides an objective Fourier Transform Infrared (FTIR) spectral comparison between these two molecules, detailing the mechanistic causality behind their spectral shifts and outlining a self-validating analytical protocol.

Mechanistic Principles of Spectral Shifts

The primary structural divergence between hexanal ( C6​H12​O ) and 2-butyloct-2-enal ( C12​H22​O ) is the presence of an alkene group conjugated to the carbonyl group in the latter. This structural difference manifests prominently in the IR spectrum due to changes in the bond's force constant.

According to Hooke's Law applied to molecular vibrations, the stretching frequency ( ν ) is directly proportional to the square root of the bond's force constant ( k ).

  • Saturated Systems (Hexanal): The isolated carbonyl (C=O) bond acts as a stiff spring, typically absorbing energy in the higher frequency range of 1725–1730 cm⁻¹[2].

  • Conjugated Systems (2-butyloct-2-enal): The conjugation of the C=C double bond with the C=O double bond allows for π -electron delocalization. This resonance increases the single-bond character of the carbonyl group, thereby reducing its force constant. Consequently, conjugation lowers the C=O stretching frequency by approximately 25 to 40 cm⁻¹, shifting the peak to the 1685–1705 cm⁻¹ region[3].

Quantitative Spectral Comparison

The following table summarizes the diagnostic FTIR absorption bands used to differentiate the two aldehydes based on standard reference data[4].

Spectral FeatureHexanal Wavenumber (cm⁻¹)2-butyloct-2-enal Wavenumber (cm⁻¹)Mechanistic Causality
Carbonyl (C=O) Stretch ~1725 – 1730~1685 – 1705 π -electron delocalization in the conjugated system increases single-bond character, lowering the force constant[3].
Alkene (C=C) Stretch N/A~1630 – 1650Present only in 2-butyloct-2-enal due to the α,β -unsaturated double bond.
Aldehyde C-H Stretch ~2720 & 2820~2720 & 2820Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration; unaffected by conjugation.
Aliphatic C-H Stretch 2850 – 29602850 – 2960Increased peak intensity in 2-butyloct-2-enal due to the larger C12​ alkyl framework compared to the C6​ framework of hexanal.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity spectral acquisition and prevent artifacts, the following Attenuated Total Reflectance (ATR) workflow must be strictly adhered to.

Step 1: System Initialization and Baseline Validation

  • Action: Clean the ATR diamond crystal with HPLC-grade isopropanol. Allow to air dry, then acquire a background spectrum (air) at 4 cm⁻¹ resolution.

  • Causality & Validation: A background scan is a critical self-validating step. A flat baseline confirms the crystal is free of cross-contamination and allows the software to digitally subtract ambient atmospheric interferences (e.g., CO2​ at ~2350 cm⁻¹ and water vapor) from the final sample spectrum.

Step 2: Sample Application and Environmental Control

  • Action: Deposit 2-3 drops of the neat liquid aldehyde onto the ATR crystal. For hexanal, immediately apply a volatile cover over the sample anvil.

  • Causality & Validation: Hexanal is highly volatile[4]. Without a cover, the sample will evaporate during the acquisition time. This evaporation reduces the effective path length, causing a progressive loss of signal-to-noise ratio and introducing artifactual baseline drift. While 2-butyloct-2-enal is less volatile, identical handling ensures methodological consistency.

Step 3: Spectral Acquisition Parameters

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans.

  • Causality & Validation: A resolution of 4 cm⁻¹ is optimal for liquid samples. It provides sufficient data density to resolve the closely spaced Fermi resonance doublet of the aldehyde C-H stretch without introducing the excessive instrumental noise seen at higher resolutions. Averaging 64 scans maximizes the signal-to-noise ratio.

Step 4: Data Processing and ATR Correction

  • Action: Apply an ATR correction algorithm to the raw spectra.

  • Causality & Validation: In ATR-FTIR, the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction mathematically adjusts the peak intensities to mimic a standard transmission spectrum, allowing for accurate quantitative comparison against reference libraries.

Workflow & Logical Relationship Visualization

FTIR_Workflow Prep Sample Prep (ATR Crystal) Scan FTIR Acquisition (4000-400 cm⁻¹) Prep->Scan 64 Scans Hex Hexanal (Saturated) Scan->Hex But 2-butyloct-2-enal (Conjugated) Scan->But CO_Hex C=O: ~1730 cm⁻¹ High Force Constant Hex->CO_Hex No resonance CO_But C=O: ~1690 cm⁻¹ Lower Force Constant But->CO_But π-electron delocalization

Fig 1: FTIR workflow and logic for interpreting conjugation effects in aldehydes.

References

  • [3] Infrared Spectrometry - MSU chemistry . msu.edu. 3

  • [2] 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts . libretexts.org. 2

  • [4] Hexanal - the NIST WebBook . nist.gov. 4

  • [1] The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures - MDPI . mdpi.com.1

Sources

Comparative

Validating 2-Butyloct-2-enal as a Reliable Biomarker for Oxidative Stress: A Comparative Guide

As drug development and pathology research increasingly demand high-fidelity molecular readouts, the limitations of traditional oxidative stress biomarkers have become glaringly apparent. Legacy markers like Malondialdeh...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and pathology research increasingly demand high-fidelity molecular readouts, the limitations of traditional oxidative stress biomarkers have become glaringly apparent. Legacy markers like Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) are frequently compromised by artifactual generation during sample preparation and rapid in vivo adduct formation.

Drawing on my experience as a Senior Application Scientist in metabolomic profiling, this guide introduces and validates 2-butyloct-2-enal (also documented as 2-butyl-2-octenal)—an α,β-unsaturated aldehyde and tertiary lipid oxidation product. By objectively comparing its analytical performance against standard assays, we will explore the mechanistic rationale and self-validating protocols necessary for its adoption as a superior dosimeter of prolonged oxidative stress.

Mechanistic Causality: The Genesis of 2-Butyloct-2-enal

To understand why a biomarker is reliable, we must map its biochemical origin. Oxidative stress initiates the peroxidation of omega-6 polyunsaturated fatty acids (PUFAs), particularly linoleic acid, yielding primary lipid hydroperoxides. These unstable intermediates rapidly undergo β-scission to form secondary volatile organic compounds (VOCs) like hexanal.

However, hexanal is highly volatile and transient. Under sustained, advanced oxidative stress, hexanal accumulates and undergoes a self-aldol condensation reaction to form 2-butyloct-2-enal 1. Because it is a tertiary degradation product, 2-butyloct-2-enal acts as an accumulative marker. It does not fluctuate as wildly as primary or secondary volatiles, making it an exceptionally stable biomarker for predicting inflammatory capacity and prolonged oxidative damage 2.

MechanisticPathway ROS Reactive Oxygen Species (ROS) Initiator Linoleic Linoleic Acid (Omega-6 PUFA) ROS->Linoleic Hydrogen Abstraction LipidRadical Lipid Hydroperoxides (Primary Oxidation) Linoleic->LipidRadical O2 Addition Hexanal Hexanal (Secondary Oxidation) LipidRadical->Hexanal β-Scission Condensation Aldol Condensation (Advanced Stress Catalyst) Hexanal->Condensation Accumulation Biomarker 2-Butyloct-2-enal (Tertiary Biomarker) Condensation->Biomarker Self-Condensation

Fig 1. Mechanistic pathway of linoleic acid peroxidation culminating in 2-butyloct-2-enal.

Comparative Performance Analysis

To justify transitioning to 2-butyloct-2-enal, we must evaluate its analytical performance against legacy assays. Recent in silico and in vivo models studying dyslipidemia and oxidative stress have highlighted its superior diagnostic stability and specificity 3.

Below is a quantitative and qualitative comparison of oxidative stress biomarkers:

BiomarkerBiological OriginIn Vivo StabilityDetection MethodologyPrimary LimitationAdvantage of 2-Butyloct-2-enal
MDA PUFA PeroxidationLowTBARS, HPLCHigh artifactual formation; low specificity in TBA assays.Highly specific to advanced hexanal condensation; no cross-reactivity.
4-HNE Omega-6 PUFAsModerateELISA, LC-MSRapidly forms protein adducts, leading to underestimation.Does not rapidly deplete via adduct formation; remains detectable in free state.
Isoprostanes Arachidonic AcidHighLC-MS/MSExpensive, requires complex and tedious sample prep.Volatile nature allows for solvent-free, automated HS-SPME extraction.
Hexanal Linoleic AcidLow (Volatile)GC-MSHighly transient; evaporates easily during sample handling.Tertiary structure ensures accumulation, lower volatility, and higher stability.
2-Butyloct-2-enal Hexanal CondensationHighHS-SPME-GC-MSRequires precise GC-MS calibration and inert columns.Acts as an accumulative dosimeter of sustained, long-term oxidative stress.

Experimental Validation: Self-Validating HS-SPME-GC-MS Protocol

A biomarker is only as reliable as the protocol used to isolate it. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the gold standard for untargeted and targeted profiling of this compound 4.

To ensure scientific integrity, the following protocol is engineered as a self-validating system —meaning the chemistry of the workflow actively prevents false positives and artifactual oxidation.

ExperimentalWorkflow Prep 1. Sample Prep Add BHT & Internal Std Equilibrate 2. Equilibration 60°C, 20 min Prep->Equilibrate Extract 3. HS-SPME DVB/CAR/PDMS Fiber Equilibrate->Extract GCMS 4. GC-MS Analysis Ultra-Inert Column Extract->GCMS Data 5. Data Processing Multivariate & OPLS-DA GCMS->Data

Fig 2. Self-validating HS-SPME-GC-MS experimental workflow for quantifying 2-butyloct-2-enal.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation & Quenching

  • Action: Aliquot 1g of biological tissue or 1mL of plasma into a 20 mL headspace vial. Immediately add 10 µL of 1.6 mg/mL 2-octanol (Internal Standard) and 50 µL of 10 mM BHT (Butylated hydroxytoluene).

  • Causality: Mechanical homogenization exposes lipids to atmospheric oxygen and transition metals. BHT acts as a radical scavenger, instantly quenching ex vivo lipid peroxidation. This critical step ensures the 2-butyloct-2-enal detected is strictly endogenous. 2-octanol serves as an internal standard to normalize extraction efficiency variations.

Step 2: Thermal Equilibration

  • Action: Seal the vial with a PTFE/silicone septum and incubate at 60°C for 20 minutes with pulsed agitation (250 RPM).

  • Causality: 60°C provides the exact thermodynamic energy required to drive the mid-polar 2-butyloct-2-enal into the headspace without triggering de novo thermal degradation of unoxidized lipids, which typically occurs at temperatures exceeding 90°C.

Step 3: HS-SPME Extraction

  • Action: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 minutes.

  • Causality: 2-butyloct-2-enal is a bulky, tertiary aldehyde. A single-phase fiber (like pure PDMS) favors highly non-polar compounds. The triple-phase DVB/CAR/PDMS fiber creates a competitive adsorption environment that captures low molecular weight volatiles (via CAR) while efficiently retaining heavier, mid-polar tertiary aldehydes (via DVB), preventing competitive displacement.

Step 4: GC-MS Desorption and Analysis

  • Action: Desorb the fiber at 250°C for 5 minutes in the GC injection port (splitless mode). Utilize an ultra-inert capillary column (e.g., SH-Rxi-5Sil MS) with a temperature gradient from 50°C to 250°C.

  • Causality: α,β-unsaturated aldehydes are highly reactive and can degrade upon contact with active sites in standard liners. An ultra-inert column and liner prevent peak tailing and on-column degradation, ensuring high-fidelity mass spectral data for accurate quantification.

Conclusion

The transition from primary and secondary lipid oxidation markers to tertiary markers represents a significant leap in metabolomic accuracy. By leveraging the self-aldol condensation of hexanal, 2-butyloct-2-enal provides researchers with a highly stable, accumulative biomarker that resists the rapid degradation and artifactual pitfalls of MDA and 4-HNE. When coupled with a rigorously controlled HS-SPME-GC-MS workflow, it offers an unparalleled window into the true inflammatory and oxidative capacity of biological systems.

References

  • Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil. PMC / NIH. [Link]

  • Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linoleate. ResearchGate.[Link]

  • A comparative HS-SPME/GC-MS-based metabolomics approach for discriminating selected japonica rice varieties from different regions of China in raw and cooked form. PubMed.[Link]

Sources

Validation

Benchmarking 2-Butyloct-2-enal Synthesis: A Comparative Guide Using Green Chemistry Metrics

Executive Summary 2-Butyloct-2-enal is a high-value α,β-unsaturated aldehyde utilized extensively in flavor and fragrance formulations (imparting savory, meaty notes) and functioning as a critical building block in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Butyloct-2-enal is a high-value α,β-unsaturated aldehyde utilized extensively in flavor and fragrance formulations (imparting savory, meaty notes) and functioning as a critical building block in pharmaceutical synthesis [1]. Traditionally synthesized via the base-catalyzed self-aldol condensation of hexanal, the industrial production of this compound is undergoing a paradigm shift. Driven by stringent environmental regulations, researchers are transitioning from homogeneous catalysts toward sustainable, green chemistry alternatives.

As an Application Scientist, evaluating these synthetic routes requires moving beyond simple yield calculations. This guide objectively benchmarks the synthesis of 2-butyloct-2-enal, comparing traditional methods against modern catalytic approaches using rigorous green chemistry metrics: Atom Economy (AE), Environmental Factor (E-factor), and Process Mass Intensity (PMI).

Mechanistic Causality and Stereochemical Insights

The synthesis of 2-butyloct-2-enal relies on the self-aldol condensation of hexanal. The reaction initiates with the deprotonation of the α-carbon of one hexanal molecule to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of a second hexanal molecule, yielding a β-hydroxy aldehyde intermediate. Subsequent dehydration eliminates a water molecule to form the final α,β-unsaturated product [2].

A critical hallmark of this specific condensation is its high stereoselectivity. While aldol condensations often yield complex mixtures, the self-condensation of hexanal overwhelmingly favors the (Z)-isomer (>95% selectivity)[1].

Expert Mechanistic Insight: This selectivity is driven by thermodynamic causality. In the (Z)-configuration, the bulky butyl and pentyl chains are positioned trans to one another, minimizing steric strain. Consequently, the highest priority groups (the formyl and pentyl groups) are forced onto the same side of the double bond, dictating the (Z) nomenclature. Understanding this steric driving force is essential for validating the purity of your final distillate.

Mechanism H1 Hexanal (Electrophile) Aldol β-Hydroxy Aldehyde (Aldol Adduct) H1->Aldol H2 Hexanal (Pro-nucleophile) Enolate Enolate Intermediate H2->Enolate Base Catalyst (-H⁺) Enolate->Aldol Nucleophilic Addition Product (Z)-2-Butyloct-2-enal (Target Product) Aldol->Product Dehydration (-H₂O)

Figure 1: Base-catalyzed self-aldol condensation mechanism of hexanal yielding (Z)-2-butyloct-2-enal.

Benchmarking Alternatives: Traditional vs. Green Catalysis

To evaluate the sustainability of different synthetic routes, we apply three core green chemistry metrics:

  • Atom Economy (AE): The theoretical efficiency of the reaction (MW of product / MW of all reactants). For this reaction, AE is inherently high at 91.0%.

  • Environmental Factor (E-factor): The actual mass of waste generated per unit mass of product.

  • Process Mass Intensity (PMI): The total mass of all materials used (including solvents and catalysts) per unit mass of product.

Method A: Traditional Homogeneous Base Catalysis (NaOH/KOH)

Historically, aqueous sodium hydroxide is used to catalyze the reaction. While effective, the causality behind its high E-factor lies in the workup. The homogeneous base must be neutralized with mineral acids, generating large volumes of aqueous salt waste. Furthermore, extracting the product requires volatile organic solvents, driving the PMI to unsustainable levels.

Method B: Heterogeneous Solid Base Catalysis (Mg-Al Hydrotalcites)

Solid bases feature tunable Lewis basic sites (O²⁻) on their surface that efficiently generate enolates without dissolving into the reaction matrix. This phase separation allows for solvent-free conditions. The catalyst is simply filtered out and reused, eliminating neutralization waste and drastically reducing both E-factor and PMI.

Method C: Organocatalysis (Amino Acids)

Using natural amino acids like lysine or proline offers a metal-free route. The reaction proceeds via an enamine intermediate, lowering the activation energy. However, these reactions typically require aqueous or organic solvent mixtures to solubilize the amino acid, resulting in a moderate PMI compared to solvent-free solid bases.

Quantitative Green Metrics Comparison
MetricTraditional Homogeneous (NaOH)Heterogeneous Solid Base (Hydrotalcite)Organocatalysis (Amino Acid)
Yield (%) 70 - 75%88 - 92%80 - 85%
Selectivity (Z-isomer) ~85%>95%>90%
Atom Economy (AE) 91.0%91.0%91.0%
E-Factor 15 - 20< 25 - 10
Process Mass Intensity (PMI) 16 - 21< 36 - 11
Catalyst Recovery None (Neutralized & Discarded)Simple Filtration (Highly Recyclable)Complex Extraction Required

Optimized Self-Validating Protocol (Heterogeneous Route)

To achieve the optimal green metrics outlined above, the following solvent-free protocol utilizing Mg-Al hydrotalcite is recommended.

System Self-Validation: This protocol acts as a self-validating system. By operating solvent-free, the mass balance can be closed directly at the filtration step. The mass of the recovered catalyst plus the mass of the organic phase must equal the initial input. Furthermore, the stoichiometric generation of water (visible as a distinct phase) directly correlates with product formation. Any deviation in the expected water volume immediately alerts the operator to side reactions (e.g., Tishchenko reaction or hexanal autoxidation) [3].

ExpWorkflow Start Equip Reactor with Hexanal CatAdd Add Mg-Al Hydrotalcite (Solvent-Free, 5 wt%) Start->CatAdd Heat Stir at 120°C for 6h (N₂ Atmosphere) CatAdd->Heat Filter Hot Filtration (Recover Catalyst) Heat->Filter Distill Vacuum Distillation (Purify Product) Filter->Distill Metrics Calculate Green Metrics: AE, PMI, E-Factor Distill->Metrics

Figure 2: Solvent-free experimental workflow for the heterogeneous synthesis of 2-butyloct-2-enal.

Step-by-Step Methodology
  • Catalyst Activation: Calcine the Mg-Al hydrotalcite (Mg/Al ratio 3:1) at 450 °C for 4 hours prior to use.

    • Causality: Calcination removes intercalated water and carbonates, exposing the strong Lewis basic sites necessary for initial enolate formation.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, Dean-Stark trap, and magnetic stirrer, add 100 g (1.0 mol) of n-hexanal (purity >98%). Add 5.0 g (5 wt%) of activated hydrotalcite.

    • Causality: Operating entirely solvent-free is the primary driver for minimizing the Process Mass Intensity (PMI).

  • Execution: Purge the system with N₂ gas and heat the mixture to 120 °C under vigorous stirring for 6 hours.

    • Causality: The N₂ atmosphere prevents the autoxidation of hexanal to hexanoic acid, which would otherwise neutralize and poison the basic catalyst.

  • In-Process Monitoring (IPC): Sample 50 µL every 2 hours for GC-FID analysis. Monitor the disappearance of the hexanal peak and the appearance of the 2-butyloct-2-enal peak.

  • Workup & Catalyst Recovery: Cool the mixture to 60 °C and perform hot vacuum filtration to remove the solid catalyst. Wash the filter cake with a minimal amount of absolute ethanol to recover any residual product.

    • Causality: This physical separation eliminates the need for aqueous quenching and liquid-liquid extraction, slashing the E-factor to <2.

  • Purification: Purify the filtrate via fractional vacuum distillation. Collect the main fraction at 110 °C at 70 mbar to isolate pure (Z)-2-butyloct-2-enal.

References

  • Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals Source: American Chemical Society (ACS) URL:[Link]

  • Behavior of Hexanal, (E)-Hex-2-enal, 4-Hydroxyhex-2-enal, and 4-Hydroxynon-2-enal in Oil-in-Water Emulsions Source: American Chemical Society (ACS) URL:[Link]

  • Presence and impact of aldol condensation products as off-notes in plant-based protein sources Source: CentAUR (University of Reading) URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Butyloct-2-enal

As researchers and drug development professionals, our work necessitates the handling of novel and reactive chemical entities. While 2-Butyloct-2-enal is a specific structure, comprehensive safety data for every novel co...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work necessitates the handling of novel and reactive chemical entities. While 2-Butyloct-2-enal is a specific structure, comprehensive safety data for every novel compound is not always readily available. Therefore, we must apply our expertise by evaluating its structure—an α,β-unsaturated aldehyde—and extrapolating from well-characterized surrogates to establish robust safety protocols.

This guide provides essential, immediate safety and logistical information for handling 2-Butyloct-2-enal. The recommendations are grounded in the known hazards of similar aldehydes, such as 2-Butenal (crotonaldehyde), to ensure the highest level of protection. The core principle is to treat 2-Butyloct-2-enal as a substance that is toxic, a severe irritant, and flammable, and to minimize all potential routes of exposure.

Hazard Assessment: The Rationale for Stringent Controls

2-Butyloct-2-enal belongs to the α,β-unsaturated aldehyde class, known for high reactivity and significant biological effects. Based on data from surrogates like 2-Butenal, we must assume the following hazards:

  • Acute Toxicity & Irritation: These compounds are often toxic if swallowed or in contact with skin, and can be fatal if inhaled.[1] They are expected to cause serious eye damage, skin irritation, and respiratory irritation.[1][2] The unsaturated bond makes them potent electrophiles, ready to react with biological nucleophiles in the skin, eyes, and respiratory tract.

  • Flammability: Like many organic aldehydes, it should be considered a flammable liquid whose vapors can form explosive mixtures with air.[3] All handling must be performed away from ignition sources.[2][3][4][5]

  • Chronic Effects: Some related aldehydes are suspected of causing genetic defects, necessitating stringent exposure controls to minimize long-term risks.[1]

This hazard profile dictates that our primary goal is the prevention of all direct contact, inhalation, and ingestion. Personal Protective Equipment (PPE) is the final, critical barrier in a comprehensive safety strategy that begins with engineering controls.

The Hierarchy of Controls: PPE as the Last Line of Defense

Before detailing specific PPE, it is crucial to recognize its place in the hierarchy of safety controls. Always prioritize engineering and administrative controls to minimize reliance on PPE.

  • Engineering Controls: The single most important control is to handle 2-Butyloct-2-enal exclusively within a certified chemical fume hood .[3] This ensures that vapors are contained and exhausted, protecting the user's breathing zone. Eyewash stations and safety showers must be immediately accessible.

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to authorized personnel and ensure all users receive documented training on the specific hazards and handling procedures.[6]

  • Personal Protective Equipment (PPE): Used in conjunction with the controls above, PPE provides the final barrier against exposure during routine handling and in the event of a spill or splash.

Core PPE Requirements for 2-Butyloct-2-enal

The following table summarizes the minimum required PPE for handling 2-Butyloct-2-enal. Specific selections must be based on a task-specific risk assessment.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<50 mL) in a Fume Hood ANSI Z87.1-compliant chemical splash goggles.[7]Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Double-gloving recommended.Flame-retardant lab coat, fully buttoned with sleeves rolled down.Not required if work is performed correctly within a certified fume hood.
High-Volume Handling (>50 mL) or Splash-Risk Operations Chemical splash goggles and a full-face shield.[8]Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Double-gloving mandatory.Flame-retardant lab coat and a chemical-resistant apron.[8]Not required if work is performed correctly within a certified fume hood.
Spill Cleanup or Emergency Response Full-face shield over chemical splash goggles.[8]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Impervious chemical protective suit or coveralls and boots.[8]Air-purifying respirator with an organic vapor (Type A, brown) cartridge or a Self-Contained Breathing Apparatus (SCBA).[1]
Eye and Face Protection: Preventing Irreversible Damage

Because related aldehydes can cause serious, irreversible eye damage, eye protection is non-negotiable.[1][2]

  • Mechanism: The electrophilic nature of the aldehyde can lead to rapid protein adduction and tissue necrosis in the cornea.

  • Protocol:

    • Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 standards at all times.[7] Standard safety glasses with side shields are insufficient as they do not protect against splashes and vapors.

    • When handling larger volumes or performing tasks with a higher splash potential (e.g., transfers, distillations), supplement goggles with a full-face shield.[9][8]

Skin and Body Protection: A Barrier Against Contact Toxicity

Contact with skin can be toxic and cause severe irritation.[1]

  • Hand Protection: The choice of glove material is critical.

    • Causality: Aldehydes can permeate common glove materials like latex and nitrile. It is essential to consult glove manufacturer compatibility charts for "crotonaldehyde" or "aldehydes" to select a material with a long breakthrough time. Butyl rubber or Viton™ are often recommended.

    • Protocol:

      • Always inspect gloves for tears or pinholes before use.[10]

      • Practice double-gloving. This allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

      • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

      • Wash hands thoroughly with soap and water after removing gloves.[9][10]

  • Body Protection:

    • Wear a flame-retardant lab coat, fully fastened, to protect against accidental splashes and fire hazards.[1][3]

    • For larger-scale work, an impervious chemical-protective apron provides an additional layer of defense.[8]

    • Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection: When Engineering Controls Are Insufficient

Inhalation of aldehyde vapors can be fatal and cause severe respiratory irritation.[1]

  • Causality: The primary engineering control (the fume hood) is designed to prevent inhalation exposure. Respiratory protection is therefore reserved for non-routine situations.

  • Protocol:

    • Routine Use: No respiratory protection is needed if all work is conducted within a properly functioning chemical fume hood.

    • Emergency Use: A respirator is required for spill cleanup or if there is a failure of the primary engineering controls.

    • Selection: Use a NIOSH-approved air-purifying respirator with an organic vapor (Type A, brown color code) cartridge.[1][9] For major spills or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[3][11]

    • Fit and Training: Any user required to wear a respirator must be part of a formal respiratory protection program, including medical clearance, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[12]

Operational and Disposal Plans

A safe workflow involves procedural steps for preparation, handling, and waste management.

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for safely handling 2-Butyloct-2-enal.

PPE_Workflow start Start: Plan to handle 2-Butyloct-2-enal assess_task Assess Task: - Volume? - Splash risk? start->assess_task fume_hood Is a certified chemical fume hood available? assess_task->fume_hood stop STOP! Do not proceed. Consult EHS. fume_hood->stop  No ppe_base Don Base PPE: - Chemical Splash Goggles - Double Gloves (Butyl/Viton) - Flame-Retardant Lab Coat fume_hood->ppe_base  Yes check_splash High volume or splash risk? ppe_base->check_splash add_face_shield Add Full-Face Shield & Chemical Apron check_splash->add_face_shield  Yes handle_chemical Proceed with handling inside fume hood check_splash->handle_chemical  No add_face_shield->handle_chemical emergency Spill or Ventilation Failure? handle_chemical->emergency spill_response Evacuate. Don Emergency PPE: - Full-Face Respirator (OV) - Chemical Suit emergency->spill_response  Yes decontaminate Decontaminate & Doff PPE emergency->decontaminate  No spill_response->decontaminate dispose Dispose of waste in hazardous waste container decontaminate->dispose end End of Procedure dispose->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butyloct-2-enal
Reactant of Route 2
Reactant of Route 2
2-Butyloct-2-enal
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